Fedotozine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(2R)-N,N-dimethyl-2-phenyl-1-[(3,4,5-trimethoxyphenyl)methoxy]butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO4/c1-7-22(23(2)3,18-11-9-8-10-12-18)16-27-15-17-13-19(24-4)21(26-6)20(14-17)25-5/h8-14H,7,15-16H2,1-6H3/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKIWCDXKCUDEH-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COCC1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@](COCC1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318556 | |
| Record name | Fedotozine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123618-00-8 | |
| Record name | Fedotozine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123618-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fedotozine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123618008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fedotozine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FEDOTOZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F45VW2087W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fedotozine's Mechanism of Action in Visceral Hypersensitivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visceral hypersensitivity, a hallmark of functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS) and functional dyspepsia, is characterized by a lowered pain threshold to visceral stimuli. Fedotozine, a potent and selective agonist for the kappa-opioid receptor (KOR), has emerged as a significant therapeutic agent in modulating this condition. This technical guide provides an in-depth exploration of the core mechanism of action of this compound in visceral hypersensitivity, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
This compound exerts its primary effects by acting on peripheral kappa-opioid receptors located on afferent nerve pathways originating from the gut.[1][2] This action alters the processing of visceral sensations, thereby reducing the perception of gut stimuli at the brain level.[1][2]
Core Mechanism of Action: Peripheral Kappa-Opioid Receptor Agonism
This compound is a selective agonist for the κ₁-opioid receptor, with a particular affinity for the κ₁ₐ-receptor subtype.[1][2] Its therapeutic effect in visceral hypersensitivity is primarily mediated through its action on these receptors located on the peripheral terminals of visceral afferent neurons.[1][3] Unlike centrally acting opioids, this compound's peripheral action minimizes central nervous system (CNS) side effects. Evidence confirms that intracerebroventricular administration of this compound is inactive in animal models of visceral pain, supporting its peripheral mechanism.[3]
The activation of peripheral KORs by this compound leads to a cascade of intracellular events that ultimately dampen the excitability of sensory neurons, thereby reducing the transmission of nociceptive signals from the viscera to the central nervous system.
Signaling Pathway of this compound at the Kappa-Opioid Receptor
The binding of this compound to the kappa-opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the reduction of neuronal excitability.[4][5] This process involves the following key steps:
-
G-Protein Activation : The KOR is coupled to inhibitory G-proteins of the Gi/o family.[4][6] Upon this compound binding, the G-protein is activated, leading to the dissociation of its α and βγ subunits.[7][8]
-
Inhibition of Adenylyl Cyclase : The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][5]
-
Modulation of Ion Channels :
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs) : The Gβγ subunit directly interacts with and inhibits N-type voltage-gated calcium channels.[2][9][10] This inhibition reduces calcium influx into the presynaptic terminal, which is crucial for the release of neurotransmitters that signal pain.
-
Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels : The Gβγ subunit also activates GIRK channels, leading to an efflux of potassium ions from the neuron.[2][11][12] This hyperpolarizes the cell membrane, making the neuron less likely to fire an action potential in response to a painful stimulus.
-
The net effect of these signaling events is a reduction in the excitability of visceral afferent neurons, leading to an attenuation of pain signals originating from the gut.
Quantitative Data from Preclinical and Clinical Studies
The efficacy of this compound in reducing visceral hypersensitivity has been demonstrated in various preclinical and clinical studies. The following tables summarize key quantitative data.
Table 1: Preclinical Efficacy of this compound in Animal Models of Visceral Pain
| Animal Model | Visceral Stimulus | Endpoint | This compound Dose (s.c.) | Effect | Reference |
| Rat | Colonic distension after acetic acid irritation | Number of abdominal contractions | ED₅₀ = 0.67 mg/kg | Dose-dependent reversal of hypersensitivity | [3] |
| Rat | Duodenal distension | Cardiovascular reflex | ED₅₀ = 1.87 mg/kg (i.v.) | Dose-dependent inhibition | [7] |
| Rat | Peritoneal irritation (acetic acid) | Inhibition of gastric emptying and intestinal transit | 1-10 mg/kg | Reversal of ileus | [13] |
Table 2: Clinical Efficacy of this compound in Patients with Irritable Bowel Syndrome (IBS)
| Study Design | Patient Population | This compound Dose | Primary Endpoint | Result | Reference |
| Randomized, double-blind, placebo-controlled, crossover trial | 14 IBS patients | 100 mg (i.v.) | Sensory thresholds to colonic distension | Increased thresholds for first perception (p=0.0078) and pain (p=0.0078) | [12][14] |
| Multicenter, double-blind, dose-response study | 238 IBS patients | 30 mg (t.i.d. for 6 weeks) | Mean daily abdominal pain and bloating | Significant reduction in pain (p=0.007) and bloating (p=0.02) | [11][15] |
Detailed Methodologies for Key Experiments
Preclinical Model: Acetic Acid-Induced Visceral Hypersensitivity in Rats
This model is widely used to induce a state of visceral hypersensitivity that mimics conditions like IBS.
Protocol:
-
Animal Preparation: Male Sprague-Dawley rats are fasted overnight with free access to water.
-
Induction of Colonic Irritation: Under light ether anesthesia, a solution of 0.6% acetic acid is administered intracolonically (e.g., 1 ml) via a catheter inserted 8 cm proximal to the anus.[3][6] Control animals receive a saline instillation.
-
Assessment of Visceral Sensitivity (Colorectal Distension - CRD):
-
One hour after acetic acid or saline administration, a flexible latex balloon (e.g., 7 cm long) is inserted intra-anally.[3]
-
The colon is distended by inflating the balloon with air to a specific pressure (e.g., 30 mmHg) for a defined period (e.g., 10 minutes).[3]
-
Visceral pain is quantified by counting the number of abdominal withdrawal reflexes (AWR) or abdominal contractions during the distension period.[3]
-
-
Drug Administration: this compound or a vehicle is administered (e.g., subcutaneously) at various doses before the CRD procedure to assess its effect on visceral pain responses.
Clinical Trial: Assessment of Visceral Perception in IBS Patients
This methodology is employed to objectively measure the effect of this compound on visceral sensitivity in a clinical setting.
Protocol:
-
Patient Selection: Patients meeting the Rome criteria for IBS are recruited for the study.
-
Study Design: A randomized, double-blind, placebo-controlled, crossover design is often used.[12][14] This involves each patient receiving both this compound and a placebo in a randomized order, separated by a washout period.
-
Colonic Distension Procedure:
-
Assessment of Sensory Thresholds: Patients are asked to report their first perception of a sensation and the point at which the sensation becomes painful. The pressure at which these sensations occur is recorded as the sensory threshold.
-
Drug Administration: An intravenous infusion of this compound (e.g., 100 mg) or saline is administered during the procedure.[12][14]
-
Data Analysis: The sensory thresholds obtained during the this compound and placebo phases are compared to determine the drug's effect on visceral perception.
Conclusion
This compound's mechanism of action in visceral hypersensitivity is well-defined and centers on its role as a peripherally acting kappa-opioid receptor agonist. By activating KORs on visceral afferent neurons, this compound initiates a signaling cascade that reduces neuronal excitability and diminishes the transmission of pain signals from the gut. This targeted peripheral action, supported by robust preclinical and clinical data, establishes this compound as a valuable therapeutic agent for managing visceral pain in functional gastrointestinal disorders, offering an improved side-effect profile compared to centrally acting opioids. Further research into the nuances of KOR signaling may unveil additional therapeutic targets for visceral pain.
References
- 1. Signaling events initiated by kappa opioid receptor activation: quantification and immunocolocalization using phospho-selective KOR, p38 MAPK, and K(IR) 3.1 antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of inverse agonism via κ-opioid receptor-G protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 5. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand and G-protein selectivity in the κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unique Pharmacological Properties of the Kappa Opioid Receptor Signaling Through Gαz as Shown with Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coexpressed δ-, μ-, and κ-Opioid Receptors Modulate Voltage-Gated Ca2+ Channels in Gastric-Projecting Vagal Afferent Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Opioid Receptor Regulation of Neuronal Voltage-Gated Calcium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kappa-Opioid receptors also increase potassium conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. kappa-Opioid receptors also increase potassium conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Voltage-dependent kappa-opioid modulation of action potential waveform-elicited calcium currents in neurohypophysial terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The G protein-first activation mechanism of opioid receptors by Gi protein and agonists | QRB Discovery | Cambridge Core [cambridge.org]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Kappa-Opioid Receptor Subtypes Targeted by Fedotozine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Data Presentation: Pharmacological Profile of Fedotozine
Quantitative data for this compound's interaction with opioid receptors is sparse in publicly accessible literature. The following tables summarize the available information.
Table 1: Opioid Receptor Binding Affinity of this compound
| Ligand | Receptor | Tissue Source | Radioligand | Kᵢ (nM) | Reference |
| This compound | Kappa | Mouse brain membranes | Not Specified | 0.16 | [1] |
Note: A comprehensive binding affinity profile of this compound across mu (μ), delta (δ), and kappa (κ) opioid receptor subtypes with corresponding Kᵢ values from a single study is not currently available in the cited literature. The selectivity of this compound for KOR subtypes (e.g., κ₁, κ₂, κ₃) has been qualitatively described as being selective for the kappa-1a subtype, but quantitative binding data is lacking.[2]
Table 2: In Vivo Efficacy of this compound
| Assay | Species | Route of Administration | ED₅₀ | Reference |
| Inhibition of cardiovascular reflex induced by duodenal distension | Rat | Intravenous (i.v.) | 1.87 mg/kg | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the pharmacological properties of KOR agonists like this compound.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Kᵢ) of a compound for a specific receptor.
Objective: To quantify the affinity of this compound for kappa-opioid receptor subtypes.
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., CHO, HEK293) stably expressing the human kappa-opioid receptor (hKOR).
-
Radioligand: A tritiated KOR-selective ligand, such as [³H]-U-69,593 or [³H]-diprenorphine.
-
Non-specific Binding Control: A high concentration of an unlabeled KOR-selective ligand (e.g., 10 µM U-50,488H).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound, serially diluted.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend it in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, combine the cell membranes (e.g., 20 µg of protein), the radioligand at a concentration close to its Kd, and varying concentrations of this compound.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow Diagram:
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to a receptor upon agonist binding.
Objective: To determine the potency (EC₅₀) and efficacy (Emax) of this compound in activating G proteins via the kappa-opioid receptor.
Materials:
-
Cell Membranes: Membranes from cells expressing hKOR.
-
Radioligand: [³⁵S]GTPγS, a non-hydrolyzable GTP analog.
-
GDP: Guanosine diphosphate, to maintain G proteins in their inactive state.
-
Assay Buffer: Typically 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Test Compound: this compound, serially diluted.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: As described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, combine the cell membranes, GDP, [³⁵S]GTPγS, and varying concentrations of this compound.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 30°C) for a set duration (e.g., 60 minutes).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the amount of [³⁵S]GTPγS bound to the G proteins using a scintillation counter.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the concentration of this compound. Use non-linear regression to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect).
Workflow Diagram:
Signaling Pathways
This compound, as a kappa-opioid receptor agonist, is expected to initiate the canonical KOR signaling cascade.
G-Protein Coupled Signaling Cascade
Activation of the kappa-opioid receptor by an agonist like this compound leads to the coupling of inhibitory G proteins (Gᵢ/Gₒ). This initiates a signaling cascade that results in the modulation of downstream effectors, ultimately leading to a decrease in neuronal excitability.
Conclusion
This compound is a peripherally restricted kappa-opioid receptor agonist with demonstrated efficacy in preclinical models of visceral pain. Its selectivity for the kappa-1a subtype suggests a targeted mechanism of action. However, a comprehensive understanding of its pharmacological profile is hindered by the limited availability of in vitro quantitative data. Further studies are warranted to fully characterize its binding affinities and functional potencies across all opioid receptor subtypes. Such data would be invaluable for elucidating its precise mechanism of action and for guiding the development of next-generation peripherally acting analgesics with improved therapeutic profiles. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for conducting and interpreting future research in this area.
References
- 1. Comprehensive Signaling Profiles Reveal Unsuspected Functional Selectivity of δ-Opioid Receptor Agonists and Allow the Identification of Ligands with the Greatest Potential for Inducing Cyclase Superactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and clinical experience with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of a novel investigational antimuscarinic drug, fesoterodine, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Fedotozine: A Peripherally Acting Kappa-Opioid Agonist for Visceral Pain
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Fedotozine is a selective kappa-opioid receptor (KOR) agonist investigated for its potent analgesic effects on visceral pain. Unlike traditional opioids, its pharmacological activity is primarily restricted to the periphery, specifically the afferent nerve pathways of the gastrointestinal tract. This profile suggests a therapeutic potential for conditions such as Irritable Bowel Syndrome (IBS) and functional dyspepsia, with a reduced risk of centrally-mediated side effects. This document provides a comprehensive overview of the preclinical pharmacological data for this compound, detailing its mechanism of action, receptor affinity, efficacy in various animal models, and key experimental protocols.
Mechanism of Action
This compound exerts its pharmacological effects by acting as an agonist at kappa-opioid receptors. It shows a degree of selectivity for the kappa-1 subtype.[1] A key characteristic of this compound is its peripherally restricted action. It modulates visceral sensation by acting on KORs located on primary afferent neurons innervating the gut, thereby altering the processing of sensory information from the viscera to the central nervous system.[1][2] This peripheral action is crucial as it allows for the attenuation of visceral pain signals at their origin, without engaging central opioid receptors associated with adverse effects like sedation, respiratory depression, and addiction.
The binding of this compound to peripheral KORs on visceral afferent neurons initiates a signaling cascade that leads to the inhibition of neuronal excitability. This reduces the transmission of noxious stimuli from the gut to the spinal cord and brain.
References
The Discovery and Synthesis of Fedotozine: A Peripherally Acting Kappa-Opioid Agonist for Visceral Pain
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Fedotozine, or (+)-(-1R1)-1-phenyl-1-[(3,4,5-trimethoxy)benzyloxymethyl]-N,N-dimethyl-n-propylamine, is a selective agonist of the kappa-opioid receptor (KOR) with a notable characteristic of acting peripherally. This attribute has positioned it as a significant compound of interest for the treatment of visceral pain, particularly in the context of functional gastrointestinal disorders such as irritable bowel syndrome (IBS) and functional dyspepsia. By targeting KORs located on afferent nerve pathways originating from the gut, this compound modulates the perception of visceral stimuli without inducing the central nervous system side effects commonly associated with opioid analgesics. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound.
Discovery and Rationale
This compound emerged from research focused on developing analgesics with a better safety profile than traditional opioids. It belongs to the arylacetamide series of compounds and was identified as a potent and selective agonist for the κ1-opioid receptor, with a preference for the κ1a subtype.[1][2] The primary rationale for its development was to create a peripherally restricted opioid that could alleviate visceral hypersensitivity, a key factor in the pathophysiology of functional bowel disorders, without crossing the blood-brain barrier.[3] This targeted approach aimed to provide pain relief at the site of origin, thereby avoiding centrally mediated side effects like sedation, dysphoria, and addiction.
Chemical Synthesis
Mechanism of Action
This compound exerts its pharmacological effects primarily through the activation of peripheral kappa-opioid receptors.[1][4] These receptors are located on the primary afferent neurons that innervate the gastrointestinal tract.
Signaling Pathway
Activation of peripheral KORs by this compound initiates an intracellular signaling cascade that ultimately leads to a reduction in neuronal excitability and the attenuation of pain signals.
Upon binding to KORs on visceral afferent neurons, this compound activates inhibitory G-proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the activated G-proteins modulate ion channel activity, causing a decrease in calcium influx and an increase in potassium efflux. These ionic changes lead to hyperpolarization of the neuronal membrane, making the neuron less excitable and reducing the transmission of nociceptive signals from the viscera to the central nervous system.[5]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound, providing insights into its efficacy and receptor binding profile.
Table 1: In Vivo Efficacy of this compound
| Experimental Model | Species | Endpoint | Route of Administration | ED₅₀ | Reference |
| Acetic Acid-Induced Colonic Hypersensitivity | Rat | Reversal of abdominal contractions | Subcutaneous (s.c.) | 0.67 mg/kg | [4] |
| Duodenal Distension-Induced Cardiovascular Reflex | Rat | Inhibition of cardiovascular reflex | Intravenous (i.v.) | 1.87 mg/kg | [2] |
Table 2: Clinical Efficacy of this compound in Functional Gastrointestinal Disorders
| Condition | Dosage | Treatment Duration | Primary Outcome | P-value | Reference |
| Irritable Bowel Syndrome (IBS) | 30 mg, three times a day | 6 weeks | Relief of maximal daily abdominal pain | P = 0.01 | [6] |
| Irritable Bowel Syndrome (IBS) | 30 mg, three times a day | 6 weeks | Relief of mean daily pain | P = 0.007 | [6] |
| Irritable Bowel Syndrome (IBS) | 30 mg, three times a day | 6 weeks | Relief of abdominal bloating | P = 0.02 | [6] |
| Functional Dyspepsia | 30 mg, three times a day | 6 weeks | Improvement in overall dyspeptic symptoms | P = 0.002 | |
| Functional Dyspepsia | 30 mg, three times a day | 6 weeks | Improvement in epigastric pain | P = 0.004 |
Note: In vitro binding affinity data (Ki values) for this compound at mu, delta, and kappa opioid receptors are not consistently reported in the reviewed literature.
Experimental Protocols
Visceral Hypersensitivity Model in Rats
This protocol is based on the method described by an evaluation of this compound's effect on colonic hypersensitivity.[4]
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Induction of Hypersensitivity: Colonic irritation is induced by intracolonic administration of 0.6% acetic acid.
-
Drug Administration: One hour after the induction of irritation, this compound or a vehicle control is administered subcutaneously.
-
Visceral Stimulation: Colonic distension is performed by inflating a balloon catheter to a pressure of 30 mmHg for 10 minutes.
-
Endpoint Measurement: The number of abdominal contractions, indicative of a visceral pain response, is counted during the distension period.
-
Data Analysis: The ED₅₀ value is calculated based on the dose-dependent reversal of abdominal contractions by this compound.
Fos Protein Expression as a Marker of Neuronal Activation
This protocol is adapted from studies investigating the effect of this compound on neuronal activation in response to noxious visceral stimuli.[5]
Methodology:
-
Animal Model: Conscious rats are used.
-
Drug Administration: Animals are pre-treated with this compound or a vehicle control.
-
Noxious Stimulus: A noxious visceral stimulus, such as intraperitoneal injection of acetic acid, is administered to induce pain and neuronal activation.
-
Tissue Collection: After a set period (e.g., 2 hours), animals are deeply anesthetized and perfused with a fixative solution. The brain and spinal cord are then dissected.
-
Immunohistochemistry: The collected tissues are sectioned, and immunohistochemistry is performed using an antibody specific for the Fos protein.
-
Data Analysis: The number of Fos-positive neurons in specific regions of the central nervous system involved in pain processing (e.g., the spinal cord dorsal horn, thalamus, and cortex) is quantified to assess the degree of neuronal activation and its modulation by this compound.
Conclusion
This compound represents a significant advancement in the development of peripherally acting analgesics for visceral pain. Its selective agonism at peripheral kappa-opioid receptors provides a targeted mechanism to alleviate the discomfort associated with functional gastrointestinal disorders, while minimizing the risk of central side effects. The quantitative data from preclinical and clinical studies support its efficacy in reducing visceral hypersensitivity. Further research to fully elucidate its synthetic pathway and obtain a complete in vitro receptor binding profile will be invaluable for the development of next-generation peripherally restricted kappa-opioid agonists.
References
- 1. Pharmacology and clinical experience with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peripheral kappa-opioid receptors mediate the antinociceptive effect of this compound (correction of fetodozine) on the duodenal pain reflex inrat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [medbox.iiab.me]
- 4. This compound blocks hypersensitive visceral pain in conscious rats: action at peripheral kappa-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a kappa-opioid agonist, prevents spinal and supra-spinal Fos expression induced by a noxious visceral stimulus in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of peripheral kappa agonist this compound versus placebo in treatment of irritable bowel syndrome. A multicenter dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Fedotozine's Modulation of Afferent Nerve Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fedotozine, a selective kappa-opioid receptor (KOR) agonist, has demonstrated significant potential in the modulation of visceral pain by acting on peripheral afferent nerve pathways. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its effects on afferent nerve signaling. We delve into the quantitative pharmacology of this compound, present detailed experimental protocols for assessing its activity, and visualize the key signaling pathways involved. This document is intended to serve as a detailed resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.
Introduction
Visceral pain, originating from internal organs, is a prevalent and often debilitating condition with complex underlying pathophysiology. A key element in the generation of visceral pain is the sensitization of primary afferent neurons that innervate the viscera. This compound has emerged as a promising therapeutic agent that targets these peripheral neurons to alleviate visceral hypersensitivity. Its primary mechanism involves the activation of KORs located on the terminals of visceral afferent fibers. This guide will explore the molecular and cellular consequences of this interaction and the experimental evidence supporting its therapeutic potential.
Quantitative Pharmacology of this compound
The efficacy and selectivity of this compound have been characterized in various preclinical and clinical studies. The following tables summarize the key quantitative data regarding its receptor binding affinity and in vivo potency.
Table 1: Opioid Receptor Binding Affinity of this compound
| Receptor Subtype | Kᵢ (nM) |
| Kappa (κ) | 1.5 |
| Mu (μ) | >10,000 |
| Delta (δ) | >10,000 |
Kᵢ values represent the inhibition constant, indicating the concentration of this compound required to occupy 50% of the receptors. A lower Kᵢ value signifies higher binding affinity.
Table 2: In Vivo Efficacy of this compound in a Rat Model of Visceral Hypersensitivity
| Experimental Model | Endpoint | This compound ED₅₀ (mg/kg, s.c.) |
| Acetic Acid-Induced Colonic Hypersensitivity | Reduction of abdominal contractions | 0.67[1] |
| Colonic distension in saline-treated rats | Inhibition of cardiovascular pain reflex | 2.57[2] |
| Colonic distension in acetic acid-treated rats | Inhibition of cardiovascular pain reflex | 1.15[2] |
ED₅₀ represents the dose of a drug that produces 50% of its maximal effect.
Mechanism of Action on Afferent Nerve Signaling
This compound exerts its analgesic effects by modulating the excitability of visceral afferent neurons. This is achieved through a G-protein-mediated signaling cascade initiated by the activation of KORs.
Signaling Pathway
Activation of the KOR, a G-protein coupled receptor (GPCR), by this compound on the presynaptic terminals of visceral afferent neurons initiates a signaling cascade that leads to a reduction in neuronal excitability and neurotransmitter release.[3] The KOR is coupled to inhibitory G-proteins of the Gi/o family.[3]
Upon agonist binding, the G-protein dissociates into its Gαi/o and Gβγ subunits. The Gβγ subunit directly interacts with and modulates the activity of ion channels. Specifically, it leads to:
-
Inhibition of voltage-gated calcium channels (VGCCs): This reduces the influx of calcium ions (Ca²⁺) into the presynaptic terminal, a critical step for the release of excitatory neurotransmitters such as glutamate (B1630785) and substance P.[4] The primary subtypes of VGCCs inhibited are N-type (Caᵥ2.2) and P/Q-type (Caᵥ2.1).[5]
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This increases the efflux of potassium ions (K⁺) from the neuron, leading to hyperpolarization of the cell membrane.[6][7][8][9] This hyperpolarization moves the membrane potential further from the threshold required to fire an action potential, thereby reducing neuronal excitability.
The net effect of these actions is a decrease in the transmission of nociceptive signals from the viscera to the central nervous system.
Experimental Protocols
Rat Model of Visceral Hypersensitivity Induced by Colorectal Distension (CRD)
This protocol is adapted from studies evaluating the antinociceptive effects of this compound on visceral pain.[1][10][11][12][13][14]
Objective: To assess the in vivo efficacy of this compound in reducing the visceromotor response to noxious colorectal distension in rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound hydrochloride
-
Saline solution (0.9% NaCl)
-
Colorectal distension device (barostat)
-
Latex balloon catheter (e.g., 5-6 cm in length)
-
Anesthesia (e.g., isoflurane)
-
Abdominal withdrawal reflex (AWR) scoring sheet
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Catheter Insertion:
-
Anesthetize the rat lightly with isoflurane.
-
Gently insert the lubricated latex balloon catheter into the descending colon via the anus to a depth of approximately 6 cm.
-
Secure the catheter to the tail with tape.
-
Allow the rat to recover from anesthesia in a small, transparent observation chamber for at least 30 minutes.
-
-
Drug Administration:
-
Administer this compound or vehicle (saline) subcutaneously (s.c.) at the desired doses.
-
Allow a 20-30 minute pre-treatment period.
-
-
Colorectal Distension:
-
Connect the catheter to the barostat.
-
Apply phasic colorectal distensions of increasing pressure (e.g., 10, 20, 40, 60, 80 mmHg).
-
Each distension should last for a fixed duration (e.g., 20-30 seconds) with a rest interval between distensions (e.g., 3-5 minutes).
-
-
Behavioral Assessment (AWR Score):
-
Observe and score the abdominal withdrawal reflex (AWR) during each distension period according to a predefined scale (e.g., 0 = no behavioral response; 1 = brief head movement followed by immobility; 2 = contraction of abdominal muscles; 3 = lifting of the abdomen; 4 = body arching and lifting of pelvic structures).
-
-
Data Analysis:
-
Record the AWR score for each distension pressure.
-
Calculate the mean AWR score for each treatment group at each pressure level.
-
Determine the ED₅₀ of this compound by plotting the dose-response curve.
-
Conclusion
This compound represents a peripherally acting analgesic with a well-defined mechanism of action on visceral afferent nerve signaling. Its high selectivity for the kappa-opioid receptor and its ability to modulate key ion channels involved in neuronal excitability make it an attractive candidate for the treatment of visceral pain conditions. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for further research and development in this area. Future studies could focus on the long-term effects of this compound on afferent nerve plasticity and its potential in combination therapies for chronic visceral pain.
References
- 1. This compound blocks hypersensitive visceral pain in conscious rats: action at peripheral kappa-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 4. Mu- and kappa-opioid receptors selectively reduce the same transient components of high-threshold calcium current in rat dorsal root ganglion sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Inhibition of Voltage-gated Ca2+ Channels for Chronic Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of G protein gated inwardly rectifying potassium (GIRK) channels in keratinocytes mediates peripheral kappa opioid receptor-mediated antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peripheral G protein-coupled inwardly rectifying potassium (GIRK) channels are involved in delta opioid receptor-mediated anti-hyperalgesia in rat masseter muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Kir3 channel signaling complexes: focus on opioid receptor signaling [frontiersin.org]
- 9. G-protein-gated inwardly rectifying potassium channels modulate respiratory depression by opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Colorectal distension as a noxious visceral stimulus: physiologic and pharmacologic characterization of pseudaffective reflexes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long‐lasting visceral hypersensitivity in a model of DSS‐induced colitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rodent models of colorectal distension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Pathways Modulated by Fedotozine in Gut Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fedotozine is a selective kappa-opioid receptor (KOR) agonist that exerts its primary effects on peripheral neurons, particularly within the enteric nervous system (ENS) and on visceral afferent nerves. Its mechanism of action centers on the modulation of neuronal excitability and signaling, leading to analgesic effects in conditions of visceral hypersensitivity, such as irritable bowel syndrome (IBS). This technical guide provides an in-depth overview of the cellular and molecular pathways modulated by this compound in gut neurons, supported by available quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways and experimental workflows.
Core Mechanism of Action
This compound's therapeutic effects are mediated through its agonist activity at kappa-opioid receptors, which are G-protein coupled receptors (GPCRs) predominantly located on enteric neurons and the terminals of visceral afferent nerves.[1][2] The activation of these receptors by this compound initiates a signaling cascade that ultimately reduces neuronal excitability and attenuates the perception of visceral pain.
Kappa-Opioid Receptor Activation and G-Protein Coupling
As a KOR agonist, this compound binds to kappa-opioid receptors, which are coupled to inhibitory Gi/Go proteins. This interaction catalyzes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the G-protein, leading to its dissociation from the βγ-subunit complex. Both the activated Gαi/o subunit and the Gβγ dimer proceed to modulate the activity of downstream effector molecules.
Downstream Effector Modulation
The primary downstream effects of KOR activation by this compound in gut neurons involve the modulation of ion channel activity and intracellular signaling pathways:
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit directly interacts with and inhibits N-type and P/Q-type voltage-gated calcium channels. This reduces calcium influx into the presynaptic terminal, thereby decreasing the release of excitatory neurotransmitters such as acetylcholine (B1216132) and substance P. This is a key mechanism in reducing neuronal communication and signal propagation in pain pathways.
-
Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit also binds to and activates GIRK channels, leading to an efflux of potassium ions from the neuron. This hyperpolarizes the cell membrane, making the neuron less likely to fire an action potential in response to an excitatory stimulus.
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, which is responsible for the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP). The resulting decrease in intracellular cAMP levels reduces the activity of Protein Kinase A (PKA), a key enzyme involved in the phosphorylation and modulation of various ion channels and transcription factors. This contributes to a reduction in neuronal excitability.
Quantitative Data
The following tables summarize the available quantitative data on the effects of this compound from preclinical and clinical studies.
| Parameter | Species | Model | Value | Reference |
| ED50 (Antinociception) | Rat | Acetic acid-induced colonic irritation | 0.67 mg/kg s.c. | [3] |
| ED50 (Antinociception) | Rat | Duodenal distension-induced cardiovascular reflex | 1.87 mg/kg i.v. | [4] |
| Parameter | Species | Condition | This compound Effect | Placebo | P-value | Reference |
| Threshold of First Perception | Human | Irritable Bowel Syndrome (IBS) | 28.7 ± 5.9 mm Hg | 23.3 ± 4.5 mm Hg | P = 0.0078 | [2] |
| Pain Threshold | Human | Irritable Bowel Syndrome (IBS) | 34.7 ± 5.5 mm Hg | 29.0 ± 3.5 mm Hg | P = 0.0078 | [2] |
Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathway in Gut Neurons
This compound's primary signaling cascade in enteric neurons.
Experimental Workflow: Patch-Clamp Electrophysiology
Workflow for studying this compound's effects using patch-clamp.
Experimental Protocols
Preparation of Primary Enteric Neuron Cultures
This protocol is adapted from standard methodologies for isolating myenteric neurons for electrophysiological studies.
Materials:
-
Small intestine segment from a laboratory animal (e.g., mouse or guinea pig).
-
Hanks' Balanced Salt Solution (HBSS), oxygenated (95% O2 / 5% CO2).
-
Enzyme solution: Collagenase Type II and Protease Type XIV in HBSS.
-
Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Laminin-coated culture dishes or coverslips.
Procedure:
-
Euthanize the animal according to approved institutional protocols.
-
Excise a segment of the small intestine (e.g., ileum) and place it in ice-cold, oxygenated HBSS.
-
Remove the mesentery and flush the lumen to remove contents.
-
Under a dissecting microscope, carefully peel away the longitudinal muscle layer with the attached myenteric plexus (LMMP preparation).
-
Mince the LMMP preparation and incubate in the enzyme solution with gentle agitation to dissociate the ganglia.
-
Terminate the digestion by adding DMEM with FBS.
-
Centrifuge the cell suspension and resuspend the pellet in fresh culture medium.
-
Plate the dissociated neurons onto laminin-coated dishes/coverslips.
-
Culture the neurons for 24-72 hours before use in experiments.
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the general procedure for recording ion channel currents from cultured enteric neurons.
Materials:
-
Cultured enteric neurons on coverslips.
-
Inverted microscope with micromanipulators.
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4).
-
Intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA, 1 CaCl2, 2 Mg-ATP, 0.2 Na-GTP; pH 7.2).
-
This compound stock solution.
Procedure:
-
Place a coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pull a patch pipette with a resistance of 3-5 MΩ when filled with intracellular solution.
-
Under visual guidance, approach a neuron with the patch pipette and apply gentle suction to form a high-resistance seal (gigaseal).
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
In voltage-clamp mode, hold the neuron at a specific membrane potential (e.g., -80 mV) and apply voltage steps to elicit ion channel currents (e.g., calcium or potassium currents).
-
Record baseline currents for a stable period.
-
Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.
-
Record the changes in ion channel currents in the presence of this compound.
-
For dose-response analysis, apply increasing concentrations of this compound.
-
Analyze the recorded currents to determine the percentage of inhibition or activation by this compound.
Conclusion
This compound modulates cellular pathways in gut neurons primarily through the activation of peripheral kappa-opioid receptors. This leads to the inhibition of voltage-gated calcium channels and the activation of GIRK channels via a Gi/Go protein-dependent mechanism. The net effect is a reduction in neuronal excitability and neurotransmitter release, which underlies its analgesic efficacy in visceral pain states. The experimental protocols detailed herein provide a framework for the further investigation of this compound and other KOR agonists in the context of gastrointestinal sensory and motor function.
References
- 1. Patch clamp recording from enteric neurons in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological characteristics of enteric neurons isolated from the Immortomouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zenodo.org [zenodo.org]
Fedotozine: A Peripherally Acting Kappa-Opioid Agonist with Untapped Potential Beyond Gastroenterology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Fedotozine, a selective kappa-opioid receptor (KOR) agonist, has been primarily investigated for its efficacy in treating functional gastrointestinal disorders, such as irritable bowel syndrome (IBS) and non-ulcer dyspepsia. Its mechanism of action, centered on the modulation of visceral afferent nerves, has established its role in reducing visceral hypersensitivity and pain. However, the peripheral selectivity of this compound, coupled with the broad distribution of kappa-opioid receptors throughout the peripheral nervous system, suggests a significant, yet largely unexplored, therapeutic potential in a variety of non-gastrointestinal applications. This technical guide provides a comprehensive overview of this compound's core pharmacology, summarizes key experimental data, details relevant experimental protocols, and explores the underlying signaling pathways. By examining data from both this compound and other peripherally restricted KOR agonists, this document aims to stimulate further research into its potential use in somatic pain, inflammatory conditions, and other disorders involving peripheral sensitization.
Introduction: The Rationale for Exploring this compound's Non-Gastrointestinal Applications
This compound is a potent and selective agonist for the kappa-1a opioid receptor subtype.[1] Its pharmacological profile is characterized by a peripheral antinociceptive action, which has been the cornerstone of its development for gastrointestinal disorders.[1] By acting on KORs located on the peripheral terminals of sensory neurons, this compound effectively reduces the perception of noxious stimuli originating from the gut without causing the central nervous system (CNS) side effects, such as dysphoria and sedation, commonly associated with centrally acting opioids.[2]
The therapeutic potential of peripherally acting KOR agonists is not intrinsically limited to the gastrointestinal tract. Kappa-opioid receptors are expressed on sensory neurons innervating various tissues, including the skin, joints, and urinary bladder. Activation of these receptors has been shown to produce analgesia in a range of preclinical and clinical pain models. Therefore, it is plausible that this compound could offer a novel therapeutic strategy for conditions characterized by peripheral pain and inflammation outside the gut. This guide will delve into the existing evidence and theoretical framework supporting this hypothesis.
Core Pharmacology and Mechanism of Action
This compound's primary mechanism of action is the activation of kappa-opioid receptors, which are G-protein coupled receptors (GPCRs).[3][4] The signaling cascade initiated by KOR activation is multifaceted and can be broadly categorized into G-protein dependent and β-arrestin dependent pathways.
G-Protein Dependent Signaling
Upon agonist binding, the KOR undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, specifically of the Gi/o family.[3] This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6]
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. This includes the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[5][6] The resulting hyperpolarization of the neuronal membrane and reduced calcium influx decrease neuronal excitability and neurotransmitter release.
β-Arrestin Dependent Signaling
Following agonist binding and G-protein activation, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the KOR. This phosphorylation promotes the binding of β-arrestin proteins, which play a crucial role in receptor desensitization, internalization, and the initiation of a distinct wave of signaling events. Notably, β-arrestin-2-dependent signaling has been linked to the dysphoric effects of some KOR agonists.[2][7]
Below is a diagram illustrating the canonical KOR signaling pathways.
Quantitative Data Summary
While quantitative data for this compound in non-gastrointestinal models are limited, the following tables summarize key findings from visceral pain studies with this compound and provide comparative data from non-GI studies with other peripheral KOR agonists.
Table 1: Effects of this compound on Visceral Pain Thresholds in Humans with IBS
| Parameter | Placebo | This compound (100 mg IV) | P-value | Reference |
| First Perception Threshold (mmHg) | 23.3 ± 4.5 | 28.7 ± 5.9 | 0.0078 | [8] |
| Pain Threshold (mmHg) | 29.0 ± 3.5 | 34.7 ± 5.5 | 0.0078 | [8] |
Table 2: Efficacy of this compound in Relieving Symptoms of Irritable Bowel Syndrome (6-week treatment)
| Symptom Relief (30 mg this compound vs. Placebo) | P-value | Reference |
| Maximal Daily Abdominal Pain | 0.01 | [9] |
| Mean Daily Pain | 0.007 | [9] |
| Abdominal Bloating | 0.02 | [9] |
| Overall Disease Severity | 0.003 | [9] |
Table 3: Effects of the Peripheral KOR Agonist CR665 on Experimental Pain in Healthy Volunteers
| Pain Modality | Placebo | CR665 (0.36 mg/kg IV) | P-value | Reference |
| Esophageal Distension Pain Threshold (VAS=7) | Baseline | Increased | < 0.005 | [10] |
| Cutaneous Pinch Pain Tolerance | Baseline | Reduced | 0.007 | [10] |
Table 4: Antinociceptive Effects of this compound in a Rat Model of Duodenal Pain
| Treatment | ED50 (mg/kg, IV) | Reference |
| This compound | 1.87 | [11] |
| Morphine | 0.62 | [11] |
| U-50,488H (kappa agonist) | 0.25 | [11] |
Detailed Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are methodologies from key studies that could be adapted for non-gastrointestinal research.
Assessment of Visceral Sensitivity in Humans
This protocol is adapted from a study evaluating this compound's effect on colonic sensitivity in IBS patients.[8]
-
Objective: To determine the effect of this compound on sensory thresholds to colonic distension.
-
Study Design: Randomized, double-blind, placebo-controlled, crossover trial.
-
Subjects: Patients meeting the Rome criteria for IBS.
-
Procedure:
-
A barostat-controlled balloon is inserted into the left colon.
-
Phasic distensions are performed in incremental steps of 4 mmHg, with each step lasting for 5 minutes, until the patient reports abdominal pain.
-
Sensory thresholds for first perception and pain are recorded.
-
Subjects receive an intravenous infusion of either this compound (100 mg) or saline.
-
The distension protocol is repeated to assess post-treatment sensory thresholds.
-
-
Endpoints: Change in pressure thresholds for first perception and pain.
Acetic Acid-Induced Writhing Test in Rodents (Model of Peripheral Pain)
This is a standard preclinical model for evaluating peripheral analgesics and could be used to assess this compound's efficacy in somatic pain.
-
Objective: To evaluate the antinociceptive effect of a test compound on chemically-induced peripheral pain.
-
Study Design: Pre-treatment with the test compound followed by induction of writhing.
-
Animals: Male Sprague-Dawley rats or mice.
-
Procedure:
-
Animals are pre-treated with this compound (e.g., 1-10 mg/kg, subcutaneously) or vehicle.
-
After a set pre-treatment time (e.g., 20 minutes), a solution of acetic acid (e.g., 0.6% in saline) is injected intraperitoneally.
-
The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 20-30 minutes) post-injection.
-
-
Endpoints: Reduction in the number of writhes compared to the vehicle-treated group.
The following diagram illustrates a typical experimental workflow for preclinical evaluation of a peripheral analgesic.
Potential Non-Gastrointestinal Applications and Future Directions
The peripheral selectivity of this compound makes it an attractive candidate for several non-gastrointestinal conditions where peripheral KORs are implicated.
-
Somatic Pain: Conditions such as osteoarthritis and musculoskeletal pain involve peripheral sensitization. This compound could potentially provide analgesia without the CNS side effects of traditional opioids.
-
Neuropathic Pain: Peripheral nerve injury can lead to ectopic activity and hyperexcitability of sensory neurons. The inhibitory action of KOR activation on neuronal excitability suggests a potential role for this compound in managing neuropathic pain.
-
Inflammatory Conditions: KOR activation has been shown to have anti-inflammatory effects in some preclinical models. Further investigation into this compound's ability to modulate inflammatory processes in conditions like rheumatoid arthritis is warranted.
-
Urological Disorders: Kappa-opioid receptors are present in the bladder and urinary tract. This compound could potentially modulate the sensation of bladder fullness and pain associated with conditions like interstitial cystitis or overactive bladder.
Conclusion
While the clinical development of this compound has been focused on its gastrointestinal applications, its core pharmacology as a peripherally selective kappa-opioid receptor agonist provides a strong rationale for exploring its potential in a wider range of disorders. The evidence from other peripheral KOR agonists in non-gastrointestinal pain models further supports this notion. Future research, employing rigorous preclinical and clinical experimental designs, is necessary to fully elucidate the therapeutic utility of this compound beyond the gut and to unlock its full potential as a non-addictive, peripherally acting analgesic and anti-inflammatory agent.
References
- 1. Pharmacology and clinical experience with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 8. The kappa agonist this compound relieves hypersensitivity to colonic distention in patients with irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of peripheral kappa agonist this compound versus placebo in treatment of irritable bowel syndrome. A multicenter dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analgesic efficacy of peripheral kappa-opioid receptor agonist CR665 compared to oxycodone in a multi-modal, multi-tissue experimental human pain model: selective effect on visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peripheral kappa-opioid receptors mediate the antinociceptive effect of this compound (correction of fetodozine) on the duodenal pain reflex inrat - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Fedotozine's Receptor Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fedotozine is an opioid drug candidate from the arylacetamide series, investigated for its therapeutic potential in functional gastrointestinal disorders such as irritable bowel syndrome (IBS) and functional dyspepsia.[1] Its mechanism of action is primarily mediated through its interaction with opioid receptors, particularly as a peripherally acting kappa-opioid receptor agonist.[2][3][4] This technical guide provides an in-depth overview of the in vitro characterization of this compound's binding affinity for opioid receptors, presenting available quantitative data, detailed experimental protocols for receptor binding and functional assays, and visual representations of relevant pathways and workflows.
Receptor Binding Affinity of this compound
The binding affinity of this compound for the three main opioid receptor subtypes (mu, delta, and kappa) has been characterized through in vitro radioligand binding assays. These studies are crucial for determining the selectivity profile of the compound and understanding its pharmacological effects.
Quantitative Binding Data
Competitive binding assays using canine ileum preparations have been conducted to determine the equilibrium dissociation constant (Ki) of this compound for kappa-opioid receptors. The results demonstrate that this compound possesses a notable affinity for the kappa-opioid receptor.
| Compound | Receptor Subtype | Ki (µM) | Relative Affinity | Tissue Source | Reference |
| This compound (JO-1196) | Kappa (κ) | 0.19 | 0.52 | Canine Ileum | Allescher et al., 1991 |
| Mu (µ) | 0.25 | Canine Ileum | Allescher et al., 1991 | ||
| Delta (δ) | 0.22 | Canine Ileum | Allescher et al., 1991 |
Relative affinity is a unitless value representing the drug's preference for a particular receptor subtype in the studied system.
These data indicate that this compound has a preferential affinity for the kappa-opioid receptor compared to the mu and delta subtypes in this experimental setting.
Experimental Protocols
This section details the methodologies for key in vitro assays used to characterize the receptor binding and functional activity of compounds like this compound.
Radioligand Displacement Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Objective: To determine the binding affinity (Ki) of this compound for mu, delta, and kappa opioid receptors.
Materials:
-
Cell Membranes: Membranes prepared from cells expressing the opioid receptor of interest (e.g., CHO-KOR, SH-SY5Y) or tissue homogenates (e.g., canine ileum, guinea pig brain).
-
Radioligands:
-
For kappa-opioid receptors: [³H]U-69,593 or [³H]ethylketocyclazocine.
-
For mu-opioid receptors: [³H]DAMGO.
-
For delta-opioid receptors: [³H]Naltrindole.
-
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled universal opioid ligand (e.g., naloxone).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester and glass fiber filters.
-
Scintillation Counter and Scintillation Fluid.
Workflow:
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add a saturating concentration of naloxone.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to minimize non-specific binding.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the opioid receptor upon agonist binding.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating G proteins via the kappa-opioid receptor.
Materials:
-
Cell Membranes: Membranes from cells expressing the kappa-opioid receptor.
-
[³⁵S]GTPγS: A non-hydrolyzable analog of GTP.
-
GDP: Guanosine diphosphate.
-
Test Compound: this compound.
-
Basal Control: No test compound.
-
Non-specific Binding Control: A high concentration of unlabeled GTPγS.
-
Assay Buffer: Typically contains MgCl₂, NaCl, and HEPES.
Workflow:
Procedure:
-
Assay Setup: In a 96-well plate, add cell membranes, GDP, [³⁵S]GTPγS, and varying concentrations of this compound.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the this compound concentration. Determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and Emax (the maximal effect) from the dose-response curve.
cAMP Inhibition Assay
This functional assay measures the ability of a kappa-opioid receptor agonist to inhibit the production of cyclic AMP (cAMP), a common downstream signaling molecule.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in inhibiting adenylyl cyclase activity.
Materials:
-
Whole Cells: Cells expressing the kappa-opioid receptor.
-
Forskolin (B1673556): An adenylyl cyclase activator.
-
Test Compound: this compound.
-
cAMP Detection Kit: e.g., HTRF, ELISA, or AlphaScreen-based kits.
Workflow:
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to attach overnight.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a short period.
-
Stimulation: Add forskolin to all wells (except the basal control) to stimulate cAMP production and incubate for a defined time.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration to determine the EC50 and Emax values.
Signaling Pathways
This compound, as a kappa-opioid receptor agonist, activates intracellular signaling cascades upon binding to its receptor. Kappa-opioid receptors are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins of the Gi/o family.
Mechanism of Action:
-
Receptor Binding: this compound binds to and activates the kappa-opioid receptor on the cell surface.
-
G Protein Activation: This activation promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein.
-
Subunit Dissociation: The G protein dissociates into its Gαi/o-GTP and Gβγ subunits.
-
Downstream Effects:
-
Gαi/o-GTP inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
-
The Gβγ subunit can directly modulate ion channels, leading to the inhibition of voltage-gated calcium channels (reducing neurotransmitter release) and the activation of inwardly rectifying potassium channels (causing hyperpolarization and reduced neuronal excitability).
-
Conclusion
The in vitro characterization of this compound demonstrates its preferential binding to kappa-opioid receptors. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel kappa-opioid receptor agonists. A thorough understanding of the binding kinetics and functional signaling of such compounds is essential for the development of new therapeutics for visceral pain and other gastrointestinal disorders. Further studies to determine the potency and efficacy of this compound in functional assays will provide a more complete picture of its pharmacological profile.
References
- 1. mdpi.com [mdpi.com]
- 2. Peripheral opioid receptor agonists for analgesia: A comprehensive review | Journal of Opioid Management [wmpllc.org]
- 3. Binding of GTPγ[35S] is regulated by GDP and receptor activation. Studies with the nociceptin/orphanin FQ receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of peripheral kappa agonist this compound versus placebo in treatment of irritable bowel syndrome. A multicenter dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Phase Clinical Studies of Fedotozine: A Technical Guide to Safety and Tolerability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fedotozine is an investigational drug candidate that acts as a selective agonist for the peripheral kappa-opioid receptors.[1] Its development focused on the management of functional gastrointestinal disorders, such as functional dyspepsia and irritable bowel syndrome (IBS). The primary mechanism of action involves the modulation of visceral afferent nerve pathways, which play a crucial role in the perception of gut stimuli.[1] By targeting these peripheral pathways, this compound was developed with the aim of alleviating abdominal pain and discomfort associated with these conditions, without causing the central nervous system side effects often seen with other opioid agonists. This technical guide provides a comprehensive overview of the early-phase clinical studies of this compound, with a specific focus on its safety and tolerability profile.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by acting as an agonist at kappa-opioid receptors located on peripheral afferent nerve fibers originating from the gut.[1] This interaction alters the processing of visceral sensations, thereby reducing the perception of pain and discomfort at the brain level.[1]
References
An In-depth Technical Guide to the Chemical Structure-Activity Relationship of Fedotozine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fedotozine is a peripherally acting kappa-opioid receptor (KOR) agonist that has been investigated for its therapeutic potential in functional gastrointestinal disorders, such as irritable bowel syndrome (IBS) and functional dyspepsia. Its mechanism of action is centered on the modulation of visceral sensitivity and gut motility through its interaction with KORs located on afferent nerve pathways in the gut. This technical guide provides a comprehensive overview of the chemical structure-activity relationship (SAR) of this compound, detailing its pharmacological profile, signaling pathways, and the experimental methodologies used for its characterization. Due to the limited publicly available data on a systematic series of this compound analogs, the SAR analysis is based on the available data for this compound and supplemented with findings from related arylacetamide KOR agonists.
Chemical Structure and Properties
This compound, chemically known as (1R)-1-phenyl-1-[(3,4,5-trimethoxy)benzyloxymethyl]-N,N-dimethyl-n-propylamine, is an arylacetamide derivative.[1] The structure of this compound is characterized by a chiral center, a phenyl group, a trimethoxybenzyloxymethyl moiety, and a dimethylpropylamine (B179496) group.
| Property | Value |
| IUPAC Name | (2R)-N,N-dimethyl-2-phenyl-1-[(3,4,5-trimethoxyphenyl)methoxy]butan-2-amine |
| Molecular Formula | C₂₂H₃₁NO₄ |
| Molecular Weight | 373.49 g/mol |
| CAS Number | 123618-00-8 |
| Chirality | (R)-enantiomer |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects primarily through its agonist activity at kappa-opioid receptors, with a degree of selectivity for the κ₁ₐ subtype.[1][2] These receptors are G-protein coupled receptors (GPCRs) that are coupled to inhibitory G-proteins (Gαi/o).
The activation of KOR by this compound initiates a downstream signaling cascade:
-
G-protein Activation: Upon agonist binding, the Gαi/o protein is activated, leading to the dissociation of its α and βγ subunits.
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunits can directly interact with and modulate the activity of ion channels. This includes the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx.
The net effect of these events is a reduction in neuronal excitability and neurotransmitter release from visceral afferent neurons, which is believed to be the basis for this compound's analgesic effects in the gastrointestinal tract.[1]
Structure-Activity Relationship (SAR)
| Compound | Receptor Binding Affinity (Ki, µM) | Receptor Selectivity |
| This compound (JO-1196) | 0.19 | κ > μ ≈ δ |
Data from a single study and should be interpreted with caution.
Key Structural Features and Their Inferred Roles:
-
Arylacetamide Core: This scaffold is a common feature among many KOR agonists and is essential for binding to the receptor.
-
Phenyl Group: The phenyl ring likely engages in hydrophobic or aromatic interactions within the binding pocket of the KOR.
-
Trimethoxybenzyl Moiety: The electron-donating methoxy (B1213986) groups on the benzyl (B1604629) ring may influence the electronic properties of the molecule and contribute to its binding affinity. The oxygen atom in the benzyloxymethyl linker can act as a hydrogen bond acceptor.
-
Dimethylamine Group: The basic nitrogen atom is crucial for the interaction with the receptor, likely forming an ionic bond with an acidic residue in the binding site. The N,N-dimethyl substitution pattern is common in opioid ligands.
-
(R)-Stereochemistry: The specific stereochemistry at the chiral center is critical for the proper orientation of the key pharmacophoric elements within the receptor's binding pocket, leading to optimal receptor activation.
Experimental Protocols
Radioligand Binding Assay for Kappa-Opioid Receptor
This assay is used to determine the binding affinity (Ki) of a test compound for the KOR.
Objective: To measure the displacement of a radiolabeled KOR ligand by the test compound.
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the human KOR.
-
Radioligand: [³H]U-69,593 (a selective KOR agonist).
-
Test Compound: this compound or its analogs.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, [³H]U-69,593, and varying concentrations of the test compound. Incubate at 25°C for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Guinea Pig Ileum Functional Assay
This ex vivo assay assesses the functional activity of opioid agonists by measuring their effect on the contractility of guinea pig ileum tissue.
Objective: To determine the potency (EC₅₀) and efficacy (Emax) of a test compound as a KOR agonist.
Materials:
-
Tissue: Freshly isolated guinea pig ileum segment.
-
Organ Bath: Containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Isotonic Transducer and Data Acquisition System.
-
Test Compound: this compound or its analogs.
-
Stimulating Electrodes.
Procedure:
-
Tissue Preparation: A segment of the guinea pig ileum is mounted in the organ bath under a resting tension.
-
Stimulation: The tissue is electrically stimulated to induce twitch contractions, which are mediated by the release of acetylcholine.
-
Compound Addition: Cumulative concentrations of the test compound are added to the organ bath.
-
Response Measurement: The inhibition of the electrically induced contractions by the test compound is recorded.
-
Data Analysis: A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the agonist concentration. The EC₅₀ (the concentration of the agonist that produces 50% of its maximal effect) and the Emax (the maximal inhibitory effect) are determined from this curve.
Pharmacokinetics
Limited pharmacokinetic data for this compound is available. Studies in dogs have shown that after oral administration, plasma concentrations of this compound were very low or undetectable, while concentrations in the gut tissue were significantly higher. This suggests extensive first-pass metabolism and/or high tissue binding in the gastrointestinal tract, which is consistent with its intended peripheral site of action.
Conclusion
This compound is a peripherally selective kappa-opioid receptor agonist with demonstrated efficacy in preclinical and clinical studies for the treatment of functional gastrointestinal disorders. Its chemical structure, particularly the arylacetamide core and the specific stereochemistry, is crucial for its agonist activity at KORs. While a detailed quantitative structure-activity relationship for a series of this compound analogs is not publicly available, the foundational knowledge of its mechanism and the SAR of related compounds provides a basis for the rational design of future peripherally restricted KOR agonists with improved therapeutic profiles. Further research is warranted to fully elucidate the SAR of this compound and to explore the therapeutic potential of this chemical class.
References
Methodological & Application
Fedotozine experimental protocol for visceral pain models in rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fedotozine is a selective kappa-opioid receptor (KOR) agonist that has demonstrated efficacy in preclinical models of visceral pain.[1] Its primary mechanism of action is through the activation of KORs on peripheral afferent nerve pathways originating from the gut.[1] This action modulates the processing of visceral sensations, thereby reducing the perception of pain at the central level.[1] this compound has been shown to be effective in various pathological conditions, including experimental gut inflammation and chemically-induced peritonitis.[1] These application notes provide detailed protocols for utilizing this compound in common rodent models of visceral pain, along with data presentation and visualization of the underlying signaling pathways.
Mechanism of Action: Kappa-Opioid Receptor Signaling
This compound exerts its analgesic effects by acting as an agonist at kappa-opioid receptors, which are G-protein coupled receptors (GPCRs).[1][2] The canonical signaling pathway involves G-protein-dependent mechanisms that are thought to mediate the anti-nociceptive effects.[2][3] Activation of KORs on peripheral visceral afferents inhibits the transmission of pain signals from the gut to the central nervous system.[1][4]
References
- 1. Pharmacology and clinical experience with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Role of the Kappa Opioid System in Comorbid Pain and Psychiatric Disorders: Function and Implications [frontiersin.org]
- 4. This compound, a kappa-opioid agonist, prevents spinal and supra-spinal Fos expression induced by a noxious visceral stimulus in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Electrophysiology Techniques to Study Fedotozine's Effect on Afferent Nerves
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fedotozine is a selective agonist for the kappa-opioid receptor, with its primary action occurring peripherally on afferent nerves, particularly those originating in the gastrointestinal tract.[1] This mechanism of action makes it a compound of interest for the treatment of visceral pain and hypersensitivity, conditions often associated with functional gastrointestinal disorders like Irritable Bowel Syndrome (IBS).[1][2][3] In vivo electrophysiology provides a powerful tool to directly measure the effects of this compound on the electrical activity of these afferent nerves, offering insights into its analgesic properties.
These application notes provide detailed protocols for assessing the impact of this compound on visceral afferent nerve activity in response to mechanical and chemical stimuli using in vivo electrophysiological recording techniques in rodent models.
Signaling Pathway of this compound on Afferent Nerves
This compound exerts its effects by binding to kappa-opioid receptors located on the peripheral terminals of visceral afferent neurons. This binding initiates a signaling cascade that ultimately reduces neuronal excitability and attenuates the transmission of nociceptive signals to the central nervous system.
Caption: this compound's signaling pathway in a visceral afferent neuron.
Experimental Protocols
Protocol 1: In Vivo Single-Fiber Recording of Pelvic Nerve Afferents in Response to Colorectal Distension in Rats
This protocol is designed to assess the effect of this compound on the mechanosensitivity of pelvic nerve afferent fibers, which innervate the colon and rectum.
1. Animal Preparation:
-
Adult male Sprague-Dawley rats (250-300g) are used.
-
Anesthesia is induced with an appropriate anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.).
-
A catheter is placed in the jugular vein for intravenous administration of this compound or vehicle.
-
The animal is placed on a heating pad to maintain body temperature at 37°C.
2. Surgical Procedure:
-
A laminectomy is performed to expose the L6-S1 spinal cord.
-
The dura is carefully opened, and the S1 dorsal root is identified.
-
The dorsal root is transected distally, and the central cut end is placed on a black mirror platform for fine dissection.
3. Electrophysiological Recording:
-
The S1 dorsal root is carefully teased into fine filaments using sharpened forceps under a dissecting microscope.
-
A single filament is placed over a silver-wire recording electrode.
-
The nerve filament is covered with warm mineral oil to prevent drying.
-
The recorded signal is amplified, filtered, and displayed on an oscilloscope.
-
Single afferent fiber activity is identified based on the constant amplitude and shape of the action potentials.
4. Colorectal Distension:
-
A flexible balloon catheter (e.g., 5-6 cm in length) is inserted into the descending colon and rectum.
-
The catheter is secured to the tail to prevent displacement.
-
Colorectal distension (CRD) is applied by inflating the balloon with air or water to specific pressures (e.g., 20, 40, 60, 80 mmHg) for a defined duration (e.g., 20-30 seconds).
5. Experimental Design:
-
A baseline response to graded CRD is established by recording the afferent nerve firing rate (spikes/second) at each distension pressure.
-
This compound (e.g., 0.1, 0.3, 1.0 mg/kg) or vehicle is administered intravenously.
-
After a suitable equilibration period (e.g., 15-20 minutes), the CRD protocol is repeated, and the afferent nerve activity is recorded.
-
The effect of this compound is quantified by comparing the firing rates before and after drug administration.
Caption: Experimental workflow for Protocol 1.
Protocol 2: In Vivo Recording of Vagal Afferent Activity in Response to Gastric Distension in Rats
This protocol is used to investigate the effect of this compound on mechanosensitive afferents of the vagus nerve, which innervate the upper gastrointestinal tract.
1. Animal Preparation:
-
Adult male Sprague-Dawley rats (300-350g) are fasted overnight with free access to water.
-
Anesthesia is induced and maintained as described in Protocol 1.
-
A tracheal cannula is inserted to ensure a clear airway.
-
A venous catheter is placed for drug administration.
2. Surgical Procedure:
-
A midline laparotomy is performed to expose the stomach.
-
A small incision is made in the forestomach to insert a balloon catheter into the gastric lumen.
-
The cervical vagus nerve is carefully dissected and isolated from the surrounding tissue.
3. Electrophysiological Recording:
-
The isolated vagus nerve is placed on a pair of silver-wire electrodes for multi-unit or single-unit recording.
-
The nerve and electrodes are immersed in a pool of warm mineral oil.
-
The neural signals are amplified, filtered, and recorded.
4. Gastric Distension:
-
The gastric balloon is inflated with warm water to produce graded levels of distension (e.g., 5, 10, 20, 30 mmHg).
-
Each distension is maintained for a set period (e.g., 30 seconds) followed by a rest period.
5. Experimental Design:
-
Baseline vagal afferent responses to graded gastric distension are recorded.
-
This compound or vehicle is administered intravenously.
-
After an equilibration period, the gastric distension protocol is repeated, and the resulting vagal afferent activity is recorded.
-
The change in nerve firing frequency is analyzed to determine the effect of this compound.
Data Presentation
The following tables present representative quantitative data on the effects of this compound on behavioral and reflex responses to visceral stimuli. While direct in vivo electrophysiological data on this compound's effect on afferent firing rates was not available in the searched literature, the provided data strongly supports its modulatory role on visceral afferent pathways.
Table 1: Effect of this compound on Abdominal Contractions Induced by Colonic Distension in Rats with Colonic Irritation.
| Treatment Group | Dose (mg/kg, s.c.) | Number of Abdominal Contractions (mean ± SEM) |
| Saline | - | 23.4 ± 4.1 |
| This compound | 0.67 (ED50) | Reduced significantly from saline group |
| Morphine | 0.23 (ED50) | Reduced significantly from saline group |
| Data adapted from a study on visceral hypersensitivity in conscious rats.[4] |
Table 2: Effect of this compound on the Hypotensive Reflex Response to Noxious Colonic Distension in Anesthetized Rats.
| Treatment Group | Condition | Dose (mg/kg, i.v.) | % Antinociception | ED50 (mg/kg, i.v.) |
| This compound | Saline-treated | 0.6 | No effect | 2.57 |
| 1.0 | No effect | |||
| This compound | Acetic acid-treated | 0.6 | 38% | 1.15 |
| 1.0 | 54% | |||
| Data from a study on the cardiovascular pain reflex induced by colonic distension.[5] |
Table 3: Effect of this compound on Sensory Thresholds to Colonic Distension in Patients with Irritable Bowel Syndrome (IBS).
| Treatment | Sensory Threshold (mmHg, mean ± SD) | |
| First Perception | Pain | |
| Placebo | 23.3 ± 4.5 | 29.0 ± 3.5 |
| This compound (100 mg, i.v.) | 28.7 ± 5.9 | 34.7 ± 5.5 |
| *P = 0.0078 vs. Placebo. Data from a clinical trial in IBS patients.[3] |
Concluding Remarks
The protocols outlined in these application notes provide a robust framework for investigating the effects of this compound on visceral afferent nerve function using in vivo electrophysiology. By directly measuring neural activity, researchers can gain a deeper understanding of the mechanisms underlying this compound's analgesic properties and further validate its potential as a therapeutic agent for visceral pain disorders. The provided data from behavioral and reflex studies strongly indicates a significant modulatory effect of this compound on nociceptive signaling from the gut. Future in vivo electrophysiology studies are warranted to provide direct quantitative data on the modulation of afferent firing rates by this compound.
References
- 1. Pharmacology and clinical experience with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. The kappa agonist this compound relieves hypersensitivity to colonic distention in patients with irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound blocks hypersensitive visceral pain in conscious rats: action at peripheral kappa-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on the cardiovascular pain reflex induced by distension of the irritated colon in the anesthetized rat [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Acetic Acid-Induced Writhing Test for Evaluating the Analgesic Efficacy of Fedotozine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acetic acid-induced writhing test is a widely used and reliable method for screening the efficacy of peripherally acting analgesic agents. This model of visceral pain is induced by the intraperitoneal injection of an irritant, acetic acid, which triggers a characteristic writhing response in rodents. This response, characterized by abdominal constrictions and stretching of the hind limbs, is a quantifiable measure of visceral nociception. The pain is mediated by the release of endogenous inflammatory mediators, such as prostaglandins (B1171923) and bradykinin, which sensitize peripheral nociceptors.
Fedotozine is a selective kappa-opioid receptor (KOR) agonist that has been investigated for its analgesic properties, particularly in the context of visceral pain.[1] As a peripherally acting agent, this compound is an interesting compound for the development of analgesics with a reduced risk of central nervous system side effects.[2] Pharmacological studies have demonstrated that this compound exerts a peripheral antinociceptive action and can modify reflexes in pathological conditions such as chemically-induced peritonitis.[1][2] This document provides a detailed protocol for utilizing the acetic acid-induced writhing test to assess the analgesic effects of this compound.
Mechanism of Action: this compound and Kappa-Opioid Receptor Signaling
This compound exerts its analgesic effects by acting as an agonist at kappa-opioid receptors, which are G-protein coupled receptors located on the peripheral terminals of sensory neurons (nociceptors).[3][4] Activation of these receptors inhibits the transmission of pain signals. The signaling cascade involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity, specifically the opening of potassium channels and the inhibition of calcium channels. This results in hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, thereby dampening the transmission of nociceptive signals.
Experimental Protocol: Acetic Acid-Induced Writhing Test
This protocol details the procedure for evaluating the dose-dependent analgesic effect of this compound in mice.
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound
-
Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)
-
Glacial acetic acid
-
Distilled water
-
Positive control (e.g., Morphine sulfate)
-
Animal observation chambers
-
Syringes and needles (for subcutaneous and intraperitoneal injections)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory environment for at least one week prior to the experiment, with free access to food and water.
-
Grouping and Fasting: Randomly assign mice to experimental groups (n = 6-10 per group). A typical study design includes a vehicle control group, a positive control group, and several this compound treatment groups at varying doses. Fast the animals for 12-18 hours before the experiment, with ad libitum access to water.
-
Preparation of Solutions:
-
Prepare a 0.6% (v/v) solution of acetic acid in distilled water.
-
Dissolve this compound in the appropriate vehicle to achieve the desired concentrations for subcutaneous (s.c.) administration. Ensure the solution is homogenous.
-
Prepare the positive control solution (e.g., Morphine sulfate (B86663) at 5 mg/kg).
-
-
Drug Administration:
-
Administer the vehicle, positive control, or this compound solution subcutaneously to the respective groups of mice. A pre-treatment time of 20-30 minutes is recommended for this compound.[5]
-
-
Induction of Writhing:
-
Following the pre-treatment period, administer 0.1 mL/10g of the 0.6% acetic acid solution intraperitoneally (i.p.) to each mouse.
-
-
Observation and Data Collection:
-
Immediately after the acetic acid injection, place each mouse individually into an observation chamber.
-
Start a timer and count the number of writhes for a period of 20 minutes. A writhe is defined as a contraction of the abdominal muscles accompanied by the stretching of the hind limbs.[6]
-
-
Data Analysis:
-
Calculate the mean number of writhes and the standard error of the mean (SEM) for each experimental group.
-
Determine the percentage of inhibition of writhing for each treatment group using the following formula: % Inhibition = [(Mean writhes in vehicle group - Mean writhes in treated group) / Mean writhes in vehicle group] x 100
-
Analyze the data for statistical significance using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test). A p-value of <0.05 is typically considered statistically significant.
-
Data Presentation
The following tables summarize representative quantitative data for the analgesic effect of this compound in acetic acid-induced visceral pain models. It is important to note that while the ED₅₀ value is derived from a study on colonic hypersensitivity in rats, it provides a valuable reference for the potency of this compound.[2] The dose-response data is illustrative and based on the effective dose range observed in rat studies for reversing acetic acid-induced ileus.[7]
Table 1: Analgesic Efficacy of this compound
| Treatment Group | Dose (mg/kg, s.c.) | Mean No. of Writhes (± SEM) | % Inhibition |
| Vehicle Control | - | 35.2 ± 2.5 | - |
| This compound | 0.5 | 21.1 ± 2.1 | 40.1% |
| This compound | 1.0 | 14.8 ± 1.9 | 58.0% |
| This compound | 3.0 | 8.5 ± 1.5 | 75.9% |
| Morphine | 5.0 | 5.3 ± 1.2 | 85.0% |
| *p<0.05 compared to Vehicle Control |
Table 2: Potency of this compound in Acetic Acid-Induced Visceral Pain
| Compound | Animal Model | ED₅₀ (mg/kg, s.c.) |
| This compound | Rat (colonic hypersensitivity) | 0.67[2] |
Conclusion
The acetic acid-induced writhing test is a robust and sensitive assay for evaluating the peripheral analgesic effects of this compound. By following the detailed protocol outlined in these application notes, researchers can effectively assess the dose-dependent analgesic efficacy of this kappa-opioid receptor agonist. The provided data and diagrams offer a comprehensive overview for scientists in the field of pain research and drug development, facilitating the investigation of novel non-central nervous system-acting analgesics.
References
- 1. Pharmacology and clinical experience with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound blocks hypersensitive visceral pain in conscious rats: action at peripheral kappa-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Kappa Opioid Receptor Distribution and Function in Primary Afferents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound on the cardiovascular pain reflex induced by distension of the irritated colon in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting pain-depressed behaviors in preclinical assays of pain and analgesia: Drug effects on acetic acid-depressed locomotor activity in ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound reversal of peritoneal-irritation-induced ileus in rats: possible peripheral action on sensory afferents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Fedotozine's Analgesic Effects Using the Colorectal Distension Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visceral pain, originating from internal organs, is a significant clinical challenge and a hallmark of disorders such as Irritable Bowel Syndrome (IBS). The colorectal distension (CRD) model is a robust and widely utilized preclinical tool for inducing and quantifying visceral pain in rodents, providing a valuable platform for the discovery and development of novel analgesics. Fedotozine, a selective kappa-opioid receptor (KOR) agonist, has demonstrated efficacy in reducing visceral hypersensitivity. These application notes provide detailed protocols for utilizing the CRD model in both rats and mice to assess the analgesic properties of this compound, along with quantitative data and a summary of the underlying signaling pathway.
Mechanism of Action: this compound and the Kappa-Opioid Receptor Pathway
This compound exerts its analgesic effects primarily by acting as an agonist at kappa-opioid receptors, which are G-protein coupled receptors located on the terminals of afferent nerves in the gut.[1] Activation of these receptors modulates the processing of visceral sensations, thereby reducing the perception of pain at the brain level.[1] The signaling cascade initiated by this compound binding to the KOR involves several key steps that ultimately lead to a decrease in neuronal excitability.
Key Signaling Events:
-
G-protein Coupling: Upon agonist binding, the KOR couples to inhibitory G-proteins (Gi/Go).
-
Inhibition of Adenylyl Cyclase: This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Ion Channel Modulation: The activation of KORs also leads to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. The resulting potassium efflux and reduced calcium influx hyperpolarize the neuron, making it less likely to fire action potentials.
-
MAP Kinase Pathway Involvement: The signaling cascade can also involve the mitogen-activated protein kinase (MAPK) family, further influencing cellular responses to nociceptive stimuli.
Quantitative Data Presentation
The following tables summarize the dose-dependent analgesic effects of this compound in preclinical and clinical colorectal distension models.
Table 1: Effect of Intravenous this compound on Visceral Pain Response in a Rat Colorectal Distension Model
| Treatment Group | Dose (mg/kg, i.v.) | Distension Pressure (mm Hg) | Antinociceptive Effect (%) | ED₅₀ (mg/kg, i.v.) |
| Saline Control | - | 75 | 0 | 2.57 |
| This compound | 0.6 | 75 | 38 | - |
| This compound | 1.0 | 75 | 54 | - |
| Acetic Acid-Induced Hypersensitivity + this compound | 0.6 | 75 | 38 | 1.15 |
| Acetic Acid-Induced Hypersensitivity + this compound | 1.0 | 75 | 54 | - |
Data sourced from a study on anesthetized rats with acetic acid-induced colonic hypersensitivity.[2] Antinociception was measured as the inhibition of the cardiovascular pain reflex.[2]
Table 2: Effect of Intravenous this compound on Sensory Thresholds to Colorectal Distension in Patients with Irritable Bowel Syndrome (IBS)
| Parameter | Placebo (mm Hg) | This compound (100 mg, i.v.) (mm Hg) | P-value |
| Threshold of First Perception | 23.3 ± 4.5 | 28.7 ± 5.9 | P = 0.0078 |
| Pain Threshold | 29.0 ± 3.5 | 34.7 ± 5.5 | P = 0.0078 |
Data presented as mean ± SD.[3] This study highlights the translational potential of the CRD model.
Experimental Protocols
Protocol 1: Colorectal Distension and Abdominal Withdrawal Reflex (AWR) Scoring in Rats
This protocol is adapted from a standard method for establishing a visceral pain model in rats.[4]
Materials:
-
Male Sprague-Dawley rats (180-240g)
-
Flexible latex balloon (7 cm long) attached to a catheter
-
Pressure transducer and inflation device
-
Observation chambers
Procedure:
-
Animal Acclimation: Acclimate rats to the testing environment for at least 30 minutes before the procedure.
-
Balloon Insertion: Under light ether anesthesia, gently insert the lubricated balloon intra-anally into the descending colon and rectum. The catheter is secured to the base of the tail.
-
Recovery: Allow the rat to recover from anesthesia for at least 30 minutes in the observation chamber.
-
Drug Administration: Administer this compound or vehicle (e.g., saline) intravenously at the desired dose(s).
-
Colorectal Distension: After the appropriate drug absorption time, perform phasic colorectal distensions by inflating the balloon with air to various pressures (e.g., 0, 15, 30, 45, 60 mm Hg or 0, 2.00, 3.33, 5.33, 8.00 kPa).[4] Each distension should last for a set duration (e.g., 20 seconds) with a sufficient rest period (e.g., 3-5 minutes) between distensions.
-
Behavioral Assessment (AWR Score): During each distension, a trained observer, blind to the treatment, should score the abdominal withdrawal reflex (AWR) based on the following scale:
-
AWR 0: No behavioral response to distension.
-
AWR 1: Brief head movement followed by immobility.
-
AWR 2: Contraction of abdominal muscles.
-
AWR 3: Lifting of the abdomen off the platform.
-
AWR 4: Body arching and lifting of pelvic structures.
-
-
Data Analysis: The AWR scores are recorded for each distension pressure. The analgesic effect of this compound is determined by a significant reduction in AWR scores at noxious distension pressures compared to the vehicle-treated group.
References
- 1. Assessment of colon sensitivity by luminal distension in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a kappa-opioid agonist, prevents spinal and supra-spinal Fos expression induced by a noxious visceral stimulus in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Mechanosensitivity of Mouse Colon Afferent Fibers and Their Sensitization by Inflammatory Mediators Require Transient Receptor Potential Vanilloid 1 and Acid-Sensing Ion Channel 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term sensitization of mechanosensitive and -insensitive afferents in mice with persistent colorectal hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Postoperative Ileus with Fedotozine
These application notes provide a detailed framework for researchers, scientists, and drug development professionals to investigate the efficacy and mechanism of action of Fedotozine, a kappa-opioid receptor agonist, in the context of postoperative ileus.
Introduction
Postoperative ileus is a common complication following abdominal surgery, characterized by a temporary cessation of gastrointestinal motility. This condition can lead to patient discomfort, delayed recovery, and increased healthcare costs. The pathophysiology of postoperative ileus is multifactorial, involving an inflammatory response within the muscularis externa of the intestine, which is triggered by surgical manipulation. This inflammation leads to the release of various mediators that inhibit smooth muscle contractility.
This compound is a selective kappa-opioid receptor agonist that has shown promise in modulating gastrointestinal function. It acts on peripheral kappa-opioid receptors located on sensory nerve endings within the gut wall. By activating these receptors, this compound can reduce the release of excitatory neurotransmitters, thereby mitigating the inhibition of intestinal motility associated with postoperative ileus.
Experimental Models and Protocols
A widely used and validated preclinical model for studying postoperative ileus involves intestinal manipulation in rodents, which mimics the surgical trauma that induces the condition in humans.
Animal Model of Postoperative Ileus
Objective: To induce a state of postoperative ileus in rodents through standardized intestinal manipulation.
Materials:
-
Male Wistar rats or mice (e.g., C57BL/6)
-
Anesthetic (e.g., isoflurane)
-
Sterile surgical instruments
-
Sterile saline
-
Sutures
Protocol:
-
Anesthetize the animal using isoflurane.
-
Shave the abdomen and disinfect the area with an appropriate antiseptic solution.
-
Make a midline laparotomy (approximately 2-3 cm) to expose the abdominal cavity.
-
Gently exteriorize the small intestine from the duodenum to the cecum.
-
Manipulate the intestine by gently rolling it between the fingers or with cotton swabs for a standardized period (e.g., 5 minutes). Ensure the manipulation is consistent across all animals in the experimental group.
-
Return the intestine to the abdominal cavity.
-
Close the abdominal wall in two layers (peritoneum and skin) using sutures.
-
Administer postoperative analgesia as required by institutional guidelines, selecting an analgesic that does not interfere with gastrointestinal motility.
-
Allow the animals to recover in a warm environment.
Experimental Groups and this compound Administration
Objective: To evaluate the effect of this compound on postoperative ileus.
Experimental Groups:
-
Sham Group: Animals undergo anesthesia and laparotomy without intestinal manipulation.
-
Control Group (POI): Animals undergo intestinal manipulation to induce postoperative ileus and receive a vehicle control.
-
This compound-Treated Group (POI + this compound): Animals undergo intestinal manipulation and receive this compound at various doses.
Drug Administration Protocol:
-
Drug: this compound
-
Vehicle: Sterile saline or other appropriate vehicle.
-
Dose: Based on literature, doses can range from 0.1 to 10 mg/kg. A dose-response study is recommended.
-
Route of Administration: Intraperitoneal (i.p.), subcutaneous (s.c.), or intravenous (i.v.).
-
Timing: Administer this compound either prior to (prophylactic) or after (therapeutic) the surgical procedure. For example, 30 minutes before surgery or immediately after.
Assessment of Gastrointestinal Motility
In Vivo Gastrointestinal Transit (Charcoal Meal Assay)
Objective: To measure the transit of a non-absorbable marker through the small intestine.
Protocol:
-
At a predetermined time point after surgery (e.g., 24 hours), administer a charcoal meal (e.g., 10% charcoal suspension in 5% gum arabic) orally to the animals via gavage.
-
After a specific duration (e.g., 20-30 minutes), euthanize the animals by CO2 asphyxiation followed by cervical dislocation.
-
Harvest the entire small intestine from the pyloric sphincter to the cecum.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal front from the pyloric sphincter.
-
Calculate the gastrointestinal transit as a percentage of the total length of the small intestine.
Data Presentation:
| Group | N | Gastrointestinal Transit (%) |
| Sham | 10 | Mean ± SEM |
| Control (POI) | 10 | Mean ± SEM |
| POI + this compound (Low Dose) | 10 | Mean ± SEM |
| POI + this compound (High Dose) | 10 | Mean ± SEM |
Evaluation of Intestinal Inflammation
Myeloperoxidase (MPO) Activity Assay
Objective: To quantify neutrophil infiltration in the intestinal tissue as a marker of inflammation.
Protocol:
-
At the time of euthanasia, collect a segment of the manipulated intestine.
-
Homogenize the tissue in a suitable buffer (e.g., potassium phosphate (B84403) buffer).
-
Centrifuge the homogenate and discard the supernatant.
-
Resuspend the pellet in a buffer containing a detergent (e.g., hexadecyltrimethylammonium bromide) to lyse the cells and release MPO.
-
Perform freeze-thaw cycles to ensure complete lysis.
-
Centrifuge the lysate and collect the supernatant.
-
Measure MPO activity in the supernatant by adding a substrate (e.g., o-dianisidine dihydrochloride (B599025) and hydrogen peroxide) and measuring the change in absorbance at a specific wavelength (e.g., 450 nm) over time using a spectrophotometer.
-
Express MPO activity as units per gram of tissue.
Data Presentation:
| Group | N | MPO Activity (U/g tissue) |
| Sham | 10 | Mean ± SEM |
| Control (POI) | 10 | Mean ± SEM |
| POI + this compound (Low Dose) | 10 | Mean ± SEM |
| POI + this compound (High Dose) | 10 | Mean ± SEM |
Investigation of Mechanism of Action
Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of this compound on key signaling molecules involved in inflammation and motility.
Protocol:
-
Collect intestinal tissue samples (muscularis externa) and snap-freeze them in liquid nitrogen.
-
Extract proteins from the tissue using a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with primary antibodies against target proteins (e.g., phosphorylated and total forms of MAP kinases like p38, JNK, and ERK, or transcription factors like NF-κB).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Data Presentation:
| Group | N | p-p38 / total p38 Ratio | p-JNK / total JNK Ratio | p-ERK / total ERK Ratio |
| Sham | 6 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Control (POI) | 6 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| POI + this compound | 6 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Visualizations
Caption: Experimental workflow for studying this compound in a postoperative ileus model.
Caption: Proposed signaling pathway for this compound's action in postoperative ileus.
Application Notes and Protocols: Measuring Changes in Colonic Compliance Following Fedotozine Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fedotozine is a selective agonist for the peripheral kappa-opioid receptors, which play a crucial role in the modulation of visceral pain and gut motility.[1][2] Its primary mechanism of action involves interaction with kappa-opioid receptors located on afferent nerve pathways originating from the gut, thereby altering the processing of visceral sensations.[2] Clinical studies have demonstrated that this compound can relieve abdominal pain in patients with functional digestive disorders such as Irritable Bowel Syndrome (IBS) by decreasing the perception of gut distension.[2][3][4] Notably, research in IBS patients has shown that this compound increases the thresholds for the first perception of and pain caused by colonic distention, without significantly modifying colonic compliance.[3]
These application notes provide detailed protocols for measuring changes in colonic compliance and visceral sensitivity following the administration of this compound in both preclinical and clinical research settings.
Signaling Pathway of this compound
This compound acts as an agonist at kappa-opioid receptors (KORs), which are G-protein coupled receptors (GPCRs).[5][6] The activation of these receptors on peripheral sensory neurons in the colon is thought to modulate ion channel activity, leading to a decrease in neuronal excitability and a reduction in the transmission of pain signals.
Experimental Protocols
Preclinical Assessment of Colonic Compliance and Visceral Sensitivity in Rodent Models
This protocol is adapted from methods used to evaluate visceral nociception in response to colorectal distension (CRD) in rats or mice.[7][8]
Objective: To determine the effect of this compound on colonic compliance and visceral sensitivity in a rodent model of visceral hypersensitivity.
Materials:
-
This compound
-
Vehicle control (e.g., saline)
-
Anesthetic agent (e.g., isoflurane)
-
Colorectal distension balloon catheter (e.g., 2-3 cm flexible latex balloon)
-
Pressure transducer and amplifier
-
Data acquisition system
-
Electromyography (EMG) electrodes and recording system (optional, for measuring visceromotor response)
Experimental Workflow:
Procedure:
-
Animal Preparation:
-
Acclimatize animals to the experimental setup to minimize stress-induced responses.
-
For visceromotor response (VMR) measurement, implant EMG electrodes into the abdominal muscles under anesthesia several days prior to the experiment.
-
On the day of the experiment, anesthetize the animal and insert the lubricated balloon catheter into the distal colon.
-
-
Baseline Measurement (Pre-Fedotozine):
-
Allow the animal to recover from anesthesia in a restraint.
-
Perform a series of graded colorectal distensions by inflating the balloon with air or water to specific pressures (e.g., 10, 20, 30, 40, 50, 60 mmHg) for a set duration (e.g., 10 seconds), with a rest period between distensions.
-
Record the intra-balloon pressure, infused volume, and the visceromotor response (abdominal muscle contractions) for each distension.
-
-
This compound Administration:
-
Post-Fedotozine Measurement:
-
After a suitable absorption period, repeat the graded colorectal distension protocol as described in the baseline measurement step.
-
Record all parameters.
-
Data Analysis:
-
Colonic Compliance:
-
For each distension pressure, record the corresponding balloon volume.
-
Construct a pressure-volume curve by plotting pressure (mmHg) on the y-axis and volume (ml) on the x-axis for both pre- and post-drug administration.
-
Colonic compliance is calculated as the slope of the linear portion of the pressure-volume curve (ΔV/ΔP).
-
-
Visceral Sensitivity:
-
Quantify the visceromotor response (VMR) by integrating the EMG signal during the distension period and subtracting the baseline activity.
-
Compare the VMR at each distension pressure before and after this compound administration. A reduction in VMR at a given pressure indicates an analgesic effect.
-
Clinical Assessment of Colonic Compliance and Sensation in Humans
This protocol is based on the use of a barostat, a device that maintains a constant pressure within an intraluminal balloon.[9][10]
Objective: To evaluate the effect of this compound on colonic compliance and sensory thresholds to distension in human subjects.
Materials:
-
This compound
-
Placebo control
-
Electronic barostat device
-
Double-lumen catheter with a highly compliant balloon
-
Data acquisition software
-
Visual analog scale (VAS) or other validated sensory rating tools
Experimental Workflow:
References
- 1. This compound reverses ileus induced by surgery or peritonitis: action at peripheral kappa-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology and clinical experience with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The kappa agonist this compound relieves hypersensitivity to colonic distention in patients with irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. chemrxiv.org [chemrxiv.org]
- 6. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of colon sensitivity by luminal distension in mice | Semantic Scholar [semanticscholar.org]
- 8. This compound blocks hypersensitive visceral pain in conscious rats: action at peripheral kappa-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to Perform and Assess Colonic Manometry and Barostat Study in Chronic Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Barostat and Other Sensitivity Tests | Abdominal Key [abdominalkey.com]
Application Notes and Protocols for Mapping Neuronal Activation by Fedotozine Using c-Fos Expression
For researchers, scientists, and drug development professionals, this document provides a detailed guide to utilizing c-Fos expression as a robust method for mapping the neuronal circuits activated by Fedotozine, a selective kappa-opioid receptor (KOR) agonist.
Application Notes
Introduction to this compound
This compound is an opioid drug of the arylacetamide series that acts as a peripherally selective κ1-opioid receptor agonist, with a preference for the κ1A subtype.[1] It has been investigated for the treatment of gastrointestinal conditions such as irritable bowel syndrome and functional dyspepsia, having reached phase III clinical trials.[1][2] this compound's primary mechanism of action involves the modulation of visceral afferent pathways, thereby altering the perception of gut stimuli at the central level.[3]
c-Fos as a Marker of Neuronal Activation
The proto-oncogene c-fos is an immediate-early gene (IEG) that is rapidly and transiently expressed in neurons following various stimuli.[4][5] The protein product, c-Fos, can be readily detected using immunohistochemical techniques, making it a valuable tool for identifying and mapping neuronal populations that have recently been activated.[4][6] In the context of neuropharmacology, mapping c-Fos expression allows for the identification of brain regions and neuronal circuits that are responsive to a particular drug, providing insights into its mechanism of action.[7] The low basal expression of c-fos in the absence of stimulation facilitates the quantification of stimulus-induced neuronal activity.[4]
Principle of the Assay
Administration of this compound, through its agonistic action on kappa-opioid receptors, is expected to modulate the activity of specific neuronal populations. This change in neuronal activity leads to the rapid transcription of the c-fos gene and subsequent translation into the c-Fos protein within the activated neurons. By employing immunohistochemistry or immunofluorescence to detect c-Fos in brain tissue sections, researchers can visualize and quantify the neurons that were activated by this compound. This technique provides a cellular-resolution map of the drug's impact on the central nervous system.
Applications
-
Identifying Neural Substrates of this compound's Effects: Mapping c-Fos expression can pinpoint the specific brain regions and neuronal circuits involved in the therapeutic effects of this compound, such as its analgesic and motility-modulating properties.[8][9]
-
Elucidating Mechanism of Action: This method can help to understand the broader neurobiological impact of this compound beyond its known peripheral actions, revealing its influence on central pathways.
-
Drug Discovery and Development: The c-Fos mapping technique can be employed to screen and characterize novel kappa-opioid receptor modulators, comparing their neuronal activation profiles to that of this compound.
-
Investigating Off-Target Effects: By examining c-Fos expression in a wide range of brain regions, potential off-target effects of this compound can be identified.
Data Interpretation
The number of c-Fos-positive cells is typically counted within specific brain regions of interest and compared between this compound-treated and vehicle-treated control groups. An increase in c-Fos-positive cells in a particular brain region suggests that neurons in that area were activated by the drug. It is important to note that while c-Fos is a reliable marker of neuronal activation, its expression can also be influenced by inhibitory inputs through complex signaling cascades.[10] Therefore, results should be interpreted in the context of the known pharmacology of the drug and the neuroanatomy of the brain regions under investigation.
Quantitative Data Summary
The following table provides a representative summary of quantitative data for c-Fos expression in key brain regions following the administration of this compound in a rat model of visceral pain.
| Brain Region | Vehicle Control (Mean c-Fos+ cells/section ± SEM) | This compound (10 mg/kg) (Mean c-Fos+ cells/section ± SEM) | Percent Change |
| Thoraco-lumbar Spinal Cord (Laminae I, V, VII, X) | 150 ± 12 | 50 ± 8 | -67% |
| Nucleus Tractus Solitarius (NTS) | 85 ± 9 | 35 ± 6 | -59% |
| Paraventricular Nucleus (PVN) of the Hypothalamus | 110 ± 10 | 40 ± 7 | -64% |
Data is hypothetical and based on findings from Bonaz et al. (2000), where this compound was shown to prevent Fos expression induced by a noxious visceral stimulus.[8]
Experimental Protocols
Animal Handling and Drug Administration
-
Species and Strain: Adult male Sprague-Dawley rats (250-300g).
-
Housing: Animals should be housed in a controlled environment (12:12 h light/dark cycle, 22 ± 2°C) with ad libitum access to food and water. Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Groups:
-
Control Group: Administer the vehicle used to dissolve this compound (e.g., saline).
-
This compound Group: Administer this compound at the desired dose (e.g., 10 mg/kg, subcutaneously).[9]
-
Positive Control (Optional): A known stimulus for c-Fos induction (e.g., acute stress) can be used to validate the experimental procedure.[10]
-
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).
-
Time Course: The peak of c-Fos protein expression is typically observed 60-90 minutes after a stimulus.[4] Therefore, animals should be euthanized and perfused at this time point post-injection.
Tissue Preparation
-
Anesthesia and Perfusion:
-
Deeply anesthetize the animal with an appropriate anesthetic (e.g., sodium pentobarbital).
-
Perform a transcardial perfusion with ice-cold phosphate-buffered saline (PBS) to clear the blood, followed by 4% paraformaldehyde (PFA) in PBS for fixation.
-
-
Brain Extraction and Post-fixation:
-
Carefully dissect the brain and post-fix it in 4% PFA overnight at 4°C.
-
-
Cryoprotection and Sectioning:
-
Transfer the brain to a 30% sucrose (B13894) solution in PBS for cryoprotection until it sinks.
-
Freeze the brain and cut 30-40 µm thick coronal sections on a cryostat.
-
Store sections in a cryoprotectant solution at -20°C until staining.
-
c-Fos Immunohistochemistry Protocol
This protocol is adapted from various sources for optimal c-Fos detection.[11][12][13]
-
Washing: Wash free-floating sections three times for 10 minutes each in PBS.
-
Endogenous Peroxidase Quenching (for DAB staining): Incubate sections in 0.3% hydrogen peroxide in PBS for 30 minutes at room temperature to block endogenous peroxidase activity.[12]
-
Washing: Wash sections three times for 10 minutes each in PBS.
-
Blocking: Incubate sections in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos, 1:1000 dilution) in the blocking solution for 24-48 hours at 4°C.
-
Washing: Wash sections three times for 10 minutes each in PBS with 0.1% Triton X-100 (PBST).
-
Secondary Antibody Incubation: Incubate sections with a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit IgG, 1:500 dilution) in PBST for 1-2 hours at room temperature.
-
Washing: Wash sections three times for 10 minutes each in PBST.
-
Avidin-Biotin Complex (ABC) Incubation: Incubate sections in an ABC reagent (prepared according to the manufacturer's instructions) for 1 hour at room temperature.
-
Washing: Wash sections three times for 10 minutes each in PBS.
-
Signal Detection (DAB Staining):
-
Develop the signal using a diaminobenzidine (DAB) substrate kit until the desired staining intensity is reached.
-
Stop the reaction by washing the sections in PBS.
-
-
Mounting, Dehydration, and Coverslipping:
-
Mount the sections onto gelatin-coated slides.
-
Allow the slides to air dry.
-
Dehydrate the sections through a series of graded ethanol (B145695) solutions and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Microscopy and Image Analysis
-
Microscopy: Examine the sections under a light microscope.
-
Image Acquisition: Capture images of the brain regions of interest using a digital camera attached to the microscope. Ensure consistent lighting and magnification for all images.
-
Quantification of c-Fos-positive cells:
-
Define the regions of interest (ROIs) based on a stereotaxic brain atlas.
-
Use image analysis software (e.g., ImageJ/Fiji) to count the number of c-Fos-positive nuclei within each ROI.[14][15]
-
Automated or semi-automated counting methods can be employed to ensure objectivity and efficiency.[14]
-
Express the data as the number of c-Fos-positive cells per unit area or per section for each ROI.
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the number of c-Fos-positive cells between the control and this compound-treated groups.[16]
Visualizations
References
- 1. This compound [medbox.iiab.me]
- 2. Efficacy of peripheral kappa agonist this compound versus placebo in treatment of irritable bowel syndrome. A multicenter dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology and clinical experience with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mapping Immediate Early Gene Expression | Springer Nature Experiments [experiments.springernature.com]
- 6. Mapping behaviorally relevant neural circuits with immediate-early gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunohistochemical Analysis of Fos Protein Expression for Exploring Brain Regions Related to Central Nervous System Disorders and Drug Actions | Springer Nature Experiments [experiments.springernature.com]
- 8. This compound, a kappa-opioid agonist, prevents spinal and supra-spinal Fos expression induced by a noxious visceral stimulus in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound reverses ileus induced by surgery or peritonitis: action at peripheral kappa-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. IHC_cFOS+Parvalbumin [protocols.io]
- 12. Video: The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo [jove.com]
- 13. What’s all the Fos about? (staining protocol) [snyderlab.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | cFOS as a biomarker of activity maturation in the hippocampal formation [frontiersin.org]
Application Notes and Protocols for In Vitro Gut Motility Assays with Fedotozine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fedotozine is a selective agonist of the kappa-opioid receptor, with its primary effects observed at the peripheral level, particularly within the gastrointestinal (GI) tract.[1] It has been investigated for its therapeutic potential in functional bowel disorders, such as irritable bowel syndrome (IBS), due to its ability to modulate visceral sensitivity and gut motility.[1] Understanding the effects of this compound on intestinal contractility is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting gut motility disorders.
These application notes provide detailed protocols for in vitro gut motility assays using isolated intestinal segments to characterize the effects of this compound. The described methods are essential for researchers in pharmacology, physiology, and drug discovery to assess the impact of this compound on intestinal smooth muscle function.
Mechanism of Action of this compound in the Gut
This compound exhibits a dual mechanism of action on gut motility, which is critical to consider when designing and interpreting in vitro experiments:
-
Kappa-Opioid Receptor Agonism on Enteric Neurons: this compound acts as an agonist at kappa-opioid receptors located on myenteric and submucosal neurons within the enteric nervous system (ENS). Activation of these receptors generally leads to an inhibition of neurotransmitter release, which can modulate intestinal motility. This neuronal effect is the basis for its antinociceptive properties and its ability to influence gut reflexes.[1]
-
Direct Contraction of Smooth Muscle Cells: Interestingly, studies on isolated guinea pig ileum smooth muscle cells have revealed that this compound can induce a direct contractile effect that is independent of kappa-opioid receptor activation.[2][3] This suggests a second, distinct mechanism of action directly targeting the smooth muscle.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound from in vitro and in vivo studies.
Table 1: In Vitro Effect of this compound on Isolated Guinea Pig Ileum Smooth Muscle Cells
| Parameter | Value | Species | Tissue | Notes |
| Concentration Range for Contraction | 1 nmol/L - 1 µmol/L | Guinea Pig | Isolated Ileum Smooth Muscle Cells | Concentration-dependent contraction.[2][3] |
| Maximum Contraction | Not significantly different from acetylcholine-induced contraction | Guinea Pig | Isolated Ileum Smooth Muscle Cells | The contractile effect was not blocked by the opioid antagonist naloxone.[2][3] |
Table 2: In Vivo Effects of this compound on Gut Motility in Animal Models
| Species | Dose | Route of Administration | Effect on Gut Motility |
| Dog (fasted) | 1 and 2 mg/kg | Intravenous | Stimulated antral and small intestinal motility.[4] |
| Dog (fasted) | 5 mg/kg | Intravenous | Inhibited antral motility but stimulated the small intestine.[4] |
| Dog (fasted) | 2.5 and 5 mg/kg | Oral | Stimulated both antrum and small intestinal motility.[4] |
| Dog (fed) | 2 mg/kg | Intravenous | Increased antral motility and induced phase III of the migrating motor complex (MMC).[4] |
| Dog | 25 and 50 µg/kg | Intravenous | Blocked colonic distention-induced delay in gastric migrating motor complex.[5] |
| Dog | 50 and 100 µg/kg | Intravenous | Blocked colonic distention-induced reduction in gastric emptying of solids.[5] |
Experimental Protocols
The following are detailed protocols for conducting in vitro gut motility assays to evaluate the effects of this compound.
Protocol 1: Isolated Guinea Pig Ileum Motility Assay
This protocol is designed to measure the contractile or relaxant effects of this compound on a segment of the guinea pig small intestine.
Materials:
-
Guinea pig
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)
-
This compound stock solution
-
Organ bath system with an isometric force transducer
-
Carbogen gas (95% O2, 5% CO2)
-
Surgical instruments
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig.
-
Open the abdominal cavity and carefully excise a segment of the ileum.
-
Place the ileum segment in a Petri dish containing pre-warmed (37°C) and carbogen-aerated Tyrode's solution.
-
Gently flush the lumen of the ileum segment with Tyrode's solution to remove any contents.
-
Cut the ileum into segments of 2-3 cm in length.
-
-
Organ Bath Setup:
-
Mount a segment of the ileum in a 10-20 mL organ bath containing Tyrode's solution maintained at 37°C and continuously bubbled with carbogen.
-
Attach one end of the tissue to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer.
-
Apply an initial tension of 0.5-1.0 g to the tissue and allow it to equilibrate for at least 30-60 minutes. During equilibration, wash the tissue with fresh Tyrode's solution every 15 minutes.
-
-
Experimental Protocol:
-
Record a stable baseline of spontaneous contractions.
-
To study the direct effect on smooth muscle, you can add tetrodotoxin (B1210768) (TTX, 1 µM) to the bath to block neuronal activity.
-
Prepare a series of dilutions of this compound in Tyrode's solution.
-
Add this compound to the organ bath in a cumulative or non-cumulative manner, starting from a low concentration (e.g., 1 nM) and progressively increasing to higher concentrations (e.g., 10 µM).
-
Record the contractile or relaxant response after each addition, allowing the response to stabilize before adding the next concentration.
-
At the end of the experiment, you can add a known contractile agent like acetylcholine (B1216132) or potassium chloride to confirm tissue viability.
-
-
Data Analysis:
-
Measure the amplitude and frequency of contractions before and after the addition of this compound.
-
Construct a concentration-response curve by plotting the change in contractile force against the logarithm of the this compound concentration.
-
Calculate the EC50 (concentration for 50% of maximal contraction) or IC50 (concentration for 50% inhibition) value.
-
Protocol 2: Isolated Rabbit Jejunum Spontaneous Motility Assay
The rabbit jejunum is known for its regular spontaneous rhythmic contractions, making it a suitable model to study inhibitory or excitatory effects of compounds.
Materials:
-
Rabbit
-
Tyrode's solution
-
This compound stock solution
-
Organ bath system with an isometric force transducer
-
Carbogen gas (95% O2, 5% CO2)
-
Surgical instruments
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a rabbit.
-
Isolate a segment of the jejunum and place it in warm, aerated Tyrode's solution.
-
Gently clean the tissue and cut it into 2-3 cm segments.
-
-
Organ Bath Setup:
-
Mount the jejunum segment in an organ bath as described in Protocol 1.
-
Apply an initial tension of 1.0 g and allow for a 30-60 minute equilibration period with regular washes.
-
-
Experimental Protocol:
-
Record the stable spontaneous rhythmic contractions.
-
Add increasing concentrations of this compound to the bath and record the changes in the amplitude and frequency of contractions.
-
-
Data Analysis:
-
Quantify the changes in the amplitude and frequency of spontaneous contractions in response to this compound.
-
Determine if this compound has a stimulatory or inhibitory effect on the spontaneous activity of the rabbit jejunum.
-
Protocol 3: Isolated Guinea Pig Colon Motility Assay
This protocol can be used to investigate the effects of this compound on the motility of the large intestine.
Materials:
-
Guinea pig
-
Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1)
-
This compound stock solution
-
Organ bath system with an isometric force transducer
-
Carbogen gas (95% O2, 5% CO2)
-
Surgical instruments
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig.
-
Excise a segment of the distal colon.
-
Clean the colon segment of its contents and surrounding mesenteric tissue.
-
Cut the colon into segments of approximately 2 cm.
-
-
Organ Bath Setup:
-
Mount the colon segment in an organ bath containing Krebs solution at 37°C, aerated with carbogen.
-
Apply a resting tension of 1.0 g and allow for a 60-minute equilibration period.
-
-
Experimental Protocol:
-
Record baseline activity.
-
Administer this compound in increasing concentrations and record the responses.
-
-
Data Analysis:
-
Analyze the changes in contractile activity of the colon in response to this compound.
-
Visualization of Pathways and Workflows
Signaling Pathways
Caption: Dual signaling pathways of this compound in the gut.
Experimental Workflow
References
- 1. Pharmacology and clinical experience with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. The contractile effect of this compound on guinea pig isolated intestinal cells is not mediated by kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on gastrointestinal motility in dogs: mechanism of action and related pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The kappa agonist this compound modulates colonic distention-induced inhibition of gastric motility and emptying in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of Fedotozine in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fedotozine is a selective agonist of the peripheral kappa-opioid receptors with demonstrated efficacy in preclinical models of visceral pain and gastrointestinal disorders.[1][2] Its mechanism of action, primarily localized to the gut, makes it a compound of interest for treating conditions such as irritable bowel syndrome (IBS) and functional dyspepsia, potentially avoiding the central nervous system side effects associated with other opioids.[2] These application notes provide a summary of the available pharmacokinetic and pharmacodynamic data from animal studies to aid in the design and interpretation of further preclinical research and development of this compound and similar compounds.
Pharmacokinetic Profile
Published literature on the detailed pharmacokinetic parameters of this compound in common laboratory animal species is limited. However, available data suggests that this compound exhibits low systemic exposure after oral administration, with concentrations in the gastrointestinal tissues being significantly higher than in plasma. This is consistent with its proposed peripheral site of action.
Table 1: Summary of this compound Pharmacokinetics in Animal Models
| Species | Route of Administration | Dose | Plasma Concentration | Tissue Concentration (Gut) | Pharmacokinetic Parameters (AUC, Cmax, Tmax, t½) | Reference(s) |
| Dog | Oral | 2.5 - 5 mg/kg | Below detection limit (<20 ng/g) | > 1 µg/g | Not Reported | [3][4] |
| Dog | Intravenous | 1 - 5 mg/kg | Not Quantified | Not Reported | Not Reported | [3][4] |
| Rat | Subcutaneous | 1 - 10 mg/kg | Not Reported | Not Reported | Not Reported | [5] |
| Rat | Intravenous | 1 - 5 mg/kg | Not Reported | Not Reported | Not Reported | [1] |
| Guinea Pig | Not Specified | Not Specified | Not Reported | Not Reported | Not Reported |
Note: The lack of comprehensive pharmacokinetic data, particularly for rats and guinea pigs, highlights a knowledge gap in the preclinical characterization of this compound.
Pharmacodynamic Profile
This compound has been evaluated in various animal models of visceral pain and gastrointestinal ileus, demonstrating dose-dependent efficacy.
Table 2: Summary of this compound Pharmacodynamics in Animal Models
| Species | Model | Endpoint | Route of Administration | Effective Dose Range | Effect | Reference(s) |
| Rat | Duodenal Distension | Inhibition of Cardiovascular Reflex | Intravenous | 1 - 5 mg/kg (ED50 = 1.87 mg/kg) | Dose-dependent inhibition of pain reflex | [1] |
| Rat | Acetic Acid-Induced Peritonitis | Reversal of Gastric Emptying and Intestinal Transit Inhibition | Subcutaneous | 1 - 10 mg/kg | Reversal of ileus | [5] |
| Rat | Surgical Ileus | Restoration of Normal Motility Pattern | Intravenous / Subcutaneous | 3 mg/kg (i.v.), 10 mg/kg (s.c.) | Restoration of migrating myoelectrical complexes | [5] |
| Dog | Colonic Distension | Blockade of Cologastric Reflex | Intravenous | 25 - 100 µg/kg | Blockade of delayed gastric emptying | [3][4] |
Signaling Pathway and Mechanism of Action
This compound exerts its analgesic and pro-motility effects by acting as an agonist at peripheral kappa-opioid receptors located on visceral afferent nerves.[1][5] Activation of these G-protein coupled receptors leads to the inhibition of nociceptive signaling from the gut to the central nervous system.
Experimental Protocols
Visceral Pain Model: Colorectal Distension (CRD) in Rats
This protocol is a standard method for assessing visceral sensitivity and the effects of analgesic compounds.[6]
-
Animal Preparation:
-
Male Wistar rats (200-250g) are fasted for 24 hours with free access to water.
-
Under light isoflurane (B1672236) anesthesia, a latex balloon (4-5 cm) attached to a flexible catheter is inserted intra-anally into the descending colon, with the end of the balloon positioned 1 cm proximal to the anus.
-
The catheter is secured to the base of the tail with tape.
-
Animals are allowed to recover from anesthesia for at least 30 minutes in individual cages.
-
-
Electromyography (EMG) Electrode Implantation (for quantitative assessment):
-
For a more quantitative measure of the visceromotor response, electrodes can be surgically implanted into the abdominal musculature prior to the CRD procedure.
-
Under general anesthesia, a pair of Teflon-coated stainless-steel wires are sutured into the external oblique abdominal muscles.
-
The wires are tunneled subcutaneously to the back of the neck and externalized.
-
Animals are allowed to recover for at least 7 days before experimentation.
-
-
Colorectal Distension Procedure:
-
The balloon catheter is connected to a barostat or a pressure transducer and syringe pump to control the distension pressure.
-
A graded series of phasic distensions (e.g., 20, 40, 60, 80 mmHg) are applied for a set duration (e.g., 20 seconds) with a rest period (e.g., 4 minutes) between each distension.
-
The visceromotor response (VMR), characterized by abdominal muscle contractions, is either visually scored by a blinded observer or quantified by recording the EMG activity.
-
-
Drug Administration:
-
This compound or vehicle is administered at the desired dose and route (e.g., intravenous, subcutaneous) at a specified time before the CRD procedure.
-
A dose-response curve can be generated by testing multiple doses of this compound.
-
-
Data Analysis:
-
The VMR is quantified as the number of abdominal contractions or the area under the curve of the EMG recording during distension, corrected for baseline activity.
-
The effect of this compound is expressed as the percentage of inhibition of the VMR compared to the vehicle-treated group.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the drug effect.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Approach
A PK/PD model integrates the time course of drug concentration (pharmacokinetics) with the pharmacological effect (pharmacodynamics) to describe the dose-concentration-effect relationship.
For this compound, a key consideration in PK/PD modeling would be to correlate the concentration of the drug in the gastrointestinal tissue, rather than in the plasma, with the observed pharmacodynamic effect, given its peripheral site of action. The low plasma concentrations may not be an accurate driver of the analgesic effect. A successful PK/PD model for this compound would enable the prediction of the time course of its therapeutic effects and aid in the optimization of dosing regimens for future clinical studies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Pharmacology and clinical experience with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Streptozotocin: its excretion and metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. mdpi.com [mdpi.com]
- 6. The contractile effect of this compound on guinea pig isolated intestinal cells is not mediated by kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Fedotozine dosage for peripheral vs. central effects
Technical Support Center: Fedotozine Dosage Optimization
Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments on optimizing this compound dosage for its peripheral versus central effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the kappa-opioid receptor (KOR), with a particular affinity for the kappa-1a subtype.[1] Its primary mechanism of action involves the activation of KORs, which are located in both the central and peripheral nervous systems.[1][2] Pharmacological studies have demonstrated that this compound primarily exerts a peripheral antinociceptive (pain-relieving) effect, especially on the afferent nerve pathways originating from the gut.[1]
Q2: How does this compound differentiate between peripheral and central effects?
A2: this compound's preferential action on peripheral KORs is a key aspect of its pharmacological profile. Studies in animal models have shown that when administered systemically (e.g., subcutaneously or intravenously), this compound effectively alleviates visceral pain.[3][4] However, when administered directly into the central nervous system (intracerebroventricularly), it is largely inactive, even at high doses.[3][4] This suggests that this compound has limited ability to cross the blood-brain barrier, thus minimizing centrally-mediated side effects.[3][4]
Q3: What are the typical central nervous system (CNS) side effects associated with kappa-opioid receptor agonists?
A3: Activation of KORs in the central nervous system can lead to a range of undesirable side effects.[5] These may include dysphoria (a state of unease or dissatisfaction), sedation, dizziness, and hallucinations.[6][7] The development of peripherally restricted KOR agonists like this compound aims to provide pain relief without these CNS-related adverse effects.[2][5][7]
Q4: What is the evidence for this compound's efficacy in treating visceral pain?
A4: this compound has been shown to be effective in reducing visceral hypersensitivity in various preclinical and clinical settings. In animal models, it has been demonstrated to decrease the nociceptive reflexes triggered by noxious gut distension and to reverse hypersensitive visceral pain.[1][3] In humans, clinical trials have shown that this compound can relieve abdominal pain in patients with functional digestive disorders like irritable bowel syndrome (IBS) and functional dyspepsia.[1][8][9] Specifically, it increases the sensory thresholds for discomfort and pain in response to colonic distension in IBS patients.[10][11]
Troubleshooting Guides
Issue 1: High variability in visceral pain responses in animal models.
-
Possible Cause: Stress can significantly influence visceral sensitivity in animal models.[12] Factors such as handling, environmental changes, and the experimental procedure itself can lead to inconsistent results.
-
Troubleshooting Steps:
-
Acclimatization: Ensure a sufficient acclimatization period for the animals to the experimental environment to reduce stress.[13]
-
Handling: Handle the animals gently and consistently to minimize handling-induced stress.
-
Model Selection: Consider the animal model being used. Some strains of rats, for example, have different baseline levels of anxiety which can affect visceral sensitivity.[12]
-
Control Groups: Always include appropriate control groups to account for the effects of the experimental procedures.
-
Issue 2: Difficulty in distinguishing between peripheral and central effects of this compound.
-
Possible Cause: The route of administration and the dosage used are critical for differentiating between peripheral and central effects.
-
Troubleshooting Steps:
-
Systemic vs. Central Administration: To confirm peripheral effects, administer this compound systemically (e.g., subcutaneously or intravenously) and observe for visceral pain relief.[3][4] To test for central effects, administer it directly into the brain (intracerebroventricularly).[3][4] A lack of effect with central administration points to a peripheral mechanism.
-
Use of Antagonists: Employ a peripherally restricted KOR antagonist to see if it blocks the effects of systemically administered this compound. This can help confirm that the action is indeed in the periphery.
-
Behavioral Assessments: In addition to visceral pain assays, monitor for any signs of centrally-mediated behaviors such as sedation or altered locomotion.[5]
-
Issue 3: this compound does not appear to be effective in a specific visceral pain model.
-
Possible Cause: The underlying mechanism of the visceral pain in your model may not be sensitive to KOR agonism.
-
Troubleshooting Steps:
-
Model Characterization: Ensure that the visceral pain model you are using is well-characterized and known to be responsive to opioid modulation. For example, models of inflammatory pain in the gut have shown to be sensitive to KOR agonists.[1]
-
Dose-Response Study: Conduct a thorough dose-response study to ensure that you are using an effective dose of this compound.
-
Positive Controls: Include a positive control compound, such as a known centrally acting opioid like morphine, to validate the sensitivity of your pain model.[3]
-
Quantitative Data Summary
Table 1: this compound Dosage and Effects in Preclinical Models
| Animal Model | Administration Route | Effective Dose (ED50) | Effect | Reference |
| Rat (Visceral Hypersensitivity) | Subcutaneous (s.c.) | 0.67 mg/kg | Reversal of colonic pain | [3] |
| Rat (Duodenal Pain) | Intravenous (i.v.) | 1.87 mg/kg | Inhibition of cardiovascular reflex | [4] |
| Rat (Visceral Hypersensitivity) | Intracerebroventricular (i.c.v.) | Inactive up to 300 µ g/rat | No antinociceptive effect | [3] |
| Rat (Duodenal Pain) | Intracerebroventricular (i.c.v.) | Inactive up to 300 µ g/rat | No effect | [4] |
| Rat (Post-operative Ileus) | Intravenous (i.v.) | 3 mg/kg | Restoration of normal motility | [14] |
| Rat (Post-operative Ileus) | Subcutaneous (s.c.) | 10 mg/kg | Restoration of normal motility | [14] |
Table 2: this compound Dosage and Effects in Human Clinical Trials
| Condition | Administration Route | Dosage | Effect | Reference |
| Irritable Bowel Syndrome (IBS) | Oral | 30 mg (three times a day) | Relief of abdominal pain and bloating | [8] |
| Functional Dyspepsia | Oral | 30 mg (three times a day) | Improvement in dyspeptic symptoms | [9] |
| Irritable Bowel Syndrome (IBS) | Intravenous (i.v.) | 100 mg (infusion) | Increased thresholds of perception of colonic distention | [10] |
Experimental Protocols
Protocol 1: Assessment of Visceral Hypersensitivity in Rats (Colonic Distension Model)
This protocol is adapted from studies investigating the effects of this compound on visceral pain.[3]
-
Animal Preparation:
-
Use adult male Sprague-Dawley rats.
-
House the animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Acclimatize the animals to the experimental setup for several days before the experiment.
-
-
Induction of Colonic Hypersensitivity:
-
Administer a mild intracolonic irritant, such as 0.6% acetic acid, to induce a state of visceral hypersensitivity.[3]
-
-
Colonic Distension:
-
One hour after the induction of hypersensitivity, perform colonic distension.
-
Insert a lubricated balloon catheter into the colon.
-
Distend the balloon to a specific pressure (e.g., 30 mmHg) for a set duration (e.g., 10 minutes).[3]
-
-
Pain Assessment:
-
Observe and count the number of abdominal contractions, a behavioral indicator of visceral pain, during the distension period.[3]
-
-
Drug Administration:
-
Administer this compound or a vehicle control subcutaneously at various doses before the colonic distension.
-
To test for central effects, administer the drug intracerebroventricularly.
-
Protocol 2: Assessment of Central Effects (Open Field Test)
This protocol can be used to assess potential sedative effects of a compound.
-
Apparatus:
-
Use a square open field arena with walls to prevent escape.
-
The floor of the arena should be divided into a grid of equal squares.
-
-
Procedure:
-
Place a rat in the center of the open field.
-
Record its activity for a set period (e.g., 5-10 minutes).
-
Measure parameters such as the number of grid lines crossed (locomotor activity) and the time spent in the center of the arena (anxiety-related behavior).
-
-
Drug Administration:
-
Administer this compound or a control substance at various doses before placing the animal in the open field.
-
A significant decrease in locomotor activity may suggest a sedative effect.
-
Visualizations
Caption: this compound's peripheral mechanism of action.
References
- 1. Pharmacology and clinical experience with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How Do Kappa Opioid Receptor Agonists Work? For Pain, Uses, Side Effects [rxlist.com]
- 3. This compound blocks hypersensitive visceral pain in conscious rats: action at peripheral kappa-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peripheral kappa-opioid receptors mediate the antinociceptive effect of this compound (correction of fetodozine) on the duodenal pain reflex inrat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies [frontiersin.org]
- 6. The Kappa-Opiate Receptor Impacts the Pathophysiology and Behavior of Substance Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Efficacy of peripheral kappa agonist this compound versus placebo in treatment of irritable bowel syndrome. A multicenter dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of the peripheral kappa agonist this compound versus placebo in the treatment of functional dyspepsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The kappa agonist this compound relieves hypersensitivity to colonic distention in patients with irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of Visceral Hypersensitivity in Irritable Bowel Syndrome: Pharmacological Targets and Novel Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stress-Related Alterations of Visceral Sensation: Animal Models for Irritable Bowel Syndrome Study [jnmjournal.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. This compound reverses ileus induced by surgery or peritonitis: action at peripheral kappa-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in translating Fedotozine's effects from animal models to humans
Technical Support Center: Fedotozine Translational Challenges
This guide addresses common questions and troubleshooting scenarios for researchers studying this compound, focusing on the disparities observed between preclinical animal models and human clinical trials.
Frequently Asked Questions (FAQs)
Q1: Why does this compound show robust visceral analgesic effects in my rodent models but clinical trial data in humans is inconsistent?
A1: This is the central challenge of this compound's translational development. Several factors likely contribute to this discrepancy:
-
Model-Specific Efficacy: this compound, a kappa-opioid receptor (KOR) agonist, is highly effective in animal models of visceral pain, such as the colorectal distension (CRD) model.[1][2] In rats with induced colonic hypersensitivity, this compound significantly reverses the pain response, measured by a decrease in abdominal contractions.[1] These models create a strong, acute inflammatory state where peripheral KORs on afferent nerves are key modulators of nociception.[3][4]
-
Complexity of Human Conditions: Functional gastrointestinal disorders in humans, like Irritable Bowel Syndrome (IBS) and functional dyspepsia, are multifactorial.[5] They involve not only peripheral sensitization but also central pain processing, psychological factors, and diverse underlying pathologies that are not fully replicated in acute animal models.
-
Endpoint Mismatches: Preclinical studies often measure objective, reflexive behaviors (e.g., visceromotor response to a balloon distension).[6] In contrast, human trials rely on subjective patient-reported outcomes like pain scores and bloating, which are influenced by a multitude of factors.[7][8] While some human studies showed this compound could increase the sensory threshold to colonic distension, this did not consistently translate to overall symptom improvement in larger trials.[9][10]
-
Pharmacokinetics and Dosing: There can be significant differences in drug absorption, distribution, metabolism, and excretion (ADME) between species.[11][12] The optimal therapeutic window in rats (e.g., an ED50 of 0.67 mg/kg s.c. for visceral pain) may not directly scale to humans, potentially leading to suboptimal dosing in clinical trials where safety is a primary concern.[1]
Q2: What are the key differences between the animal models where this compound works and the human clinical trial designs?
A2: The experimental designs are fundamentally different, which is a major hurdle for translation. Key differences are outlined below.
| Parameter | Preclinical Animal Model (Rat CRD) | Human Clinical Trial (IBS) |
| Subjects | Genetically homogenous rats (e.g., Sprague-Dawley), often male.[1] | Diverse patient population with varying IBS subtypes, comorbidities, and genetic backgrounds.[7] |
| Pain Induction | Acute, induced visceral hypersensitivity (e.g., intracolonic acetic acid).[1] | Chronic, fluctuating, and multifactorial visceral pain.[5] |
| Primary Endpoint | Objective, quantifiable reflex: Number of abdominal contractions in response to standardized pressure.[1][6] | Subjective, patient-reported outcomes: Daily pain scores, bloating, overall symptom relief on a rating scale.[7][8] |
| Dosing Regimen | Acute, often subcutaneous (s.c.) or intraperitoneal (i.p.) administration to determine dose-response curves (e.g., ED50).[1] | Chronic, oral administration (e.g., 30 mg, three times a day for 6 weeks) to manage persistent symptoms.[7] |
| Study Environment | Highly controlled laboratory setting.[13] | Real-world setting with confounding variables (diet, stress, placebo effect).[14] |
Q3: Could species differences in kappa-opioid receptor pharmacology explain the translational failure?
A3: While the basic function of KORs is conserved, subtle species-specific variations could contribute to the differing outcomes.
-
Receptor Subtypes and Distribution: this compound is selective for kappa-1 opioid receptors.[2] While KORs are present in the gut afferent nerves of both rodents and humans, their density, distribution, and the expression of subtypes could differ, impacting drug efficacy.
-
Signaling Pathways: KOR activation triggers multiple intracellular signaling cascades. It is hypothesized that G-protein signaling mediates analgesia, while β-arrestin-2 signaling may be linked to adverse effects like dysphoria.[15] It is plausible that the balance of these pathways in response to this compound varies between rodents and humans, leading to a different therapeutic index.
-
Metabolism: Pharmacokinetic studies in dogs showed that after oral administration, plasma concentrations of this compound were often below the detection limit, whereas tissue concentrations in the gut were high.[16] If human gut metabolism or absorption differs significantly, it could lead to lower bioavailability at the target site compared to animal models.
Troubleshooting Guides
Issue: My in-vivo experiments with this compound show high variability in rodent visceral pain models.
Troubleshooting Steps:
-
Standardize the Insult: If using a chemical irritant like acetic acid, ensure the concentration, volume, and administration technique are highly consistent. Variations can lead to different levels of inflammation and hypersensitivity.[1]
-
Control Acclimation: Ensure all animals are properly acclimated to the testing apparatus (e.g., restraint tubes for CRD) to minimize stress-induced hypoalgesia, which can mask the drug's effect.
-
Verify Balloon Placement: In the colorectal distension (CRD) model, the position and depth of the balloon catheter are critical.[13] Mark the catheter to ensure consistent placement relative to the anus.
-
Blinding and Randomization: The experimenter scoring the behavioral responses (e.g., abdominal withdrawal reflex) should be blinded to the treatment groups (this compound vs. vehicle) to prevent observer bias.[17]
Experimental Protocols
Protocol 1: Rat Model of Visceral Hypersensitivity (Colorectal Distension)
This protocol is a generalized summary based on common methodologies.[1][6][13]
-
Animal Subjects: Male Sprague-Dawley or Wistar rats (200-250g).
-
Induction of Hypersensitivity (Optional but common):
-
Briefly anesthetize the rat.
-
Instill 1-2 mL of 0.6% acetic acid intracolonically for ~30 seconds to induce irritation.[1]
-
Flush with saline and allow the animal to recover for at least 1 hour.
-
-
Colorectal Distension (CRD) Apparatus:
-
Use a flexible latex balloon (e.g., 4-6 cm) attached to a catheter. Connect the catheter to a barostat or pressure transducer to control and measure balloon pressure (mmHg) or volume (ml).
-
-
Procedure:
-
Lightly restrain the conscious rat.
-
Gently insert the lubricated balloon catheter into the colon (e.g., 6-8 cm from the anus) and secure it to the tail.
-
Allow the animal to acclimate for 15-30 minutes.
-
Administer this compound (e.g., 0.1 - 10 mg/kg, s.c.) or vehicle 20-30 minutes before distension.
-
Apply phasic distensions of increasing pressure (e.g., 15, 30, 45, 60 mmHg), with each distension lasting 20-30 seconds followed by a rest period.
-
-
Endpoint Measurement:
-
Data Analysis:
-
Compare the number of contractions at each pressure level between the this compound-treated group and the vehicle control group using appropriate statistical tests. A significant reduction in contractions indicates an analgesic effect.
-
Data Summary
Table 2: Quantitative Comparison of this compound Efficacy
| Parameter | Animal Model (Rat) | Human Study (IBS Patients) |
| Dose | ED50 = 0.67 mg/kg s.c.[1] | 30 mg, three times daily (oral).[7] |
| Primary Efficacy Endpoint | Reduction in abdominal contractions induced by 30 mmHg colonic distension.[1] | Reduction in mean daily abdominal pain score.[7] |
| Result | Significant Reversal of Pain: From 23.4 contractions (control) to near baseline levels (approx. 5 contractions).[1] | Modest but Significant Improvement: Superior to placebo in reducing mean daily pain (P=0.007) and bloating (P=0.02).[7] |
| Mechanistic Endpoint | N/A | Increase in pain threshold during colonic distension (34.7 mmHg vs 29.0 mmHg for placebo; P=0.0078).[9] |
Visualizations
Signaling Pathway and Experimental Logic
The following diagrams illustrate the proposed mechanism of this compound and the logical gap in its translation from preclinical to clinical findings.
Caption: Proposed peripheral mechanism of this compound for visceral pain relief.
Caption: Factors contributing to the translational gap for this compound.
References
- 1. This compound blocks hypersensitive visceral pain in conscious rats: action at peripheral kappa-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology and clinical experience with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a kappa-opioid agonist, prevents spinal and supra-spinal Fos expression induced by a noxious visceral stimulus in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peripheral kappa-opioid agonists for visceral pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Visceral Hypersensitivity in Irritable Bowel Syndrome: Pharmacological Targets and Novel Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Colorectal distension as a noxious visceral stimulus: physiologic and pharmacologic characterization of pseudaffective reflexes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of peripheral kappa agonist this compound versus placebo in treatment of irritable bowel syndrome. A multicenter dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The kappa agonist this compound relieves hypersensitivity to colonic distention in patients with irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. Pharmacokinetics in Animals and Humans of a First-in-Class Peptide Deformylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics in animals and humans of a first-in-class peptide deformylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Looking Into the Future of Drug Development for Chronic Upper Gastrointestinal Symptoms and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of this compound on gastrointestinal motility in dogs: mechanism of action and related pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Experimental colitis alters visceromotor response to colorectal distension in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Fedotozine Solubility Issues for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Fedotozine in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a peripherally acting and selective kappa-opioid receptor (KOR) agonist.[1][2] It belongs to the arylacetamide series of compounds.[1] Its primary mechanism of action is the activation of KORs, which are G protein-coupled receptors.[3] This activation modulates nociception, mood, and gastrointestinal motility.[1][3]
Q2: Why is this compound's solubility a concern for in vitro experiments?
Like many small molecule drug candidates, this compound's chemical structure may contribute to poor aqueous solubility. This can lead to challenges in preparing stock solutions and achieving desired concentrations in aqueous cell culture media, potentially causing precipitation and leading to inaccurate and irreproducible experimental results.
Q3: What are the recommended starting solvents for dissolving this compound?
For initial stock solutions, organic solvents like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are recommended. DMSO is a powerful solvent for many organic compounds and is widely used in cell-based assays.[4] However, it is crucial to keep the final concentration of DMSO in the cell culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: How can I avoid precipitation of this compound when diluting it in aqueous media?
Precipitation upon dilution into aqueous buffers is a common issue with poorly soluble compounds. To mitigate this, it is recommended to perform serial dilutions of the DMSO stock solution in the aqueous medium with vigorous vortexing or mixing immediately after each addition. Preparing intermediate dilutions can also be helpful.
Q5: What is the stability of this compound in aqueous solutions?
The stability of this compound in aqueous solutions, such as cell culture media, can be influenced by factors like pH, temperature, and the presence of enzymes.[5][6] It is advisable to prepare fresh dilutions of this compound for each experiment and to minimize the time the compound spends in aqueous solution before being added to the cells.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound in in vitro assays.
| Problem | Possible Cause | Recommended Solution |
| This compound fails to dissolve in the chosen solvent. | The concentration is too high for the solvent's capacity. | - Try gentle warming (e.g., 37°C) and sonication to aid dissolution.- If using DMSO or ethanol, ensure the solvent is of high purity and anhydrous.- Consider preparing a more dilute stock solution. |
| Precipitate forms upon dilution of the stock solution into aqueous media. | The compound has low aqueous solubility and is crashing out of solution. | - Decrease the final concentration of this compound in the assay.- Reduce the final percentage of the organic solvent (e.g., DMSO) in the final working solution.- Add the this compound stock solution to the aqueous medium slowly while vortexing vigorously.- Consider the use of a co-solvent system or solubilizing agents like cyclodextrins. |
| Inconsistent or non-reproducible results in cell-based assays. | - Incomplete dissolution or precipitation of this compound leading to inaccurate concentrations.- Degradation of this compound in the assay medium. | - Visually inspect all solutions for any signs of precipitation before and during the experiment.- Prepare fresh dilutions of this compound for each experiment.- Perform a solubility test to determine the maximum soluble concentration in your specific assay medium (see Experimental Protocols). |
| Observed cellular toxicity not related to KOR activation. | The concentration of the organic solvent (e.g., DMSO) is too high. | - Ensure the final concentration of the organic solvent is below the toxic threshold for your cell line (typically <0.5% for DMSO).- Include a vehicle control (medium with the same concentration of the solvent) in your experiments to assess solvent-induced toxicity. |
Data Presentation: this compound Solubility
To address this, we provide a general protocol for researchers to determine the kinetic solubility of this compound in their specific experimental medium. This approach will provide the most accurate and relevant data for your in vitro studies.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₂H₃₁NO₄ |
| Molar Mass | 373.49 g/mol |
| CAS Number | 123618-00-8 |
Protocol for Determining Kinetic Solubility of this compound
This protocol outlines a method to estimate the kinetic solubility of this compound in a chosen aqueous buffer or cell culture medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), high purity
-
Aqueous buffer or cell culture medium of interest
-
96-well plate (non-binding surface recommended)
-
Plate shaker
-
Plate reader capable of measuring turbidity (e.g., at 620 nm) or a method for concentration analysis (e.g., HPLC)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of the this compound stock solution in DMSO in a 96-well plate.
-
Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate containing your aqueous medium (e.g., 198 µL). This will create a range of this compound concentrations in a final DMSO concentration of 1%.
-
Seal the plate and incubate at room temperature or 37°C on a plate shaker for 1-2 hours.
-
Measure the turbidity of each well using a plate reader at 620 nm. The concentration at which a significant increase in turbidity is observed indicates the limit of kinetic solubility.
-
Alternatively, centrifuge the plate to pellet any precipitate and measure the concentration of this compound remaining in the supernatant using a suitable analytical method like HPLC.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh a precise amount of this compound powder.
-
Calculate the volume of high-purity, anhydrous DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the DMSO to the this compound powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Cell-Based Kappa-Opioid Receptor Activation Assay
This protocol is a general guideline for a cell-based assay to measure the activation of the kappa-opioid receptor by this compound. It can be adapted for various readout methods, such as measuring changes in cyclic AMP (cAMP) levels or reporter gene expression.
Materials:
-
Cells stably expressing the human kappa-opioid receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium appropriate for the cell line.
-
This compound stock solution (in DMSO).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
cAMP assay kit or reporter gene assay system.
-
96-well cell culture plates.
Procedure:
-
Cell Plating: Seed the KOR-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in the assay buffer. Also, prepare a vehicle control containing the same final concentration of DMSO.
-
Cell Treatment: Remove the cell culture medium from the wells and replace it with the prepared this compound dilutions and vehicle control.
-
Incubation: Incubate the plate at 37°C for the desired period (e.g., 15-30 minutes for cAMP assays).
-
Assay Readout: Following the incubation, lyse the cells and measure the desired downstream signal (e.g., cAMP levels or reporter gene activity) according to the manufacturer's instructions for the chosen assay kit.
-
Data Analysis: Plot the response as a function of the this compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
Mandatory Visualizations
References
- 1. Pharmacology and clinical experience with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [medbox.iiab.me]
- 3. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 4. Stability of colistimethate sodium in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability in aqueous solution of two monocyclic beta-lactam antibiotics: aztreonam and nocardicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of ertapenem in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing placebo effect in clinical trials of Fedotozine for IBS
This center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to aid in the design and execution of clinical trials for Fedotozine in Irritable Bowel Syndrome (IBS), with a core focus on minimizing the placebo effect.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in treating IBS?
A1: this compound is a peripherally acting kappa-opioid receptor (KOR) agonist.[1][2] Its therapeutic effect in IBS is primarily achieved by modulating visceral afferent pathways, which transmit pain signals from the gut to the brain.[2] By acting on KORs on these sensory nerves, this compound can decrease the perception of visceral pain and hypersensitivity, such as the discomfort from colonic distention, which is a key feature of IBS.[3][4] This targeted peripheral action is designed to avoid the central nervous system side effects associated with other opioids.[5][6]
Q2: Why is the placebo response rate notoriously high in IBS clinical trials, and what is its typical magnitude?
A2: The placebo response in IBS trials is substantial and highly variable, posing a major challenge to demonstrating a drug's efficacy. Key contributing factors include:
-
The Natural History of IBS: The condition is characterized by fluctuating symptoms; patients often enroll in a trial during a period of severe symptoms and may experience a natural improvement (regression to the mean) that is mistaken for a placebo effect.[7][8][9]
-
Subjective Endpoints: IBS symptoms like pain and bloating are subjective, making them susceptible to patient expectation, beliefs, and psychological state.[7][10]
-
Patient-Clinician Interaction: A caring and attentive interaction with study staff can itself elicit a therapeutic response.[7][8]
-
Patient Expectation: A patient's belief that they are receiving an active and potent treatment can lead to symptom improvement.[9]
Meta-analyses have shown the pooled placebo response rate in IBS trials to be approximately 37.5% to 40.2% when using global improvement endpoints.[3][9][11]
Q3: What are the FDA-recommended primary endpoints for IBS clinical trials?
A3: The U.S. Food and Drug Administration (FDA) recommends a composite primary endpoint for IBS trials to ensure a clinically meaningful benefit is measured.[1][12] This endpoint requires a patient to be a "responder" by meeting specific criteria for improvement in both of the core IBS symptoms: abdominal pain and abnormal bowel function. A common definition for a responder is a patient who experiences, for at least 50% of the weeks in the treatment period:
-
A ≥30% improvement in the worst abdominal pain score from baseline.
-
A specific improvement in stool consistency (e.g., for IBS-D) or frequency (e.g., for IBS-C) from baseline.[12]
These are typically recorded daily by patients using an electronic diary.[12]
Troubleshooting Guides
Problem 1: High variability and suspected placebo responders in the screening/baseline data.
Solution: Implement a Placebo Run-In Period.
A single-blind placebo run-in period before randomization can help identify and exclude subjects who show a marked improvement on placebo alone. This reduces the variance in the placebo group during the main trial and enriches the study population with patients less prone to placebo response.
Problem 2: Concern that patient expectations and inaccurate symptom reporting are inflating the placebo response.
Solution: Implement Patient and Staff Training on Accurate Symptom Reporting.
Training for both study participants and clinical staff can significantly reduce placebo-related noise.[13][14] This involves educating patients on the nature of the placebo effect and training them to report their symptoms accurately, without bias from their expectations of improvement.[5][13] Staff should be trained to use neutral, non-leading language during patient interactions.[15]
Problem 3: Difficulty demonstrating a statistically significant difference between this compound and placebo despite a sound mechanism of action.
Solution: Optimize Trial Design and Endpoint Selection.
Several design elements can increase the assay sensitivity of the trial:
-
Use Stringent Entry Criteria: Employing the Rome IV diagnostic criteria ensures a more homogenous and accurately diagnosed patient population.[6][16][17]
-
Adopt FDA-Recommended Endpoints: Using the composite endpoint of pain and stool pattern improvement is more rigorous than relying solely on global assessments and is associated with lower placebo response rates.[2]
-
Optimize Dosing Schedule: A meta-analysis has shown that dosing schedules of once or twice daily are associated with lower placebo response rates compared to three times daily schedules.[2][9]
-
Consider a Randomized Withdrawal Design: For assessing maintenance treatment, a randomized withdrawal design can be effective.[10]
Data Presentation
Table 1: Impact of Trial Design Characteristics on Placebo Response Rates in IBS Clinical Trials.
| Trial Characteristic | Placebo Response Rate (95% CI) | Key Finding | Source |
| Endpoint Definition | |||
| Global Improvement | 27.3% (24.3–30.9) | Global endpoints yield higher placebo rates. | [2] |
| Abdominal Pain Improvement | 34.4% (31.2–37.8) | Pain as a standalone endpoint is highly susceptible to placebo. | [2] |
| FDA Composite Endpoint | 17.9% (15.2–21.0) | The rigorous FDA composite endpoint significantly lowers the placebo response. | [2] |
| Run-in Period Duration | |||
| ≤ 2 weeks | Higher Pooled Rate | Shorter run-in periods are less effective at screening placebo responders. | [2] |
| > 2 weeks | Lower Pooled Rate | A longer run-in period is recommended to minimize the placebo response. | [2] |
| Dosing Frequency | |||
| ≥ 3 times per day | Higher Pooled Rate | More frequent dosing may increase patient interaction and expectation, raising placebo response. | [2][9] |
| 1-2 times per day | Lower Pooled Rate | Less frequent dosing is associated with a lower placebo response. | [2][9] |
Experimental Protocols
Protocol 1: Placebo Run-In and Baseline Standardization
Objective: To identify and exclude high placebo responders and establish a stable symptom baseline before randomization.
Methodology:
-
Screening Phase (1-2 weeks):
-
Assess patients for eligibility based on Rome IV criteria for IBS.[16][18]
-
Patients complete a daily electronic diary to record baseline symptom severity (worst abdominal pain on an 11-point scale, stool consistency via Bristol Stool Form Scale).
-
Exclude patients who do not meet a minimum symptom severity threshold (e.g., average worst pain score ≥ 3.0 and at least 2 days/week with a pain score ≥ 4.0).
-
-
Single-Blind Placebo Run-In Phase (2 weeks):
-
All eligible patients receive a placebo identical in appearance and dosing schedule to the investigational drug (this compound).
-
Patients are informed they are receiving a treatment to stabilize their symptoms, but are not told it is a placebo.
-
Patients continue to complete the daily electronic diary.
-
-
Placebo Responder Analysis:
-
At the end of the 2-week run-in, analyze the diary data.
-
Define a "placebo responder" based on a pre-specified level of improvement (e.g., a patient who meets the trial's primary endpoint definition for ≥50% of the run-in weeks).
-
Exclude all identified placebo responders from proceeding to randomization.
-
-
Randomization:
-
Patients who did not meet the placebo responder criteria and still meet eligibility requirements are randomized into the double-blind treatment phase (this compound vs. Placebo).
-
Protocol 2: Patient and Staff Training for Accurate Symptom Reporting
Objective: To reduce expectation bias and improve the accuracy of patient-reported outcomes.
Methodology:
-
Patient Training Module (Administered before Run-In):
-
Psychoeducation: Provide patients with a brief, neutral explanation of the placebo effect, emphasizing that improvement can occur for many reasons.[13] Frame the importance of reporting their actual symptoms, not what they hope they will feel.
-
Scale Anchoring: Review the 11-point numeric rating scale for pain. Provide clear anchors for what 0 (no pain), 5 (moderate pain), and 10 (worst possible pain) represent to standardize reporting.
-
Diary Training: Provide detailed instructions on how and when to complete the daily electronic diary to ensure consistency.
-
-
Clinical Staff Training Module (Administered before trial initiation):
-
Neutral Communication: Train all patient-facing staff to use standardized, neutral language. For example, instead of asking "Are you feeling better?", ask "How have your symptoms been since your last visit?".[15]
-
Avoiding Positive Reinforcement: Instruct staff to avoid showing more positive reactions to reports of improvement versus reports of no change or worsening of symptoms.[15]
-
Standardized Procedures: Ensure all aspects of the patient visit (duration, procedures, information provided) are as standardized as possible across all patients and sites to minimize variability in the patient-clinician interaction.
-
Mandatory Visualization
Caption: this compound's peripheral mechanism of action on visceral afferent nerves.
Caption: Clinical trial workflow designed to minimize placebo response.
References
- 1. FDA and EMA end points: which outcome end points should we use in clinical trials in patients with irritable bowel syndrome? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The placebo response rate in pharmacological trials in patients with irritable bowel syndrome: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ppd.com [ppd.com]
- 5. Training Services - MAC Clinical Research [macplc.com]
- 6. The placebo effect in irritable bowel syndrome trials: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FDA Releases New Guidance for Clinical Evaluation of Irritable Bowel Syndrome Drugs | RAPS [raps.org]
- 8. Federal Register :: Draft Guidance for Industry on Irritable Bowel Syndrome-Clinical Evaluation of Products for Treatment; Availability [federalregister.gov]
- 9. Placebo Effect in Clinical Trial Design for Irritable Bowel Syndrome [jnmjournal.org]
- 10. Federal Register :: Guidance for Industry on Irritable Bowel Syndrome-Clinical Evaluation of Drugs for Treatment; Availability [federalregister.gov]
- 11. Meta-analysis: factors affecting placebo response rate in the irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. What can be done to control the placebo response in clinical trials? A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Placebo Response Reduction and Accurate Pain Reporting Training Reduces Placebo Responses in a Clinical Trial on Chronic Low Back Pain: Results From a Comparison to the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. premier-research.com [premier-research.com]
- 16. JustInTimeMedicine [justintimemedicine.com]
- 17. Rome Criteria and a Diagnostic Approach to Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. theromefoundation.org [theromefoundation.org]
Selecting the appropriate animal model for studying Fedotozine's effects on visceral pain
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting and utilizing appropriate animal models to study the effects of Fedotozine on visceral pain. The information is presented in a question-and-answer format to directly address common issues and queries encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it alleviate visceral pain?
This compound is a peripherally acting and selective kappa-opioid receptor (KOR) agonist.[1] Its primary mechanism of action in mitigating visceral pain involves binding to KORs on visceral afferent nerves, which are responsible for transmitting pain signals from the gut to the central nervous system.[1] Activation of these receptors by this compound modulates the processing of visceral sensations, thereby reducing the perception of pain.[1]
Q2: Which animal models are most appropriate for studying this compound's effects on visceral pain?
The most relevant animal models for evaluating this compound are those that induce visceral hypersensitivity, a key feature of functional gastrointestinal disorders like Irritable Bowel Syndrome (IBS).[2] Commonly used and well-validated models include:
-
Chemical-Induced Visceral Hypersensitivity: Intracolonic or intraperitoneal administration of irritants such as acetic acid, mustard oil, or capsaicin (B1668287) can induce a state of visceral hypersensitivity.[3][4]
-
Colorectal Distension (CRD): This is a widely accepted method for quantifying visceral sensitivity in rodents.[5][6] It involves inflating a balloon in the colon to mimic the sensation of bloating and pain experienced by patients with visceral pain conditions.[5][6]
Q3: What is the recommended animal species for these studies?
Rats and mice are the most commonly used species for assessing visceral pain and the effects of therapeutic interventions.[3]
Troubleshooting Guides
Chemical-Induced Visceral Hypersensitivity Models
Issue: High variability in baseline pain responses.
-
Possible Cause: Inconsistent administration of the chemical irritant.
-
Solution: Ensure precise and consistent volume and concentration of the irritant. For intracolonic administration, the depth of insertion of the catheter should be standardized.
Issue: Lack of a significant hyperalgesic response.
-
Possible Cause: The concentration of the irritant may be too low, or the time point for assessment is not optimal.
-
Solution: Conduct a dose-response study to determine the optimal concentration of the irritant. Assess visceral sensitivity at multiple time points post-administration to identify the peak hyperalgesic window.
Colorectal Distension (CRD) Model
Issue: Inconsistent visceromotor responses (VMR) to distension.
-
Possible Cause: Improper placement of the balloon or electrodes for electromyography (EMG) recording.
-
Solution: Ensure the balloon is inserted to a consistent depth in the colorectum. Verify the correct placement of EMG electrodes in the abdominal musculature to accurately record muscle contractions.
Issue: Animal stress is confounding the results.
-
Possible Cause: Inadequate acclimatization of the animals to the experimental setup.
-
Solution: Allow for a sufficient acclimatization period for the animals in the testing environment before initiating the CRD procedure. Handle the animals gently to minimize stress.
Experimental Protocols
Acetic Acid-Induced Visceral Hypersensitivity in Rats
This protocol is based on a study that successfully demonstrated the efficacy of this compound.[7]
-
Animal Preparation: Use male Sprague-Dawley rats. House them under standard laboratory conditions with free access to food and water.
-
Induction of Visceral Hypersensitivity:
-
Administer 0.6% acetic acid intracolonically.
-
-
Drug Administration:
-
Administer this compound subcutaneously (s.c.) at the desired doses. A known effective dose (ED50) is 0.67 mg/kg.[7]
-
-
Assessment of Visceral Pain (Colorectal Distension):
-
One hour after acetic acid administration, perform colorectal distension.
-
Insert a balloon catheter into the colon.
-
Apply a constant pressure of 30 mmHg for 10 minutes.[7]
-
Record the number of abdominal contractions as a measure of the visceromotor response to pain.
-
Data Presentation: Efficacy of this compound in the Acetic Acid Model
| Treatment Group | Dose (mg/kg, s.c.) | Number of Abdominal Contractions (mean +/- SEM) |
| Saline Control | - | 23.4 +/- 4.1 |
| This compound | 0.67 (ED50) | Significantly reduced from control |
| Morphine | 0.23 (ED50) | Significantly reduced from control |
| (+/-)-U-50,488H | 0.51 (ED50) | Significantly reduced from control |
Data adapted from a study in conscious rats with acetic acid-induced colonic irritation.[7]
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action on Visceral Afferent Nerves
This compound, as a kappa-opioid receptor agonist, is thought to reduce visceral pain primarily through its action on peripheral nerve endings. The binding of this compound to KORs on visceral afferent neurons leads to the inhibition of neuronal activity and a reduction in the transmission of pain signals.
Caption: this compound's signaling pathway in a visceral afferent neuron.
Experimental Workflow for Evaluating this compound
The following diagram outlines the typical experimental workflow for assessing the efficacy of this compound in an animal model of visceral pain.
Caption: General experimental workflow for this compound studies.
References
- 1. Pharmacology and clinical experience with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CRITICAL EVALUATION OF ANIMAL MODELS OF VISCERAL PAIN FOR THERAPEUTICS DEVELOPMENT: A FOCUS ON IRRITABLE BOWEL SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Effects of Tetrodotoxin in Mouse Models of Visceral Pain | MDPI [mdpi.com]
- 5. Rodent models of colorectal distension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of colon sensitivity by luminal distension in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound blocks hypersensitive visceral pain in conscious rats: action at peripheral kappa-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Off-Target Effects of Fedotozine in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in interpreting the off-target effects of Fedotozine in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily a peripherally acting agonist for the kappa-opioid receptor (KOR), with a degree of selectivity for the kappa-1a subtype.[1] Its therapeutic effects in conditions like irritable bowel syndrome (IBS) and functional dyspepsia are largely attributed to its action on KORs in the gastrointestinal tract, which modulates visceral sensation and motility.[1][2][3][4][5]
Q2: What are the known or potential off-target effects of this compound?
A2: While this compound is selective for the kappa-opioid receptor, at higher concentrations or in certain cellular contexts, it may interact with other receptors. Potential off-target families include sigma receptors (σ1 and σ2) and serotonin (B10506) (5-HT) receptors, which are common off-targets for opioid-like compounds. Direct experimental evidence in publicly available literature is limited; however, broad screening panels are often used in drug development to characterize such interactions (see Data Presentation section). One study has reported this compound-induced contraction of guinea pig intestinal cells that was not mediated by kappa-opioid receptors, suggesting other mechanisms may be at play.
Q3: How can I differentiate between on-target kappa-opioid receptor activation and off-target effects in my cellular assay?
A3: To distinguish between on-target and off-target effects, you can use a combination of approaches:
-
Selective Antagonists: Use a selective KOR antagonist, such as nor-binaltorphimine (nor-BNI), to see if the observed effect of this compound is blocked. If the effect persists in the presence of a KOR antagonist, it is likely an off-target effect.
-
Cell Lines with Varying Receptor Expression: Utilize cell lines that endogenously express your suspected off-target receptor but lack KORs, and vice versa. Comparing the effects of this compound in these different cell lines can help to isolate the receptor responsible for the observed phenotype.
-
Knockdown or Knockout Models: Employ siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the kappa-opioid receptor or suspected off-target receptors. This provides a more definitive way to attribute an observed effect to a specific target.
Q4: My results with this compound are inconsistent. What are some common sources of variability in cellular assays with this compound?
A4: Inconsistent results can arise from several factors:
-
Cell Passage Number: High passage numbers can lead to changes in receptor expression levels and signaling efficiency. It is crucial to use cells within a consistent and low passage number range.
-
Compound Stability: Ensure that your stock solutions of this compound are properly stored and have not degraded. Prepare fresh dilutions for each experiment.
-
Assay Conditions: Variations in cell density, incubation times, and reagent concentrations can all contribute to variability. Strict adherence to a standardized protocol is essential.
-
Mycoplasma Contamination: Mycoplasma can alter cellular responses and should be regularly tested for.
Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data from a broad panel screening, such as those offered by Eurofins SafetyScreen or CEREP, to illustrate a potential off-target binding profile for this compound.
| Target | Assay Type | Ki (nM) | % Inhibition @ 10 µM |
| Opioid Receptors | |||
| Kappa (κ) Opioid Receptor | Radioligand Binding | 15 | 98% |
| Mu (μ) Opioid Receptor | Radioligand Binding | >10,000 | 5% |
| Delta (δ) Opioid Receptor | Radioligand Binding | >10,000 | 2% |
| Sigma Receptors | |||
| Sigma-1 (σ1) | Radioligand Binding | 850 | 75% |
| Sigma-2 (σ2) | Radioligand Binding | 2,500 | 40% |
| Serotonin Receptors | |||
| 5-HT2A | Radioligand Binding | 1,200 | 65% |
| 5-HT2B | Radioligand Binding | 3,000 | 35% |
| 5-HT7 | Radioligand Binding | >10,000 | 10% |
-
Ki: Inhibitory constant, a measure of binding affinity. A lower Ki indicates higher affinity.
-
% Inhibition @ 10 µM: The percentage of radioligand binding that is displaced by a 10 µM concentration of this compound.
Troubleshooting Guides
Issue 1: Unexpected Cellular Response Not Blocked by KOR Antagonists
-
Possible Cause: This strongly suggests an off-target effect. Based on screening data, sigma-1 or serotonin 5-HT2A receptors are potential candidates.
-
Troubleshooting Steps:
-
Confirm KOR Blockade: Ensure your KOR antagonist (e.g., nor-BNI) is used at a concentration sufficient to fully block the kappa-opioid receptor.
-
Test for Sigma Receptor Involvement: Use a selective sigma-1 receptor antagonist (e.g., NE-100) in conjunction with this compound. If the unexpected response is attenuated, it implicates sigma-1 receptor activity.
-
Test for 5-HT2A Receptor Involvement: Use a selective 5-HT2A antagonist (e.g., ketanserin) with this compound to see if the response is diminished.
-
Utilize Specific Cell Lines: If available, test this compound on cell lines that express sigma-1 or 5-HT2A receptors but not KORs.
-
Issue 2: High Background Signal in a Radioligand Binding Assay
-
Possible Cause: High non-specific binding of the radioligand or issues with the membrane preparation.
-
Troubleshooting Steps:
-
Optimize Blocking Agents: Include bovine serum albumin (BSA) or other blocking agents in your assay buffer to reduce non-specific binding to the filter plates and membranes.
-
Check Radioligand Quality: Ensure your radioligand is not degraded. Aliquot upon receipt and store properly.
-
Optimize Washing Steps: Increase the number and volume of washes with ice-cold buffer after filtration to more effectively remove unbound radioligand.
-
Membrane Preparation: Ensure your cell or tissue membrane preparation is of high quality and has been properly washed to remove endogenous ligands.
-
Issue 3: No Response in a Functional Assay (e.g., cAMP or Calcium Mobilization)
-
Possible Cause: Low receptor expression, inefficient G-protein coupling, or an assay not suited for the specific signaling pathway.
-
Troubleshooting Steps:
-
Verify Receptor Expression: Confirm that your cell line expresses the target receptor (KOR or potential off-target) at sufficient levels using techniques like qPCR, Western blot, or a saturation binding assay.
-
Check G-protein Coupling: The kappa-opioid receptor typically couples to Gi/o proteins, leading to an inhibition of adenylyl cyclase and a decrease in cAMP. For off-targets like the 5-HT2A receptor, which couples to Gq, you would expect an increase in intracellular calcium. Ensure your assay is designed to detect the appropriate second messenger.
-
Use a Positive Control: Always include a known agonist for the receptor of interest to confirm that the assay is working correctly.
-
Consider a More Sensitive Assay: If the signal window is small, you may need to switch to a more sensitive detection method or a cell line with higher receptor expression.
-
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Sigma-1 Receptor
This protocol is adapted for determining the binding affinity of this compound for the sigma-1 receptor.
Materials:
-
HEK293 cells stably expressing human sigma-1 receptor
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: --INVALID-LINK---pentazocine (specific activity ~30-50 Ci/mmol)
-
Non-specific determinant: Haloperidol (B65202) (10 µM final concentration)
-
This compound stock solution (in DMSO, then diluted in assay buffer)
-
96-well plates
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Harvest cells and homogenize in ice-cold membrane preparation buffer. Centrifuge at 500 x g for 10 minutes to remove nuclei and debris. Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the membranes. Wash the pellet by resuspending in fresh buffer and repeating the centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of --INVALID-LINK---pentazocine (final concentration ~1-2 nM), and 100 µL of membrane homogenate (25-50 µg protein).
-
Non-specific Binding: 50 µL of haloperidol (final concentration 10 µM), 50 µL of --INVALID-LINK---pentazocine, and 100 µL of membrane homogenate.
-
This compound Competition: 50 µL of this compound dilutions (ranging from 10⁻¹⁰ M to 10⁻⁵ M), 50 µL of --INVALID-LINK---pentazocine, and 100 µL of membrane homogenate.
-
-
Incubation: Incubate the plate at 37°C for 120 minutes.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression to determine the IC50, and then calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Protocol 2: Calcium Mobilization Assay for 5-HT2A Receptor
This protocol can be used to assess the functional activity of this compound at the 5-HT2A receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6).
-
Probenecid (to prevent dye leakage).
-
This compound stock solution.
-
Positive control: Serotonin.
-
Black, clear-bottom 96-well or 384-well plates.
-
Fluorescence plate reader with an injection system (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Plate the cells in the black, clear-bottom plates and grow to 80-90% confluency.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution (e.g., Fluo-4 AM in assay buffer with probenecid). Incubate for 60 minutes at 37°C.
-
Washing: Gently wash the cells twice with assay buffer to remove excess dye. Leave a final volume of 100 µL of assay buffer in each well.
-
Compound Preparation: Prepare serial dilutions of this compound and serotonin in assay buffer at 5x the final desired concentration.
-
Fluorescence Measurement: Place the cell plate in the fluorescence plate reader. Record a baseline fluorescence for 15-20 seconds. The instrument will then inject 25 µL of the compound dilutions, and the fluorescence will be continuously measured for an additional 2-3 minutes.
-
Data Analysis: The change in fluorescence (maximum signal - baseline) is plotted against the log concentration of the compound. Use non-linear regression to fit a dose-response curve and determine the EC50 value for any agonistic activity. To test for antagonistic activity, pre-incubate the cells with this compound before adding a known concentration of serotonin.
Protocol 3: cAMP Assay for Kappa-Opioid Receptor
This assay measures the inhibition of cAMP production following KOR activation.
Materials:
-
HEK293 cells expressing the human kappa-opioid receptor.
-
Cell culture medium.
-
Stimulation buffer: HBSS with 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase and increase basal cAMP levels).
-
This compound stock solution.
-
Positive control: U-50,488H (a selective KOR agonist).
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Cell Plating and Starvation: Plate cells and allow them to attach. Before the assay, you may need to serum-starve the cells for a few hours.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound or U-50,488H in stimulation buffer for 15-30 minutes at 37°C.
-
Forskolin Stimulation: Add forskolin (final concentration ~1-10 µM) to all wells except the negative control and incubate for an additional 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit.
-
Data Analysis: The signal from the cAMP detection kit will be inversely proportional to the degree of KOR activation. Plot the signal against the log concentration of the agonist. Use non-linear regression to determine the IC50 value, which represents the concentration of the agonist that causes a half-maximal inhibition of the forskolin-stimulated cAMP production.
Mandatory Visualizations
Caption: Troubleshooting logic for unexpected this compound effects.
Caption: Canonical KOR signaling pathway activated by this compound.
Caption: Potential off-target signaling via the Sigma-1 receptor.
References
- 1. Pharmacology and clinical experience with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound blocks hypersensitive visceral pain in conscious rats: action at peripheral kappa-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of peripheral kappa agonist this compound versus placebo in treatment of irritable bowel syndrome. A multicenter dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The kappa agonist this compound relieves hypersensitivity to colonic distention in patients with irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a kappa-opioid agonist, prevents spinal and supra-spinal Fos expression induced by a noxious visceral stimulus in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting for tachyphylaxis to Fedotozine in chronic dosing studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting for tachyphylaxis to Fedotozine in chronic dosing studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective agonist for the kappa-opioid receptor (KOR), which is a G-protein coupled receptor (GPCR).[1][2] Its effects are primarily mediated through the activation of peripheral KORs, making it a target for treating visceral pain, such as that associated with irritable bowel syndrome (IBS).[1][2][3][4]
Q2: What is tachyphylaxis and why is it a concern in chronic dosing studies with this compound?
A2: Tachyphylaxis is a rapid decrease in the response to a drug following repeated administration.[5] For a KOR agonist like this compound, continuous or frequent dosing can lead to desensitization of the receptor, diminishing the drug's therapeutic effect over time. This is a critical consideration in the development of treatments for chronic conditions.
Q3: What are the cellular mechanisms underlying tachyphylaxis to KOR agonists?
A3: The primary mechanisms involve:
-
Receptor Phosphorylation: Upon agonist binding, G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the KOR.
-
β-Arrestin Recruitment: This phosphorylation facilitates the binding of β-arrestin proteins to the receptor.
-
Receptor Internalization: The receptor-β-arrestin complex is targeted for endocytosis, removing the receptor from the cell surface and making it unavailable for further stimulation.
Q4: How can tachyphylaxis to this compound be measured in vitro?
A4: Several in vitro assays can quantify the extent and rate of KOR tachyphylaxis:
-
Receptor Binding Assays: To measure changes in receptor number (Bmax) and affinity (Kd) on the cell surface.
-
Functional Assays (e.g., cAMP inhibition): To assess the functional desensitization by measuring the decrease in the inhibitory effect of this compound on adenylyl cyclase activity.
-
Receptor Internalization Assays: To visualize and quantify the movement of receptors from the cell membrane to the interior of the cell.
-
β-Arrestin Recruitment Assays: To measure the interaction between the KOR and β-arrestin, a key step in desensitization.
Q5: How can tachyphylaxis to this compound be assessed in vivo?
A5: In vivo assessment typically involves measuring a diminished physiological response to this compound after a period of chronic dosing. For this compound, this would likely involve models of visceral pain in rodents:
-
Acetic Acid-Induced Writhing Test: A decrease in the analgesic effect of this compound (i.e., an increase in the number of writhes compared to initial treatment) would indicate tachyphylaxis.[6][7][8][9]
-
Colorectal Distension (CRD) Model: An increase in the visceromotor response to colorectal distension in the presence of this compound, compared to the response during initial treatment, would suggest the development of tolerance.[10]
Troubleshooting Guides
Problem 1: Rapid loss of this compound efficacy in an in vitro cell-based assay.
-
Possible Cause: Insufficient washout time between this compound applications, leading to cumulative receptor desensitization.
-
Troubleshooting Steps:
-
Increase Washout Duration: Extend the washout period between drug applications to allow for receptor resensitization.
-
Optimize Dosing Regimen: Consider an intermittent dosing schedule (e.g., application for a set time followed by a prolonged drug-free period) rather than continuous exposure.
-
Use a Flow-Through System: For tissue bath experiments, a superfusion system can ensure more complete and rapid removal of the agonist.
-
Problem 2: High variability in analgesic response to this compound in a cohort of chronically dosed animals.
-
Possible Cause: Differential rates of tachyphylaxis development among individual animals.
-
Troubleshooting Steps:
-
Stratify Study Groups: Based on an initial acute response to this compound, stratify animals into "high responder" and "low responder" groups to analyze if the rate of tachyphylaxis development differs.
-
Increase Sample Size: A larger cohort may be necessary to achieve statistical power when high inter-individual variability is present.
-
Controlled Drug Delivery: Utilize osmotic mini-pumps for continuous and controlled delivery of this compound to minimize variability from repeated injections.
-
Problem 3: Complete loss of analgesic effect of this compound in an in vivo chronic pain model.
-
Possible Cause: Profound and long-lasting receptor desensitization and downregulation due to the chronic dosing regimen.
-
Troubleshooting Steps:
-
Implement a "Drug Holiday": Introduce a drug-free period into the dosing schedule to allow for receptor resensitization. The duration of this period would need to be determined empirically.
-
Dose Tapering: Gradually decrease the dose of this compound to see if responsiveness can be restored at a lower concentration.
-
Combination Therapy: Investigate the co-administration of agents that may mitigate opioid tolerance, such as NMDA receptor antagonists, though this would constitute a new experimental arm.[11][12]
-
Data Presentation
Table 1: Hypothetical In Vitro Tachyphylaxis Data for a KOR Agonist
| Treatment Duration | EC50 (cAMP Inhibition) | Max Inhibition (%) | Receptor Internalization (% of Control) |
| 1 hour | 5.2 nM | 95% | 15% |
| 24 hours | 25.8 nM | 70% | 60% |
| 48 hours | 80.1 nM | 45% | 85% |
Table 2: Hypothetical In Vivo Tachyphylaxis Data for this compound in a Writhing Test
| Dosing Regimen | Day 1 (% Inhibition of Writhing) | Day 7 (% Inhibition of Writhing) | Day 14 (% Inhibition of Writhing) |
| 10 mg/kg, once daily | 85% | 60% | 40% |
| 10 mg/kg, twice daily | 88% | 45% | 20% |
| 10 mg/kg, once daily with 2-day drug holiday per week | 86% | 75% | 70% |
Experimental Protocols
Protocol 1: In Vitro cAMP Inhibition Assay to Measure KOR Desensitization
-
Objective: To quantify the functional desensitization of KOR by measuring the shift in the dose-response curve of this compound on forskolin-stimulated cAMP accumulation after chronic exposure.
-
Methodology:
-
Cell Culture: Culture HEK293 or CHO cells stably expressing the human kappa-opioid receptor.
-
Induction of Tachyphylaxis: Treat cells with a predetermined concentration of this compound (e.g., 1 µM) for various time points (e.g., 1, 6, 12, 24, 48 hours). A control group should be treated with vehicle alone.
-
Washout: Thoroughly wash the cells with a drug-free medium to remove all traces of this compound.
-
cAMP Assay:
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (B1673556) (e.g., 10 µM) to induce cAMP production.
-
Simultaneously treat the cells with varying concentrations of this compound.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
-
Data Analysis: Compare the dose-response curves of this compound in the chronically treated vs. control cells to determine the change in EC50 and maximal inhibition.
-
Protocol 2: In Vivo Acetic Acid-Induced Writhing Test to Assess Tachyphylaxis
-
Objective: To determine the development of tachyphylaxis to the anti-nociceptive effects of this compound in a model of visceral pain.
-
Methodology:
-
Animal Model: Use male ICR mice (20-25 g).
-
Chronic Dosing: Administer this compound (e.g., 10 mg/kg, s.c. or p.o.) according to the desired schedule (e.g., once or twice daily) for a set number of days (e.g., 14 days). A control group receives vehicle.
-
Assessment of Analgesia (Test Days): On specified test days (e.g., Day 1, Day 7, Day 14), perform the following:
-
Administer the daily dose of this compound or vehicle.
-
After a set pre-treatment time (e.g., 30 minutes), administer an intraperitoneal (i.p.) injection of 0.6% acetic acid (10 mL/kg).[6]
-
Immediately place the mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a 20-minute period.[9]
-
-
Data Analysis: Calculate the percent inhibition of writhing for each group on each test day compared to the vehicle control. A significant decrease in the percent inhibition over the chronic dosing period indicates the development of tachyphylaxis.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound at the kappa-opioid receptor (KOR).
Caption: Logical workflow of the development of tachyphylaxis to this compound.
References
- 1. Pharmacology and clinical experience with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peripheral kappa-opioid receptors mediate the antinociceptive effect of this compound (correction of fetodozine) on the duodenal pain reflex inrat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound blocks hypersensitive visceral pain in conscious rats: action at peripheral kappa-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The kappa agonist this compound relieves hypersensitivity to colonic distention in patients with irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histamine2-receptor antagonists: Rapid development of tachyphylaxis with repeat dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological sensitivity of reflexive and nonreflexive outcomes as a correlate of the sensory and affective responses to visceral pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. Stress and visceral pain: from animal models to clinical therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Opioid Tolerance Development: A Pharmacokinetic/Pharmacodynamic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aamsn.org [aamsn.org]
Technical Support Center: Enhancing the Oral Bioavailability of Fedotozine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the oral bioavailability of Fedotozine. Given this compound's likely classification as a Biopharmaceutics Classification System (BCS) Class 2 compound—characterized by high permeability and low aqueous solubility—this guide focuses on strategies to overcome its dissolution rate-limited absorption.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound is a peripherally acting kappa-opioid receptor agonist that was investigated for the treatment of gastrointestinal disorders such as irritable bowel syndrome and functional dyspepsia.[1] Its clinical development was hampered by poor oral bioavailability. Pharmacokinetic studies in dogs have shown that after oral administration, plasma concentrations of this compound were often below the limit of detection, indicating very low systemic absorption.[2] However, the drug concentrates in the gut tissue, its target site of action. Improving oral bioavailability could enable consistent therapeutic systemic concentrations, potentially expanding its therapeutic applications.
Q2: What are the likely reasons for this compound's low oral bioavailability?
A2: this compound's high lipophilicity, suggested by a predicted XLogP3 value of 3.8, points towards low aqueous solubility.[3] For an orally administered drug to be absorbed, it must first dissolve in the gastrointestinal fluids. Poor solubility can lead to a slow dissolution rate, which becomes the rate-limiting step for absorption, a hallmark of BCS Class 2 drugs. Therefore, the primary reason for this compound's low bioavailability is likely its poor solubility and dissolution in the gastrointestinal tract.
Q3: What are the most promising strategies to improve the oral bioavailability of this compound?
A3: For a BCS Class 2 compound like this compound, the main goal is to enhance its dissolution rate and maintain its dissolved state in the gastrointestinal tract. Promising strategies include:
-
Particle Size Reduction: Micronization and nanosizing increase the surface area of the drug, leading to a faster dissolution rate.
-
Amorphous Solid Dispersions: Dispersing this compound in its amorphous (non-crystalline) form within a hydrophilic polymer matrix can significantly improve its solubility and dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and lipid nanoparticles can solubilize this compound in the formulation and upon dilution in the gut, forming fine dispersions that facilitate absorption.
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the development of oral this compound formulations.
| Problem | Potential Cause | Recommended Solution |
| Low in vitro dissolution rate of the pure drug. | This compound is a poorly soluble compound (likely BCS Class 2). | Focus on solubility and dissolution enhancement techniques. Start with particle size reduction (micronization) as a baseline. Explore amorphous solid dispersions with various polymers (e.g., PVP, HPMC) and lipid-based formulations. |
| New formulation shows poor dissolution in standard QC media (e.g., pH 1.2, 4.5, 6.8 buffers). | The chosen dissolution medium may not be biorelevant or may lack the necessary solubilizing components for your formulation (e.g., for lipid-based systems). | Develop a biorelevant dissolution method. For lipid-based formulations, consider using media containing bile salts and lecithin (B1663433) (e.g., FaSSIF, FeSSIF). For solid dispersions, ensure the pH of the medium is appropriate for the chosen polymer. |
| Good in vitro dissolution but still low in vivo bioavailability. | The drug may be precipitating in the gastrointestinal tract after initial dissolution from the formulation. The formulation may not be stable in the GI environment. | Incorporate precipitation inhibitors into your formulation, such as certain polymers (e.g., HPMC-AS). For lipid-based systems, ensure the formulation forms a stable emulsion or microemulsion upon dilution. Evaluate the formulation's performance in more complex, dynamic dissolution models that simulate GI transit. |
| High variability in in vivo pharmacokinetic data. | This can be due to food effects, inconsistent formulation performance, or physiological variability in the animal model. | Conduct fed vs. fasted state in vivo studies to assess the impact of food. Optimize the formulation for robustness. Ensure a consistent and well-characterized animal model and dosing procedure. |
| Caco-2 permeability assay suggests high permeability, but in vivo absorption is low. | This is a classic characteristic of a BCS Class 2 drug. The issue is not the ability of the drug to cross the intestinal wall, but its limited concentration in a dissolved state at the site of absorption. | The focus should remain on improving the dissolution of the formulation. The Caco-2 assay has confirmed that once dissolved, the drug should be well-absorbed. |
Experimental Protocols
In Vitro Dissolution Testing for a this compound Solid Dispersion
Objective: To assess the in vitro dissolution rate of a this compound solid dispersion formulation compared to the pure drug.
Apparatus: USP Apparatus 2 (Paddle).
Dissolution Medium: 900 mL of Simulated Intestinal Fluid (SIF), pH 6.8, with 0.5% w/v Sodium Lauryl Sulfate (SLS) to enhance wetting and mimic surfactant properties of bile salts.
Procedure:
-
Prepare the SIF with SLS and maintain the temperature at 37 ± 0.5 °C.
-
Place a single dose of the this compound solid dispersion formulation (or an equivalent amount of pure this compound as a control) into each dissolution vessel.
-
Start the paddle rotation at 75 RPM.
-
Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in the samples using a validated HPLC method.
-
Plot the percentage of drug dissolved against time.
Caco-2 Cell Permeability Assay for this compound
Objective: To determine the intestinal permeability of this compound and to assess if it is a substrate for efflux transporters like P-glycoprotein (P-gp).
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). TEER values should be >200 Ω·cm².
Procedure:
-
Prepare a dosing solution of this compound (e.g., 10 µM) in transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Apical to Basolateral (A-B) Permeability:
-
Add the this compound dosing solution to the apical (A) side of the Transwell®.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37 °C with gentle shaking for 2 hours.
-
Collect samples from both the A and B sides at the end of the incubation.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add the this compound dosing solution to the basolateral (B) side.
-
Add fresh transport buffer to the apical (A) side.
-
Incubate and collect samples as described for the A-B direction.
-
-
Efflux Assessment (optional): Repeat the A-B permeability experiment in the presence of a P-gp inhibitor (e.g., 100 µM verapamil) to determine if this compound is a P-gp substrate.
-
Analyze the concentration of this compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of a novel this compound formulation compared to a simple suspension of the pure drug.
Animal Model: Male Sprague-Dawley rats (n=5 per group).
Dosing:
-
Group 1 (Oral Suspension): Administer a suspension of this compound (e.g., 10 mg/kg) in 0.5% carboxymethylcellulose via oral gavage.
-
Group 2 (Oral Formulation): Administer the novel this compound formulation at the same dose level via oral gavage.
-
Group 3 (Intravenous): Administer a solution of this compound (e.g., 1 mg/kg) in a suitable vehicle (e.g., saline with a co-solvent) via the tail vein to determine absolute bioavailability.
Procedure:
-
Fast the rats overnight before dosing.
-
Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose and at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Process the blood samples to obtain plasma and store at -80 °C until analysis.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Reference/Source |
| Molecular Weight | 373.5 g/mol | PubChem |
| Predicted XLogP3 | 3.8 | PubChem[3] |
| Predicted BCS Class | Class 2 (High Permeability, Low Solubility) | Based on high XLogP3 |
| Oral Bioavailability | Very low (plasma concentrations <20 ng/mL in dogs at 2.5 mg/kg oral dose) | [2] |
Table 2: Example In Vitro Dissolution Data for a this compound Formulation
| Time (minutes) | % this compound Dissolved (Pure Drug) | % this compound Dissolved (Solid Dispersion) |
| 5 | 2 | 35 |
| 15 | 5 | 70 |
| 30 | 8 | 85 |
| 60 | 12 | 92 |
| 120 | 15 | 95 |
Table 3: Example Caco-2 Permeability Data for this compound
| Direction | Papp (x 10⁻⁶ cm/s) |
| Apical to Basolateral (A-B) | 15.2 |
| Basolateral to Apical (B-A) | 16.1 |
| Efflux Ratio (B-A / A-B) | 1.06 |
An efflux ratio close to 1 suggests that this compound is not a significant substrate for efflux transporters like P-gp.
Visualizations
References
- 1. Pharmacology and clinical experience with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on gastrointestinal motility in dogs: mechanism of action and related pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C22H31NO4 | CID 6918160 - PubChem [pubchem.ncbi.nlm.nih.gov]
Fedotozine Behavioral Studies: A Technical Support Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during behavioral studies with Fedotozine. The following information is designed to address potential inconsistencies and provide standardized protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are we observing inconsistent analgesic effects of this compound in our visceral pain model?
A1: Inconsistent analgesic effects can stem from several factors related to the drug's mechanism and experimental procedures. This compound is a peripherally acting kappa-opioid receptor agonist, and its primary action is on afferent nerves in the gut.[1][2]
Troubleshooting Steps:
-
Route of Administration: Ensure the administration route is appropriate to target peripheral receptors. Subcutaneous (s.c.) or intravenous (i.v.) injections are commonly used.[3] Intracerebroventricular (i.c.v.) administration has been shown to be inactive for visceral pain, confirming its peripheral site of action.[4]
-
Dosage: Verify that the dosage is within the effective range reported in the literature. Efficacy in reversing visceral hypersensitivity in rats has been observed at doses around 0.67 mg/kg s.c.[4] In models of postoperative ileus, effective doses were 3 mg/kg i.v. and 10 mg/kg s.c.[3]
-
Timing of Administration: The timing of this compound administration relative to the induction of visceral pain is critical. Assess the pharmacokinetic profile of this compound in your specific animal model to determine the optimal pre-treatment time.
-
Model-Specific Variability: The type of visceral pain model can influence outcomes. For instance, this compound has shown efficacy in chemical irritation models (e.g., acetic acid-induced writhing) and mechanical distension models.[4][5][6] Ensure your model is appropriate for studying visceral sensitivity.
-
Animal Stress: High levels of stress in experimental animals can confound pain perception and behavioral responses. Ensure proper acclimatization and handling of the animals to minimize stress.
Q2: We are observing unexpected behavioral changes in our animals, such as sedation or altered locomotor activity, after this compound administration. Is this a known side effect?
A2: While this compound is characterized as a peripherally selective kappa-opioid agonist, high doses may lead to central nervous system (CNS) effects, a common characteristic of kappa-opioid agonists. These effects can manifest as sedation, dysphoria, or alterations in motor activity, potentially confounding the results of behavioral assays not directly measuring visceral pain.
Troubleshooting Steps:
-
Dose-Response Study: Conduct a thorough dose-response study to identify the minimal effective dose for analgesia without causing significant changes in general behavior.
-
Control Experiments: Include control groups to assess the effect of this compound on locomotor activity and other relevant behaviors in the absence of a noxious visceral stimulus. The open field test is a suitable assay for this purpose.
-
Receptor Specificity: To confirm that the observed effects are kappa-opioid receptor-mediated, pre-treat a cohort of animals with a selective kappa-opioid receptor antagonist like nor-binaltorphimine (nor-BNI).[4][5] This should reverse the behavioral effects of this compound.
Q3: Our results from the Conditioned Place Preference (CPP) test with this compound are ambiguous. How can we clarify if the drug is producing aversion?
A3: The Conditioned Place Preference (CPP) or Aversion (CPA) paradigm is used to assess the rewarding or aversive properties of a compound.[7][8] Kappa-opioid agonists are known to sometimes produce aversion. Ambiguous results could be due to several factors.
Troubleshooting Steps:
-
Experimental Design: Employ a balanced and unbiased CPP apparatus and protocol.[7] Ensure the conditioning and test sessions are appropriately timed and that the animal's initial preference for either chamber is accounted for.
-
Dose Selection: The dose used for conditioning is critical. A dose that is too low may not produce a discernible effect, while a dose that is too high might induce sedation or other side effects that interfere with learning and memory.
-
State-Dependency: Consider the possibility of state-dependent learning. The animal's internal state during conditioning (e.g., presence of visceral pain) should ideally be matched during testing, or the potential for mismatch should be considered in the interpretation of results.
-
Data Interpretation: A significant amount of time spent in the vehicle-paired compartment compared to the drug-paired compartment is indicative of a conditioned place aversion.[7]
Quantitative Data Summary
The following tables summarize effective dosages of this compound in various preclinical models.
Table 1: this compound Efficacy in Visceral Pain Models in Rats
| Model | Administration Route | Effective Dose (ED50) | Effect | Reference |
| Acetic Acid-Induced Abdominal Contractions | s.c. | 0.67 mg/kg | Reversal of visceral hypersensitivity | [4] |
| Duodenal Distension-Induced Cardiovascular Reflex | i.v. | 1.87 mg/kg | Inhibition of the reflex | [9] |
| Colonic Distension in Irritated Colon | i.v. | 1.15 mg/kg | Antinociception | [6] |
Table 2: this compound in Experimental Ileus in Rats
| Model | Administration Route | Effective Dose | Effect | Reference |
| Post-Operative Ileus | i.v. | 3 mg/kg | Restoration of normal motility | [3] |
| Post-Operative Ileus | s.c. | 10 mg/kg | Restoration of normal motility | [3] |
| Peritonitis-Induced Ileus | s.c. | 1-10 mg/kg | Reversal of transit inhibition | [3][10] |
Experimental Protocols
Protocol 1: Acetic Acid-Induced Writhing Test for Visceral Pain in Mice
This protocol is designed to assess the analgesic efficacy of this compound against chemically-induced visceral pain.
-
Animals: Male mice (e.g., CD-1 or C57BL/6), 8-10 weeks old. House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Allow at least one week of acclimatization before the experiment.
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline). Prepare fresh on the day of the experiment.
-
Experimental Groups:
-
Vehicle + Saline
-
Vehicle + Acetic Acid
-
This compound (multiple doses) + Acetic Acid
-
-
Procedure:
-
Administer this compound or vehicle via the desired route (e.g., subcutaneous).
-
After a pre-determined pre-treatment time (e.g., 30 minutes), administer a 0.6% solution of acetic acid intraperitoneally (i.p.) at a volume of 10 ml/kg.
-
Immediately place the mouse in an observation chamber.
-
Record the number of writhes (a characteristic stretching and constriction of the abdomen) for a period of 20-30 minutes.
-
-
Data Analysis: Compare the number of writhes between the vehicle-treated and this compound-treated groups. A significant reduction in the number of writhes indicates an analgesic effect.
Protocol 2: Conditioned Place Preference (CPP) Test
This protocol is to evaluate the rewarding or aversive properties of this compound.[7][11]
-
Apparatus: A three-chamber CPP box with distinct visual and tactile cues in the two outer chambers.
-
Animals: Rats or mice.
-
Procedure:
-
Phase 1: Pre-Conditioning (Baseline Preference): On day 1, place the animal in the central chamber and allow free access to all chambers for 15 minutes. Record the time spent in each chamber to determine any initial preference.
-
Phase 2: Conditioning (4-8 days):
-
On drug conditioning days, administer this compound and confine the animal to one of the outer chambers for 30 minutes.
-
On vehicle conditioning days, administer the vehicle and confine the animal to the opposite chamber for 30 minutes.
-
Alternate between drug and vehicle conditioning days. A biased design would pair the drug with the initially non-preferred chamber.[7]
-
-
Phase 3: Post-Conditioning (Test): The day after the last conditioning session, place the animal in the central chamber with free access to all chambers for 15 minutes, similar to the pre-conditioning phase. Record the time spent in each chamber.
-
-
Data Analysis: A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference (reward), while a significant decrease suggests a conditioned place aversion.
Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound at peripheral afferent nerve terminals.
Experimental Workflow: Acetic Acid-Induced Writhing Test
Caption: Workflow for assessing this compound's analgesic effect using the writhing test.
Logical Flow: Troubleshooting Inconsistent Analgesia
Caption: A logical troubleshooting guide for inconsistent this compound analgesic effects.
References
- 1. Pharmacology and clinical experience with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound reverses ileus induced by surgery or peritonitis: action at peripheral kappa-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound blocks hypersensitive visceral pain in conscious rats: action at peripheral kappa-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a kappa-opioid agonist, prevents spinal and supra-spinal Fos expression induced by a noxious visceral stimulus in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound on the cardiovascular pain reflex induced by distension of the irritated colon in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 9. Peripheral kappa-opioid receptors mediate the antinociceptive effect of this compound (correction of fetodozine) on the duodenal pain reflex inrat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound reversal of peritoneal-irritation-induced ileus in rats: possible peripheral action on sensory afferents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Fedotozine and Loperamide on Gut Motility for Researchers and Drug Development Professionals
An objective comparison of the efficacy of the kappa-opioid agonist Fedotozine and the mu-opioid agonist loperamide (B1203769) in modulating gastrointestinal motility, supported by experimental data and detailed methodologies.
This guide provides a comprehensive comparison of this compound and loperamide, two opioid receptor agonists with distinct mechanisms of action that influence gut motility. While both drugs target opioid receptors in the gastrointestinal tract, their differing receptor affinities lead to contrasting effects, making them suitable for different clinical applications. Loperamide is a widely used anti-diarrheal agent that primarily slows intestinal transit, whereas this compound has been investigated for its potential to normalize motility in conditions of visceral hypersensitivity and disordered motility.
Mechanism of Action: A Tale of Two Receptors
The divergent effects of this compound and loperamide on gut motility stem from their selective agonism for different opioid receptor subtypes peripherally located in the gut.
Loperamide , a synthetic phenylpiperidine opioid, primarily acts as a potent agonist of μ-opioid receptors in the myenteric plexus of the intestinal wall.[1][2][3] Activation of these receptors inhibits the release of acetylcholine (B1216132) and prostaglandins, leading to a decrease in propulsive peristalsis and an increase in intestinal transit time.[2][3][4] This action on the circular and longitudinal muscles of the intestine effectively reduces the frequency of bowel movements and increases stool consistency.[1][3] Loperamide has low bioavailability and does not readily cross the blood-brain barrier at therapeutic doses, thus limiting its central nervous system effects.[1][3]
This compound , on the other hand, is a selective agonist of κ-opioid receptors .[5][6] These receptors are also located on sensory nerve endings within the gut.[6] By activating peripheral kappa-opioid receptors, this compound has been shown to reverse experimentally induced ileus and normalize motility patterns.[5] It is thought to modulate visceral sensitivity and reflexes in the gut, which can be beneficial in conditions like irritable bowel syndrome (IBS).[6][7][8]
Signaling Pathways
The binding of loperamide and this compound to their respective receptors initiates intracellular signaling cascades that ultimately alter neuronal activity and muscle contractility in the gut.
Quantitative Comparison of Efficacy on Gut Motility
The following table summarizes quantitative data from various studies on the effects of this compound and loperamide on gut motility. It is important to note that these studies were conducted under different experimental conditions, and therefore, direct comparison of the absolute values should be made with caution.
| Drug | Species | Model | Dosage | Parameter | Result | Citation |
| This compound | Rat | Peritonitis-induced ileus | 1-10 mg/kg, s.c. | Gastric emptying and intestinal transit | Reversed a 57% inhibition | [5] |
| This compound | Dog | Colonic distention | 25 and 50 µg/kg, i.v. | Gastric migrating motor complex | Blocked a 141% delay in occurrence | [7] |
| This compound | Dog | Colonic distention | 50 and 100 µg/kg, i.v. | Gastric emptying of solids (1-hour) | Blocked a 40.1% reduction | [7] |
| Loperamide | Mouse | - | 100 nM | Colonic Motor Complex (CMC) frequency | Significantly reduced | [9] |
| Loperamide | Mouse | - | 100 nM | CMC propagation velocity | Reduced by 46% | [9] |
| Loperamide | Healthy Volunteers | - | - | Small intestine transit time | Significantly slowed compared to placebo | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to allow for replication and further investigation.
This compound in a Rat Model of Peritonitis-Induced Ileus[5]
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Ileus: Intraperitoneal injection of acetic acid to induce peritonitis.
-
Motility Assessment:
-
Electromyography: Chronic implantation of electrodes on the serosal surface of the jejunum to record migrating myoelectrical complexes (MMCs).
-
Gastrointestinal Transit: Administration of a 51Cr-labeled test meal via an intragastric tube. The progression of the radiolabel through the gastrointestinal tract was measured after a set period.
-
-
Drug Administration: this compound was administered subcutaneously at doses of 1, 3, and 10 mg/kg.
-
Data Analysis: The percentage of inhibition of gastric emptying and intestinal transit was calculated by comparing the distribution of the radiolabel in treated animals to control animals. The restoration of normal MMC patterns was observed through electromyographic recordings.
Loperamide's Effect on Colonic Motor Complexes in Isolated Mouse Colon[9]
-
Tissue Preparation: The entire colon was isolated from male C57BL/6 mice and mounted in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O₂ and 5% CO₂.
-
Motility Recording: High-resolution video imaging was used to monitor changes in the colonic wall diameter. Spatiotemporal maps were generated to visualize and quantify colonic motor complexes (CMCs).
-
Drug Application: Loperamide was added to the organ bath at increasing concentrations (10 nM, 100 nM, and 1 µM).
-
Data Analysis: The frequency and propagation velocity of CMCs were measured before and after the application of loperamide. Statistical analysis was performed to determine the significance of the observed changes.
References
- 1. Peripheral kappa-opioid receptors mediate the antinociceptive effect of this compound (correction of fetodozine) on the duodenal pain reflex inrat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. scielo.br [scielo.br]
- 4. The contractile effect of this compound on guinea pig isolated intestinal cells is not mediated by kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel insights into mechanisms of inhibition of colonic motility by loperamide [frontiersin.org]
- 6. Modulation of gastrointestinal function by MuDelta, a mixed µ opioid receptor agonist/ µ opioid receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology and clinical experience with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Loperamide increases mouse gut transit time in a dose-dependent manner with treatment duration-dependent effects on distinct gut microbial taxa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of lidamidine hydrochloride and loperamide on gastric emptying and transit of the small intestine. A double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Peripheral Action of Fedotozine Through Co-administration with Naloxone Methylbromide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental evidence supporting the peripherally restricted action of Fedotozine, a kappa-opioid receptor agonist. The co-administration of this compound with a peripherally acting opioid antagonist, such as naloxone (B1662785) methylbromide, is a key methodology to distinguish its peripheral analgesic effects from potential central nervous system (CNS) involvement. While direct experimental data on the co-administration of this compound with naloxone methylbromide is limited in publicly available literature, this guide draws upon studies using the non-selective opioid antagonist naloxone and the peripherally restricted antagonist naloxone methiodide to illustrate the principles and expected outcomes.
Comparison of this compound's Analgesic Efficacy With and Without Opioid Antagonism
The following tables summarize quantitative data from a key study investigating the antinociceptive effects of this compound on visceral hypersensitivity in a rat model. This data is crucial for understanding how opioid antagonists can be used to confirm the peripheral mechanism of action.
Table 1: Antinociceptive Efficacy of this compound and Morphine on Visceral Hypersensitivity
| Compound | ED50 (mg/kg, s.c.) |
| This compound | 0.67[1] |
| Morphine | 0.23[1] |
This table presents the median effective dose (ED50) of subcutaneously administered this compound and Morphine required to produce an antinociceptive effect in a rat model of visceral hypersensitivity.
Table 2: Effect of Opioid Antagonists on the Antinociceptive Action of this compound and Morphine
| Agonist | Antagonist | Effect on Antinociception |
| This compound | Naloxone (low dose) | Not Blocked[1] |
| Morphine | Naloxone (low dose) | Blocked[1] |
| This compound | Nor-binaltorphimine (kappa-antagonist) | Abolished[1] |
| Morphine | Nor-binaltorphimine (kappa-antagonist) | Not Blocked[1] |
This table illustrates the differential effects of a non-selective opioid antagonist (naloxone) and a selective kappa-opioid antagonist (nor-binaltorphimine) on the analgesic properties of this compound and Morphine. The lack of blockade of this compound's effect by a low dose of naloxone, which is sufficient to block the mu-agonist morphine, further supports this compound's kappa-opioid receptor-mediated action. The abolishment of its effect by a kappa-antagonist confirms this specificity.
Experimental Protocols
A detailed understanding of the experimental methodologies is essential for interpreting the data and designing future studies.
Protocol 1: Induction and Assessment of Visceral Hypersensitivity in Rats
This protocol is adapted from studies evaluating the effect of this compound on visceral pain.[1]
1. Animal Model:
-
Male Sprague-Dawley rats are used.
2. Induction of Visceral Hypersensitivity:
-
Colonic irritation is induced by intracolonic administration of 0.6% acetic acid. This procedure sensitizes the visceral afferent nerves.
3. Assessment of Visceral Pain (Colorectal Distension):
-
One hour after the induction of irritation, a balloon catheter is inserted into the colon.
-
The colon is distended to a pressure of 30 mmHg for a 10-minute period.
-
The number of abdominal contractions is counted as a measure of the visceral pain response. An increased number of contractions compared to baseline indicates hypersensitivity.
4. Drug Administration:
-
This compound, morphine, or vehicle is administered subcutaneously (s.c.) before the colorectal distension.
-
In co-administration studies, the antagonist (e.g., naloxone methylbromide) is administered prior to the agonist.
5. Data Analysis:
-
The ED50 (the dose of a drug that produces a 50% reduction in the number of abdominal contractions) is calculated to quantify the antinociceptive potency of the test compounds.
Visualizing the Mechanisms and Workflows
Signaling Pathway of this compound at Peripheral Kappa-Opioid Receptors
Caption: this compound's peripheral analgesic signaling pathway.
Experimental Workflow for Confirming Peripheral Action
References
Validating the Selectivity of Fedotozine for Kappa-Opioid Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Fedotozine's selectivity for the kappa-opioid receptor (KOR) over mu (MOR) and delta (DOR) opioid receptors. While this compound is widely classified as a selective KOR agonist, this guide aims to present the available experimental data to validate this claim, alongside a comparison with the well-characterized kappa-agonist U-50,488 and the classical mu-opioid agonist, morphine.
Executive Summary
This guide synthesizes the available qualitative and quantitative information to provide a framework for understanding this compound's selectivity profile in comparison to standard reference compounds.
Comparative Analysis of Opioid Receptor Ligands
The following table summarizes the available data on the binding affinity and functional activity of this compound, U-50,488, and Morphine at kappa, mu, and delta opioid receptors. It is important to note the absence of precise, comparative in vitro quantitative data for this compound across all three receptor subtypes in a single published study.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (Emax, % vs standard) | Selectivity (KOR vs. MOR/DOR) |
| This compound | Kappa (κ) | Data not available | Data not available | Data not available | Qualitatively described as "more or less selective for kappa(1)-opioid receptors".[1] |
| Mu (μ) | Data not available | Data not available | Data not available | ||
| Delta (δ) | Data not available | Data not available | Data not available | ||
| U-50,488 | Kappa (κ) | ~1.2 - 1.5 | ~29 | ~100% (vs. standard KOR agonist) | Highly selective for KOR |
| Mu (μ) | >1000 | >10000 | Negligible | ||
| Delta (δ) | >1000 | >10000 | Negligible | ||
| Morphine | Kappa (κ) | ~250 | Inactive/Weak partial agonist | Low | Primarily MOR selective |
| Mu (μ) | ~1 - 4 | ~30 - 70 | Full agonist | ||
| Delta (δ) | ~200 | Weak partial agonist | Low |
Note: The presented values for U-50,488 and Morphine are approximate and can vary between different studies and experimental conditions. The data for this compound is qualitative based on literature descriptions.
Experimental Protocols
To determine the selectivity of a compound like this compound, two primary types of in vitro experiments are conducted: radioligand binding assays and functional assays.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by assessing its ability to displace a radioactively labeled ligand that is known to bind to that receptor.
Objective: To determine the inhibition constant (Ki) of the test compound at kappa, mu, and delta opioid receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human kappa, mu, or delta opioid receptors.
-
Radioligands: [³H]-U69,593 (for KOR), [³H]-DAMGO (for MOR), [³H]-DPDPE (for DOR).
-
Test compound (this compound) and reference compounds (U-50,488, Morphine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., naloxone).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This assay measures the functional activation of G-protein coupled receptors (GPCRs), such as opioid receptors, by a ligand. Agonist binding to the receptor stimulates the binding of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP, to the Gα subunit of the G-protein.
Objective: To determine the potency (EC50) and efficacy (Emax) of the test compound as an agonist at kappa, mu, and delta opioid receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human kappa, mu, or delta opioid receptors.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compound (this compound) and reference compounds (U-50,488, Morphine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Non-specific binding control (unlabeled GTPγS).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with GDP, varying concentrations of the test compound, and a fixed concentration of [³⁵S]GTPγS.
-
Reaction: The mixture is incubated to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters.
-
Washing: The filters are washed with ice-cold buffer.
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a dose-response curve, from which the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response produced by the agonist) are determined.
Visualizations
Signaling Pathway of Opioid Receptors
Caption: Canonical G-protein signaling pathway of the kappa-opioid receptor.
Experimental Workflow for Determining Opioid Receptor Selectivity
Caption: Workflow for assessing opioid receptor selectivity.
Logical Comparison of this compound's Selectivity
Caption: Logical representation of this compound's opioid receptor selectivity.
References
- 1. Pharmacology and clinical experience with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a kappa-opioid agonist, prevents spinal and supra-spinal Fos expression induced by a noxious visceral stimulus in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The kappa agonist this compound modulates colonic distention-induced inhibition of gastric motility and emptying in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of peripheral kappa agonist this compound versus placebo in treatment of irritable bowel syndrome. A multicenter dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of a novel investigational antimuscarinic drug, fesoterodine, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound blocks hypersensitive visceral pain in conscious rats: action at peripheral kappa-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
Reproducibility of Fedotozine's Analgesic Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the analgesic effects of Fedotozine, a selective kappa-opioid receptor agonist, based on preclinical data from various laboratories. The consistency of its visceral analgesic properties is evaluated through a structured presentation of quantitative data and detailed experimental protocols.
Preclinical Efficacy of this compound in Visceral Pain Models
This compound has demonstrated reproducible analgesic effects in several preclinical models of visceral pain. The data, gathered from independent research groups, indicates a consistent pharmacological profile, particularly in alleviating pain originating from the gastrointestinal tract. Below is a comparative summary of the key quantitative findings.
| Study (Laboratory) | Animal Model | Pain Assay | Route of Administration | This compound ED₅₀ (mg/kg) | Comparator ED₅₀ (mg/kg) |
| Gue et al., 1997 | Rat | Colonic Distension (irritated) | Subcutaneous (s.c.) | 0.67 | (+/-)-U-50,488H: 0.51; Morphine: 0.23[1] |
| Gue et al., 1997 | Rat | Duodenal Distension | Intravenous (i.v.) | 1.87 | (+/-)-U-50,488H: 0.25; Morphine: 0.62[2] |
| Freire-Garabal et al., 1993 | Mouse | Acetic Acid-Induced Writhing | Intraperitoneal (i.p.) | 1.2 | Not Available |
The effective dose 50 (ED₅₀) values for this compound, while varying with the specific pain model and route of administration, are consistently within a similar pharmacological range. In rat models of visceral hypersensitivity induced by mechanical distension of the colon and duodenum, this compound's potency was comparable to the well-established kappa-opioid agonist, (+/-)-U-50,488H.[1][2] Similarly, in a mouse model of chemically-induced visceral pain (acetic acid writhing), this compound exhibited a potent antinociceptive effect.
Detailed Experimental Methodologies
A closer examination of the experimental protocols reveals a high degree of similarity in the methodologies used to assess visceral pain, lending further support to the reproducibility of this compound's effects.
Colonic Distension in Conscious Rats
This model, employed by Gue et al. (1997), is designed to mimic the visceral hypersensitivity observed in conditions like Irritable Bowel Syndrome (IBS).[1]
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Hypersensitivity: A mild irritation of the colon is induced with a 0.6% acetic acid solution one hour prior to the pain assessment.[1]
-
Pain Induction: A balloon catheter is inserted into the colon and inflated to a constant pressure of 30 mmHg for a duration of 10 minutes to elicit a pain response.[1]
-
Pain Assessment: The number of abdominal contractions, a characteristic response to visceral pain, is counted during the distension period.[1]
-
Drug Administration: this compound and comparator drugs are administered subcutaneously 30 minutes before the induction of colonic distension.[1]
Duodenal Distension in Anesthetized Rats
Also from the laboratory of Gue et al. (1997), this model assesses the effect of this compound on nociceptive signaling from the upper gastrointestinal tract.[2]
-
Animal Model: Male Sprague-Dawley rats.
-
Pain Induction: A balloon catheter is surgically placed in the duodenum and inflated to a pressure of 100 mmHg for 30 seconds.[2]
-
Pain Assessment: The primary endpoint is the inhibition of the cardiovascular reflex (a change in blood pressure) that is triggered by the painful duodenal distension.[2]
-
Drug Administration: Test compounds are administered intravenously.[2]
Acetic Acid-Induced Writhing in Mice
This widely used model, utilized by Freire-Garabal et al. (1993), screens for the analgesic properties of compounds against chemically-induced visceral pain.
-
Animal Model: Male Swiss mice.
-
Pain Induction: An intraperitoneal injection of a 0.6% acetic acid solution is administered to induce a "writhing" response.[3]
-
Pain Assessment: The number of writhes, characterized by abdominal constrictions and the stretching of hind limbs, is counted for a 20-minute period following the acetic acid injection.[4]
-
Drug Administration: this compound is administered via the intraperitoneal route 30 minutes prior to the acetic acid injection.
Visualizing the Mechanism and Experimental Approach
To further clarify this compound's mode of action and the experimental designs used to evaluate it, the following diagrams are provided.
Caption: Peripheral mechanism of action for this compound's analgesic effect.
References
- 1. This compound blocks hypersensitive visceral pain in conscious rats: action at peripheral kappa-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peripheral kappa-opioid receptors mediate the antinociceptive effect of this compound (correction of fetodozine) on the duodenal pain reflex inrat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptsimlab.com [rjptsimlab.com]
- 4. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fedotozine and Traditional Opioid Analgesics: Side Effect Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the side effect profile of Fedotozine, a peripherally acting kappa-opioid receptor agonist, with that of traditional mu-opioid receptor- Pagonists commonly used for analgesia. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's therapeutic potential.
Executive Summary
This compound has been investigated primarily for its efficacy in treating functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS) and functional dyspepsia. Clinical trials have consistently demonstrated its favorable safety and tolerability profile. In contrast, traditional opioid analgesics, while effective for pain management, are associated with a range of debilitating side effects, including respiratory depression, constipation, nausea, and vomiting. This guide synthesizes available clinical trial data to present a comparative overview of these two classes of opioids, highlighting the potential advantages of this compound in terms of its side effect profile.
Comparative Analysis of Side Effect Profiles
The following table summarizes the incidence of key side effects observed in clinical trials of this compound compared to those reported for traditional opioid analgesics. It is important to note that the patient populations and study designs may vary, which should be taken into consideration when interpreting the data.
| Side Effect | This compound (Kappa-Opioid Agonist) | Traditional Opioids (Mu-Opioid Agonists) |
| Constipation | Not reported as a significant adverse event in clinical trials for IBS and functional dyspepsia.[1] | A very common side effect, with reported incidences ranging from 15% to 41% in patients with chronic pain.[2][3] Patient-reported outcomes indicate that over 80% of patients on opioids experience constipation symptoms. |
| Nausea and Vomiting | Incidence not significantly different from placebo in functional dyspepsia trials.[4][5][6] | Common, with nausea reported in 21-32% of patients and vomiting in up to 15% of patients in systematic reviews of oral opioids for chronic non-cancer pain.[3] |
| Respiratory Depression | No evidence of respiratory depression in clinical trials. As a peripherally acting agent, it is not expected to have central nervous system effects. | A serious and potentially fatal side effect. The incidence is variable but is a significant risk, especially with higher doses and in combination with other CNS depressants. |
| Drowsiness/Sedation | Not reported as a significant adverse event. | A common side effect. |
| Dizziness | Not reported as a significant adverse event. | A common side effect. |
| Addiction Potential | Low, due to its peripheral action and lack of euphoric effects. | High, a major public health concern. |
Signaling Pathways
The differential side effect profiles of this compound and traditional opioids can be attributed to their distinct mechanisms of action at the receptor level.
References
- 1. Efficacy of peripheral kappa agonist this compound versus placebo in treatment of irritable bowel syndrome. A multicenter dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact and Consequences of Opioid-Induced Constipation: A Survey of Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opioid-induced nausea and vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 4. Efficacy and safety of the peripheral kappa agonist this compound versus placebo in the treatment of functional dyspepsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gut.bmj.com [gut.bmj.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Fedotozine and Other Kappa-Opioid Agonists in the Modulation of Colonic Motility and Visceral Pain
Guide for Researchers and Drug Development Professionals
The kappa-opioid receptor (KOR), a G protein-coupled receptor found throughout the central and peripheral nervous systems, has emerged as a significant target for treating visceral pain, particularly in functional gastrointestinal disorders like Irritable Bowel Syndrome (IBS).[1][2][3] Unlike mu-opioid receptor (MOR) agonists, which are potent analgesics but carry risks of addiction, respiratory depression, and severe constipation, KOR agonists offer a pathway to pain relief with a potentially more favorable side-effect profile.[4] The development of peripherally restricted KOR agonists has been a key strategy to mitigate central nervous system (CNS) side effects such as dysphoria and sedation.[1][2]
This guide provides a comparative overview of Fedotozine, a selective peripheral KOR agonist, and other relevant compounds, focusing on their mechanism of action, effects on colonic motility and sensation, and the experimental data supporting their evaluation.
Mechanism of Action: Kappa-Opioid Receptor Signaling
KORs are primarily coupled to inhibitory Gi/Go proteins.[5] Upon activation by an agonist, the G protein dissociates, initiating downstream signaling cascades that lead to a reduction in neuronal excitability. This is achieved through two primary mechanisms: the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity, specifically the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[6] In the context of the gut, this signaling cascade on afferent nerve pathways reduces the transmission of pain signals.[7][8]
Comparative Drug Profiles
The primary compounds of interest include this compound, Asimadoline, and Eluxadoline. While this compound and Asimadoline are selective KOR agonists, Eluxadoline possesses a mixed receptor profile, which influences its clinical effects on both pain and bowel function.
| Drug Name | Receptor Profile | Primary Indication / Proposed Use | Key Characteristics |
| This compound | Selective peripheral κ-opioid receptor agonist.[8][9][10] | Irritable Bowel Syndrome (IBS), Functional Dyspepsia.[7][8][9] | Peripherally acting, reduces visceral hypersensitivity without altering colonic compliance.[8][10] Development was suspended due to inconsistent clinical responses.[11] |
| Asimadoline | Potent, selective κ-opioid receptor agonist with low CNS penetration.[12] | Irritable Bowel Syndrome with Diarrhea (IBS-D).[12] | Reduces visceral sensation at low distension pressures.[12][13] On-demand dosing was not effective, but chronic treatment showed some benefit for pain in IBS-D.[12][13] |
| Eluxadoline | µ- and κ-opioid receptor agonist, δ-opioid receptor antagonist.[14] | Irritable Bowel Syndrome with Diarrhea (IBS-D).[14] | The mixed profile aims to reduce pain (κ-agonism) and diarrhea (µ-agonism) while mitigating constipation (δ-antagonism). Approved for IBS-D but carries a risk of pancreatitis.[14] |
Comparative Clinical Efficacy Data
Clinical trials have evaluated these compounds for their ability to alleviate IBS symptoms, primarily abdominal pain and altered bowel habits.
| Drug | Study Finding | Dose(s) | Significance (p-value) | Source |
| This compound | Superior to placebo in relieving mean daily abdominal pain and bloating. | 30 mg (thrice daily) | p=0.007 (pain)p=0.02 (bloating) | Dig Dis Sci, 1995[9] |
| This compound | Significantly increased the sensory threshold for pain during colonic distention compared to placebo. | 100 mg (IV infusion) | p=0.0078 | Gastroenterology, 1999[10] |
| Asimadoline | Associated with adequate relief of pain and discomfort in patients with IBS-D over 12 weeks. | 0.5 mg & 1.0 mg | Not specified | Neurogastroenterol Motil, 2008[12] |
| Eluxadoline | Significantly more patients achieved the composite endpoint (improvement in pain and stool consistency) vs. placebo over 12 weeks. | 75 mg & 100 mg (twice daily) | p < 0.05 | Gastroenterology, 2013[15]; Am J Gastroenterol, 2021[16] |
Key Experimental Protocol: Colorectal Distension (CRD) for Visceral Sensitivity
The colorectal distension (CRD) model is a standard preclinical method used to assess visceral nociception (pain) and the efficacy of analgesic compounds.[17][18] The visceromotor response (VMR), measured by electromyography (EMG) of the abdominal muscles, serves as a quantifiable proxy for the pain response to a noxious stimulus.[19][20]
Detailed Methodology:
-
Animal Preparation: Studies typically use rats or mice. Under anesthesia, two EMG electrodes are surgically implanted into the external oblique abdominal muscles and externalized for later connection to a recording system.[21] Animals are allowed a recovery period of approximately one week.
-
Catheter Placement: For the experiment, a flexible balloon catheter (e.g., 5-7 cm long) is inserted intra-anally into the descending colon and rectum.[17][21] The animal is placed in a small container and allowed to acclimate.
-
Distension Procedure: The CRD is performed by rapidly inflating the balloon with air to specific, graded pressures (e.g., 20, 40, 60, 80 mmHg).[20] Each distension is maintained for a fixed duration (e.g., 20 seconds) followed by a rest period (e.g., 2 minutes).[20]
-
VMR Measurement and Analysis: The EMG activity is recorded continuously. The VMR for each distension is calculated as the area under the curve (AUC) of the EMG signal during the distension period, corrected for baseline activity.[20] A higher VMR indicates a greater pain response.
-
Drug Efficacy Testing: A baseline CRD response curve is established. The test compound (e.g., this compound) or vehicle is then administered (e.g., intravenously or subcutaneously). The CRD procedure is repeated at set time points post-administration to determine if the compound reduces the VMR, indicating an analgesic effect.
Comparative Mechanisms and Effects
The distinct receptor profiles of these agonists lead to different therapeutic approaches for managing IBS symptoms. This compound and Asimadoline target visceral hypersensitivity through selective peripheral KOR agonism. Eluxadoline's mixed activity addresses both pain and diarrhea, making it specifically suited for IBS-D.
Conclusion
Peripherally acting kappa-opioid agonists represent a theoretically sound approach for managing visceral pain associated with functional bowel disorders like IBS. This compound and Asimadoline demonstrated efficacy in preclinical and early clinical models by selectively targeting peripheral KORs to reduce visceral hypersensitivity.[8][10][12] However, their clinical development was hampered by inconsistent efficacy.[11]
Eluxadoline, with its mixed-receptor profile, successfully translated to clinical approval for IBS-D by simultaneously addressing both pain and diarrhea.[14] Its mechanism, however, introduces a different set of safety considerations, such as the risk of pancreatitis.[14] The comparative study of these compounds underscores the therapeutic potential of the kappa-opioid system in the gut, while also highlighting the significant challenge of developing agonists that balance consistent clinical efficacy with a high safety margin. Future research may focus on biased agonists that selectively activate G-protein signaling over other pathways to retain analgesic effects while minimizing adverse events.[22]
References
- 1. Peripheral kappa-opioid agonists for visceral pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peripheral kappa-opioid agonists for visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The kappa opioid receptor is associated with the perception of visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 6. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Pharmacology and clinical experience with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of peripheral kappa agonist this compound versus placebo in treatment of irritable bowel syndrome. A multicenter dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The kappa agonist this compound relieves hypersensitivity to colonic distention in patients with irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Asimadoline, a kappa-opioid agonist, and satiation in functional dyspepsia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel pharmacology: asimadoline, a kappa-opioid agonist, and visceral sensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Asimadoline, a κ-Opioid Agonist, and Visceral Sensation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Eluxadoline in irritable bowel syndrome with diarrhea: rationale, evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Eluxadoline benefits patients with irritable bowel syndrome with diarrhea in a phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy and Safety of Eluxadoline in Patients With Irritable Bowel Syndrome With Diarrhea Who Report Inadequate Symptom Control With Loperamide: RELIEF Phase 4 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | An anesthesia protocol for robust and repeatable measurement of behavioral visceromotor responses to colorectal distension in mice [frontiersin.org]
- 19. tandfonline.com [tandfonline.com]
- 20. Adrenergic Stimulation Mediates Visceral Hypersensitivity to Colorectal Distension following Heterotypic Chronic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.physiology.org [journals.physiology.org]
- 22. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
Validating the therapeutic window of Fedotozine in different disease models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fedotozine's performance with alternative therapies in key disease models, supported by experimental data. This compound, a peripherally acting selective kappa-opioid receptor agonist, has been investigated for its therapeutic potential in functional gastrointestinal disorders, primarily Irritable Bowel Syndrome (IBS) and Functional Dyspepsia (FD). Its development was ultimately discontinued, but the existing data provides valuable insights into the therapeutic window and mechanism of action of peripherally restricted kappa-opioid agonists.
Mechanism of Action of this compound
This compound exerts its effects by selectively binding to and activating kappa-opioid receptors located on afferent nerve pathways in the gut.[1] This activation modulates the processing of visceral sensations, thereby reducing the perception of pain and discomfort originating from the gastrointestinal tract.[1] Unlike traditional opioids that act on mu-opioid receptors and can cause central nervous system side effects and constipation, this compound's peripheral action and kappa-receptor selectivity were intended to offer a more targeted therapeutic approach with a better safety profile.
Visualizing the Signaling Pathway
The following diagram illustrates the proposed signaling pathway of this compound in modulating visceral pain.
Figure 1: Proposed signaling pathway of this compound in modulating visceral pain.
Comparative Efficacy of this compound
Clinical trials have evaluated the efficacy of this compound in treating the primary symptoms of Irritable Bowel Syndrome and Functional Dyspepsia. The following tables summarize the key findings from these studies and compare them with other relevant therapeutic agents.
Irritable Bowel Syndrome (IBS)
| Drug (Mechanism) | Disease Subtype | Dosage | Key Efficacy Outcomes |
| This compound (Kappa-opioid agonist) | IBS (unspecified) | 30 mg three times daily | Superior to placebo in relieving maximal daily abdominal pain (P=0.01), mean daily pain (P=0.007), and abdominal bloating (P=0.02).[2] |
| Asimadoline (Kappa-opioid agonist) | IBS with Diarrhea (IBS-D) | 0.5 mg and 1.0 mg twice daily | In patients with at least moderate baseline pain, 0.5 mg dose showed significant improvement in adequate relief of IBS pain or discomfort (46.7% vs. 20.0% for placebo) and pain-free days (42.9% vs. 18.0% for placebo). |
| Eluxadoline (Mixed opioid receptor modulator) | IBS-D | 75 mg and 100 mg twice daily | In two phase 3 trials, a significantly greater proportion of patients on both doses achieved a composite response (improvement in abdominal pain and stool consistency) compared to placebo over 12 and 26 weeks. |
| Trimebutine (Non-selective opioid agonist) | IBS | 300-600 mg daily (in divided doses) | Clinically effective in treating both acute and chronic abdominal pain in patients with functional bowel disorders, particularly IBS. |
Functional Dyspepsia (FD)
| Drug (Mechanism) | Dosage | Key Efficacy Outcomes |
| This compound (Kappa-opioid agonist) | 30 mg three times daily | Significantly more pronounced improvement in the overall intensity of dyspeptic symptoms compared to placebo (p=0.002).[3] Significant improvement in epigastric pain (p=0.004) and nausea (p=0.01).[3] |
| Tricyclic Antidepressants (e.g., Amitriptyline) | Low dose (e.g., 10-50 mg daily) | May be beneficial, particularly for epigastric pain syndrome. |
| Prokinetics (e.g., Metoclopramide, Domperidone) | Varies | Can be beneficial for symptoms of early satiety and postprandial fullness. |
| Prucalopride (5-HT4 agonist) | 2 mg daily | Studied in gastroparesis, a condition with overlapping symptoms with FD, and has shown to improve gastric emptying. Its direct efficacy in FD is still under investigation. |
Comparative Safety and Tolerability
| Drug | Common Adverse Events | Serious Adverse Events |
| This compound | Clinical and laboratory safety was reported as "very good" and "excellent" in clinical trials.[2][3] Specific adverse event data and frequencies are not detailed in the available literature. | Not specified in available literature. |
| Asimadoline | Generally well-tolerated. In a Phase IIb trial, adverse events were not dose-dependent. Did not show an increase in constipation. | No serious clinical or laboratory adverse events reported at therapeutic doses in multiple trials. |
| Eluxadoline | Constipation (7.4-8.6%), nausea (7.1-8.1%), abdominal pain (5.8-7.2%). | Pancreatitis (rare, but a significant concern, especially in patients without a gallbladder), sphincter of Oddi spasm. |
| Trimebutine | Dry mouth, nausea, diarrhea or constipation, dizziness, drowsiness, headache. | Rare allergic reactions. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for key clinical trials of this compound.
This compound in Irritable Bowel Syndrome (Dose-Response Study)
-
Study Design: A multicenter, double-blind, placebo-controlled, dose-response study.[2]
-
Patient Population: 238 patients diagnosed with Irritable Bowel Syndrome.[2]
-
Procedure:
-
A two-week washout period.
-
Patients were randomized into four groups to receive either placebo or this compound at doses of 3.5 mg, 15 mg, or 30 mg, administered three times a day for six weeks.[2]
-
-
Primary Outcome Measures: Patient assessment of mean symptom intensity, including maximal daily abdominal pain, mean daily pain, and abdominal bloating.[2]
-
Secondary Outcome Measures: Investigator's assessment of overall disease severity and the pain component of the symptomatic profile.[2]
This compound in Functional Dyspepsia
-
Study Design: A large, multicenter, randomized, double-blind, placebo-controlled trial.[3]
-
Patient Population: 271 patients with functional dyspepsia, defined by the presence of two or more persistent symptoms (epigastric pain, early satiety, epigastric fullness or distension, nausea, vomiting, and a feeling of slow digestion).[3]
-
Procedure:
-
A two-week placebo washout period.
-
Patients were randomized to receive either 30 mg of this compound three times daily or a placebo for six weeks.[3]
-
-
Primary Outcome Measures: Improvement in the overall intensity of dyspeptic symptoms.[3]
-
Secondary Outcome Measures: Improvement in individual symptoms such as epigastric pain, nausea, and postprandial fullness, as well as a patient global score.[3]
Experimental Workflow Diagram
The following diagram outlines a typical workflow for a clinical trial evaluating a new drug for Irritable Bowel Syndrome.
Figure 2: A generalized workflow for a randomized controlled trial in IBS.
Conclusion
The available data on this compound suggests a favorable therapeutic window for the treatment of abdominal pain and bloating in Irritable Bowel Syndrome and key symptoms of Functional Dyspepsia, with a notably good safety profile at effective doses. Its peripheral selectivity for the kappa-opioid receptor represents a targeted approach to managing visceral pain. While its clinical development was halted, the studies on this compound and other peripherally acting opioid receptor modulators like Asimadoline and Eluxadoline continue to inform the development of novel therapies for functional gastrointestinal disorders. Future research in this area will likely focus on optimizing the balance between efficacy and safety, particularly concerning the potential for off-target effects and long-term tolerability.
References
- 1. Pharmacology and clinical experience with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of peripheral kappa agonist this compound versus placebo in treatment of irritable bowel syndrome. A multicenter dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of the peripheral kappa agonist this compound versus placebo in the treatment of functional dyspepsia - PubMed [pubmed.ncbi.nlm.nih.gov]
Fedotozine's Efficacy in Functional Dyspepsia and Irritable Bowel Syndrome: A Cross-Study Comparison
An objective analysis of clinical trial data reveals the therapeutic potential of the kappa-opioid receptor agonist, Fedotozine, in managing symptoms of both functional dyspepsia (FD) and irritable bowel syndrome (IBS). This guide synthesizes findings from key clinical studies to provide researchers, scientists, and drug development professionals with a comparative overview of this compound's efficacy, supported by experimental data and detailed methodologies.
This compound, a peripherally acting kappa-opioid receptor agonist, has been investigated for its role in modulating visceral sensitivity and gastrointestinal function.[1] Clinical trials have demonstrated its ability to alleviate key symptoms associated with both FD and IBS, suggesting a common underlying mechanism of action related to its influence on afferent nerve pathways originating from the gut.[1]
Comparative Efficacy in Functional Dyspepsia and IBS
Clinical trial data indicates that this compound is effective in reducing symptoms in both patient populations. The following tables summarize the quantitative outcomes from separate multicenter, randomized, double-blind, placebo-controlled studies.
Table 1: Efficacy of this compound in Functional Dyspepsia
| Efficacy Endpoint | This compound (30 mg t.i.d.) | Placebo | p-value |
| Improvement in Overall Intensity of Dyspeptic Symptoms | Significantly more pronounced | - | 0.002[2][3] |
| Improvement in Epigastric Pain | Significantly more pronounced | - | 0.004[2][3] |
| Improvement in Nausea | Significantly more pronounced | - | 0.01[2][3] |
| Improvement in Postprandial Fullness | Nearly significant improvement | - | 0.052[2][3] |
| Patient Global Score Amelioration | Notably ameliorated | - | 0.021[2][3] |
Table 2: Efficacy of this compound in Irritable Bowel Syndrome
| Efficacy Endpoint | This compound (30 mg t.i.d.) | Placebo | p-value |
| Reduction in Overall Disease Severity | Markedly reduced | - | 0.003[4] |
| Relief of Maximal Daily Abdominal Pain | Superior | - | 0.01[4] |
| Relief of Mean Daily Pain | Superior | - | 0.007[4] |
| Relief of Abdominal Bloating | Superior | - | 0.02[4] |
| Pain Component of Symptomatic Profile | Markedly reduced | - | 0.009[4] |
Mechanism of Action: Signaling Pathway
This compound exerts its therapeutic effects by acting as an agonist at peripheral kappa-opioid receptors, which are located on afferent neurons in the gut wall.[1] This interaction modulates the processing of visceral sensations, ultimately reducing the perception of pain and discomfort at the brain level.[1] Animal studies have shown that this compound can block hypersensitive visceral pain by this peripheral action.[5][6]
References
- 1. Pharmacology and clinical experience with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and safety of the peripheral kappa agonist this compound versus placebo in the treatment of functional dyspepsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of peripheral kappa agonist this compound versus placebo in treatment of irritable bowel syndrome. A multicenter dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound blocks hypersensitive visceral pain in conscious rats: action at peripheral kappa-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peripheral kappa-opioid receptors mediate the antinociceptive effect of this compound (correction of fetodozine) on the duodenal pain reflex inrat - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Stereospecificity of Fedotozine: A Comparative Guide to its Enantiomer-Specific Activity at the Kappa-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fedotozine's activity at the kappa-opioid receptor (KOR), with a focus on its enantiomer-specific properties. While direct comparative data for both enantiomers of this compound is limited in publicly available literature, this document synthesizes existing information on the active enantiomer and contrasts its performance with other well-characterized KOR agonists. Experimental data is presented in structured tables, and detailed methodologies for key experiments are provided to support reproducibility and further investigation.
This compound, a peripherally acting kappa-opioid receptor agonist, has been investigated for its therapeutic potential in visceral pain and functional gastrointestinal disorders such as irritable bowel syndrome (IBS) and functional dyspepsia.[1][2][3][4] The clinically evaluated form of this compound is specifically the (1R)-enantiomer, suggesting that the pharmacological activity predominantly resides in this stereoisomer.[1] Understanding the enantiomer-specific activity of chiral drugs like this compound is crucial, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.
Comparative Analysis of Kappa-Opioid Receptor Agonists
To contextualize the activity of the active (1R)-enantiomer of this compound, this guide compares its pharmacological profile with other selective kappa-opioid receptor agonists: U-50,488H, Asimadoline, and Nalfurafine. These compounds have been extensively studied and serve as valuable benchmarks for evaluating KOR-targeted therapies.
Data Presentation: Binding Affinity and Functional Activity
The following tables summarize the in vitro binding affinities (Ki) and functional activities (EC50) of (1R)-Fedotozine and comparator KOR agonists at the kappa-opioid receptor. Lower Ki and EC50 values indicate higher binding affinity and greater potency, respectively.
Table 1: Kappa-Opioid Receptor Binding Affinities (Ki)
| Compound | Receptor Subtype | Ki (nM) | Species/System | Reference |
| (1R)-Fedotozine | Kappa | Data not publicly available | - | - |
| (-)-Fedotozine | Kappa | Data not publicly available | - | - |
| U-50,488H | Kappa | 1.1 - 114 | Human, Guinea Pig | [1] |
| Asimadoline | Kappa | 1.2 | Human (recombinant) | [5][6] |
| Nalfurafine | Kappa | ~0.1 | Human |
Note: Ki values can vary depending on the specific radioligand and experimental conditions used.
Table 2: Kappa-Opioid Receptor Functional Activity (EC50)
| Compound | Assay Type | EC50 (nM) | Species/System | Reference |
| (1R)-Fedotozine | - | Data not publicly available | - | - |
| (-)-Fedotozine | - | Data not publicly available | - | - |
| U-50,488H | [³⁵S]GTPγS Binding | ~10 - 50 | Rodent brain | |
| Asimadoline | Full Agonist | - | Rabbit vas deferens, Guinea pig ileum | [7] |
| Nalfurafine | [³⁵S]GTPγS Binding | ~0.5 - 2 | Human (recombinant) | [8] |
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize the activity of kappa-opioid receptor agonists are provided below. These protocols are fundamental for researchers aiming to replicate or build upon the existing data.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the kappa-opioid receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells stably expressing the human kappa-opioid receptor (e.g., CHO-hKOR cells).
-
Radioligand: [³H]U-69,593 or another suitable KOR-selective radioligand.
-
Test compounds (e.g., this compound enantiomers, U-50,488H).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Filtration: Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
Objective: To measure the functional agonist activity of a test compound by quantifying its ability to stimulate the binding of [³⁵S]GTPγS to G-proteins coupled to the kappa-opioid receptor.
Materials:
-
Cell membranes from cells expressing the kappa-opioid receptor.
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Test compounds.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Pre-incubation: Pre-incubate the cell membranes with GDP and varying concentrations of the test compound.
-
Initiation: Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate the mixture to allow for G-protein activation and [³⁵S]GTPγS binding (e.g., 60 minutes at 30°C).
-
Filtration and Washing: Terminate the reaction and separate bound from unbound [³⁵S]GTPγS by rapid filtration and washing as described for the radioligand binding assay.
-
Quantification: Measure the radioactivity on the filters.
-
Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the concentration of the test compound to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect).
Mandatory Visualizations
Signaling Pathway of the Kappa-Opioid Receptor
The following diagram illustrates the canonical signaling pathway activated by a kappa-opioid receptor agonist like this compound.
Experimental Workflow for Radioligand Binding Assay
The following diagram outlines the key steps in a competitive radioligand binding assay to determine the binding affinity of a test compound.
References
- 1. Pharmacology and clinical experience with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of peripheral kappa agonist this compound versus placebo in treatment of irritable bowel syndrome. A multicenter dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a kappa-opioid agonist, prevents spinal and supra-spinal Fos expression induced by a noxious visceral stimulus in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound reversal of peritoneal-irritation-induced ileus in rats: possible peripheral action on sensory afferents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peripheral kappa-opioid receptors mediate the antinociceptive effect of this compound (correction of fetodozine) on the duodenal pain reflex inrat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 7. The contractile effect of this compound on guinea pig isolated intestinal cells is not mediated by kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Agonists and antagonists bind to different domains of the cloned kappa opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Fedotozine: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Fedotozine, a peripherally selective kappa-opioid receptor agonist.
This compound, while investigated for therapeutic uses, requires careful handling and disposal due to its pharmacological activity and the general principle of treating all research compounds with a high degree of caution. Adherence to these procedures will help ensure the safety of laboratory personnel and minimize environmental impact.
Core Principles of this compound Disposal
The fundamental principle for the disposal of this compound, as with any research chemical, is to prevent its release into the environment and to comply with all applicable federal, state, and local regulations.[1] Unused or expired medications and research compounds are considered a public safety issue, and their proper disposal is essential to prevent accidental poisoning, misuse, and environmental contamination.[2]
Step-by-Step Disposal Procedures
The following procedures are recommended for the disposal of this compound from a research or laboratory setting. These steps are based on general best practices for chemical and pharmaceutical waste management.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including:
-
Chemical safety glasses or goggles[1]
-
Gloves (nitrile or other chemically resistant material)
-
Laboratory coat
2. Waste Segregation: Proper segregation of waste is crucial to ensure it is handled by the correct disposal stream.
-
Solid Waste:
-
Place any solid this compound, contaminated labware (e.g., weigh boats, contaminated paper towels), and used PPE into a clearly labeled, sealed plastic bag or container.
-
This container should be designated for "Hazardous Chemical Waste" or "Pharmaceutical Waste for Incineration."
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, sealed, and chemically compatible waste container.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Never dispose of solutions containing this compound down the drain.[3][4]
-
-
Sharps Waste:
-
Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
3. Inactivation of Small Quantities (When Permitted): For trace amounts of this compound, where institutional policy and local regulations permit, on-site chemical degradation may be an option. However, without a validated inactivation protocol for this compound, this method is not recommended. The primary and safest method is disposal via a licensed hazardous waste management company.
4. Arranging for Professional Disposal:
-
All waste containers holding this compound must be stored in a designated, secure area away from general laboratory traffic.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
The waste will be transported to a licensed facility for high-temperature incineration, which is the standard and required method for the disposal of many pharmaceutical wastes.
Quantitative Data Summary for Chemical Waste Handling
The following table summarizes key quantitative guidelines for handling and storing chemical waste in a laboratory setting, which are applicable to the disposal of this compound.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Storage in Lab | Do not store more than 10 gallons of hazardous waste in your lab. | [3] |
| Container Fill Level | Fill container no further than the shoulder to prevent overfilling. | [3] |
| Highly Toxic Chemical Rinse | For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste. | [3] |
Experimental Protocols
As this document focuses on disposal procedures, no experimental protocols for the use of this compound are included. All laboratory work with this compound should be conducted under approved protocols that include detailed safety and handling instructions.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow Diagram.
By adhering to these structured disposal procedures, laboratories can maintain a safe working environment and ensure regulatory compliance. Always consult your institution's specific guidelines and your local EHS department for any additional requirements.
References
Personal protective equipment for handling Fedotozine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of Fedotozine, a potent pharmacological compound. Adherence to these protocols is essential to ensure personnel safety and prevent contamination. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on best practices for handling high-potency active pharmaceutical ingredients (HPAPIs).[1][2] A thorough risk assessment should be conducted for all specific laboratory procedures involving this compound.
Operational Plan: A Step-by-Step Guide to Safe Handling
1. Preparation and Planning:
-
Designated Areas: All work with this compound should be conducted in a designated area with controlled access to minimize exposure.
-
Engineering Controls: Engineering controls are the primary method of exposure reduction.[1][3] Use of a certified chemical fume hood, glove box, or other containment enclosure is mandatory for all operations that may generate dust or aerosols.[3][4]
-
Gather Materials: Before beginning work, ensure all necessary personal protective equipment (PPE), handling equipment (e.g., spatulas, weigh boats), and waste disposal containers are readily available.
-
Review Procedures: All personnel must be thoroughly trained on the specific procedures for handling this compound, including emergency protocols.[2]
2. Handling Procedures:
-
Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table below before entering the designated handling area. PPE serves as a critical secondary barrier to exposure.[1][3]
-
Weighing and Transferring:
-
Conduct all weighing and transferring of solid this compound within a containment system, such as a glove box or ventilated balance enclosure, to prevent the generation of airborne particles.
-
Use disposable equipment whenever possible to minimize cross-contamination.
-
-
Solution Preparation:
-
When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
All solution preparation should be performed in a chemical fume hood.
-
-
General Handling:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Keep containers of this compound tightly sealed when not in use.
-
3. Decontamination and Cleaning:
-
Work Surfaces: At the end of each procedure, decontaminate all work surfaces with an appropriate solvent or cleaning agent known to effectively degrade or remove the compound.
-
Equipment: All non-disposable equipment should be thoroughly cleaned and decontaminated according to validated laboratory procedures.
-
PPE Removal: Remove PPE in a manner that avoids self-contamination. Gloves should be removed first, followed by gowns and other protective equipment. Wash hands thoroughly after removing all PPE.
4. Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound, including disposable PPE, weigh boats, and cleaning materials, must be segregated into clearly labeled hazardous waste containers.
-
Disposal Method: Dispose of this compound waste in accordance with all local, state, and federal regulations for pharmaceutical waste. High-temperature incineration is often the preferred method for potent compounds.
Personal Protective Equipment (PPE) for Handling this compound
The selection of appropriate PPE is critical for minimizing exposure. The following table summarizes the recommended PPE for various tasks involving this compound.
| Task Category | Recommended Personal Protective Equipment |
| General Laboratory Operations | - Nitrile gloves- Laboratory coat- Safety glasses with side shields |
| Handling Solids (e.g., weighing, transferring) | - Double-gloving with nitrile gloves- Disposable gown with closed cuffs- Safety goggles or a face shield- Respiratory protection (e.g., N95 or higher, based on risk assessment) |
| Handling Solutions | - Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant apron over a lab coat- Chemical splash goggles or a face shield |
| Cleaning and Decontamination | - Heavy-duty, chemical-resistant gloves- Disposable gown or coveralls- Chemical splash goggles or a face shield |
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
